molecular formula C15H20N6O6 B1682450 Trabodenoson CAS No. 871108-05-3

Trabodenoson

カタログ番号: B1682450
CAS番号: 871108-05-3
分子量: 380.36 g/mol
InChIキー: AQLVRTWKJDTWQQ-SDBHATRESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trabodenoson has been used in trials studying the treatment of Ocular Hypertension (OHT) and Primary Open-Angle Glaucoma (POAG).
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

特性

IUPAC Name

[(2R,3S,4R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O6/c22-11-9(5-26-21(24)25)27-15(12(11)23)20-7-18-10-13(16-6-17-14(10)20)19-8-3-1-2-4-8/h6-9,11-12,15,22-23H,1-5H2,(H,16,17,19)/t9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLVRTWKJDTWQQ-SDBHATRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO[N+](=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO[N+](=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90236139
Record name Trabodenoson
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871108-05-3
Record name Trabodenoson [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871108053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trabodenoson
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13122
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trabodenoson
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRABODENOSON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T237110W4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Trabodenoson: A Deep Dive into its Mechanism of Action in the Trabecular Meshwork

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction Trabodenoson is a novel, highly selective adenosine (B11128) A1 receptor (A1R) agonist that was developed as a therapeutic agent for primary open-angle glaucoma (POAG) and ocular hypertension.[1][2] Unlike many existing glaucoma therapies that primarily reduce aqueous humor production or increase uveoscleral outflow, this compound uniquely targets the conventional outflow pathway.[3][4] Its mechanism of action centers on rejuvenating the trabecular meshwork (TM), the tissue responsible for regulating the outflow of aqueous humor and maintaining intraocular pressure (IOP).[1][5] By mimicking the natural, adenosine-mediated control of IOP, this compound enhances the eye's innate ability to manage pressure by remodeling the extracellular matrix (ECM) of the TM, thereby increasing outflow facility.[3][6]

Core Mechanism: A1 Receptor-Mediated Signaling Cascade

The therapeutic action of this compound is initiated by its specific binding to the adenosine A1 receptor, a G-protein coupled receptor (GPCR) ubiquitously expressed in the eye, including the trabecular meshwork cells.[7] This binding event triggers a downstream intracellular signaling cascade that ultimately leads to the modulation of genes involved in extracellular matrix turnover.

  • A1 Receptor Activation: this compound acts as a potent agonist at the A1 receptor on the surface of TM cells.[8]

  • G-Protein Coupling: The activated A1 receptor couples with an inhibitory G-protein (Gi/o).

  • Downstream Effectors: This coupling leads to the activation of Phospholipase C (PLC), which in turn activates Protein Kinase C (PKC), specifically the alpha isoform.

  • MAPK/ERK Pathway: The cascade continues through the activation of c-Raf and the mitogen-activated protein kinase (MAPK) pathway, culminating in the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[8][9]

  • Gene Expression: Activated ERK1/2 translocates to the nucleus and modulates the activity of transcription factors, leading to changes in the expression of key proteins involved in ECM remodeling, most notably matrix metalloproteinases (MMPs).

Trabodenoson_Signaling_Pathway cluster_cell Trabecular Meshwork Cell This compound This compound A1R Adenosine A1 Receptor (GPCR) This compound->A1R Binds & Activates Gi Gi/o Protein A1R->Gi Activates PLC Phospholipase C (PLC) Gi->PLC Activates PKC Protein Kinase C α (PKCα) PLC->PKC MAPK_Cascade MAPK/ERK Cascade (c-Raf → MEK → ERK1/2) PKC->MAPK_Cascade Transcription Nuclear Transcription Factors MAPK_Cascade->Transcription Activates Gene_Expression ↑ MMP-14 Expression ↑ MMP-2 Activity Transcription->Gene_Expression

Caption: this compound's intracellular signaling cascade in TM cells.

Extracellular Matrix Remodeling and Functional Outcomes

The primary consequence of the A1R-mediated signaling cascade is the "rejuvenation" of the trabecular meshwork through active remodeling of the extracellular matrix.[1][8] This process reduces the outflow resistance that is a hallmark of glaucoma.

Key Molecular Changes:

  • Increased MMP Activity: this compound treatment significantly increases the abundance of Matrix Metalloproteinase-14 (MMP-14) and the enzymatic activity of Matrix Metalloproteinase-2 (MMP-2).[7][9] MMP-14 is a key activator of pro-MMP-2.

  • ECM Protein Degradation: The heightened MMP-2 activity leads to the targeted degradation of key structural ECM proteins, specifically fibronectin and collagen IV, which are known to accumulate excessively in glaucomatous TM, contributing to increased outflow resistance.[7][9]

Functional Improvement:

  • Increased Outflow Facility: By "cleaning out" the ECM, this compound restores a more porous and compliant structure to the TM. This directly leads to a significant increase in the conventional outflow facility, allowing aqueous humor to drain more freely.[3][7]

  • Intraocular Pressure Reduction: The enhancement of conventional outflow results in a clinically significant and sustained reduction in intraocular pressure.[5]

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound as observed in preclinical and clinical studies.

Table 1: Effects of this compound on Outflow Facility and IOP

Parameter Model/Study Population Treatment Details Result Significance (p-value) Reference
Outflow Facility Aged Mice Topical, Once Daily (2 days) 26% Increase vs. Vehicle < 0.05 [7][9]
Outflow Facility Young and Aged Mice Topical, Once Daily (2 days) 30% Increase vs. Vehicle < 0.05 [7][9]
Tracer Deposition Mice Topical, Once Daily (7 days) 40% Increase in Intensity = 0.05 [7]
IOP Reduction POAG/OHT Patients (Phase 2) 500 µg BID (28 days) ~6.5-7.0 mmHg Reduction < 0.001 [5][10]

| IOP Reduction | POAG/OHT Patients (Baseline ≥25 mmHg) | 500 µg BID (28 days) | 7.2 mmHg Reduction | < 0.001 |[10] |

Table 2: Effects of this compound on TM Extracellular Matrix Components (In Vitro)

Protein/Activity Model Treatment Details Result vs. Control Significance Reference
MMP-2 Activity 3D Human TM Culture This compound Significantly Increased Not specified [7][9]
MMP-14 Abundance 3D Human TM Culture This compound Significantly Increased Not specified [7][9]
Fibronectin Expression 3D Human TM Culture This compound Significantly Decreased Not specified [7][9]

| Collagen IV Expression | 3D Human TM Culture | this compound | Significantly Decreased | Not specified |[7][9] |

Experimental Protocols and Workflow

The mechanism of this compound has been elucidated through a combination of in vitro and in vivo models. A cornerstone of the in vitro investigation is the use of three-dimensional (3D) human trabecular meshwork (HTM) cell cultures, which closely mimic the native tissue environment.

Protocol: 3D Human Trabecular Meshwork (HTM) Culture and Analysis

This protocol outlines a typical experiment to assess the effect of this compound on ECM protein expression in a 3D HTM model.

1. Cell Culture and 3D Construct Formation:

  • Isolation: Primary HTM cells are isolated from donor human corneoscleral rims via blunt dissection and enzymatic digestion, following established consensus protocols.[11][12]
  • Expansion: Cells are cultured and expanded in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
  • Construct Creation: Expanded HTM cells are seeded onto porous poly-lactic-co-glycolic acid (PLGA) scaffolds or similar biocompatible matrices.
  • Maturation: The constructs are cultured for 2-4 weeks to allow for cell proliferation, migration into the scaffold, and deposition of a native extracellular matrix, forming a 3D tissue-like structure.

2. This compound Treatment:

  • Mature 3D-HTM constructs are divided into treatment and control groups.
  • The treatment group is exposed to a physiologically relevant concentration of this compound in the culture medium.
  • The control group receives a vehicle-only medium.
  • Treatment is typically carried out for a period ranging from 24 hours to 7 days, with media changes as required.

3. Sample Collection and Analysis:

  • Protein Lysates: At the end of the treatment period, the 3D constructs are harvested. The cells are lysed using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) to extract total protein.
  • Conditioned Media: The culture medium is collected to analyze secreted proteins and enzymatic activity.
  • Western Blotting (for Protein Expression):
  • Protein concentration in lysates is quantified (e.g., BCA assay).
  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
  • Membranes are blocked and incubated with primary antibodies against MMP-14, fibronectin, collagen IV, and a loading control (e.g., β-actin).
  • After incubation with HRP-conjugated secondary antibodies, bands are visualized using chemiluminescence and quantified via densitometry.[13]
  • Gelatin Zymography (for MMP-2 Activity):
  • Conditioned media samples are run on a non-reducing SDS-PAGE gel containing gelatin.
  • The gel is incubated in a developing buffer that allows for enzymatic activity.
  • MMP-2 activity is visualized as clear bands on a stained background where the gelatin has been digested. The intensity of these bands is quantified.

// Nodes N1 [label="1. Isolate & Culture\nPrimary Human TM Cells"]; N2 [label="2. Seed Cells onto\n3D Scaffolds"]; N3 [label="3. Mature into\n3D-HTM Constructs\n(2-4 weeks)"]; N4 [label="4. Treat Constructs", shape=Mdiamond, fillcolor="#FBBC05"]; N5A [label="Vehicle Control", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N5B [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N6 [label="5. Harvest Cells & Media\n(After 24h - 7 days)"]; N7 [label="6. Analysis", shape=Mdiamond, fillcolor="#FBBC05"]; N8A [label="Western Blot\n(MMP-14, Fibronectin, Col IV)"]; N8B [label="Gelatin Zymography\n(MMP-2 Activity)"];

// Edges N1 -> N2; N2 -> N3; N3 -> N4; N4 -> N5A; N4 -> N5B; N5A -> N6; N5B -> N6; N6 -> N7; N7 -> N8A; N7 -> N8B;

// Set max width graph [size="10,6!"]; }

Caption: Workflow for assessing this compound's effect on 3D-HTM constructs.

Conclusion

This compound represents a targeted therapeutic approach for glaucoma that addresses the underlying pathology within the trabecular meshwork. Its mechanism of action is a well-defined, multi-step process initiated by the selective activation of the adenosine A1 receptor. This triggers an intracellular signaling cascade via the PLC/PKC and MAPK/ERK pathways, leading to a crucial shift in ECM homeostasis. By upregulating the activity of matrix metalloproteinases and promoting the degradation of fibrotic proteins like fibronectin and collagen IV, this compound effectively remodels the TM.[3][7] This "rejuvenation" of the tissue reduces outflow resistance, increases the conventional outflow facility, and provides a sustained and clinically meaningful reduction in intraocular pressure. This targeted, restorative mechanism distinguishes this compound from other IOP-lowering agents and underscores its potential as a disease-modifying therapy for glaucoma.[1][8]

References

Trabodenoson: An In-depth Technical Guide to Adenosine A1 Receptor Selectivity and Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trabodenoson (formerly known as INO-8875) is a potent and highly selective adenosine (B11128) A1 receptor agonist that has been investigated primarily for its potential in lowering intraocular pressure (IOP) in patients with glaucoma.[1][2] As an adenosine mimetic, it leverages the endogenous pathways that regulate aqueous humor dynamics.[3] This technical guide provides a comprehensive overview of the binding affinity, selectivity, and signaling pathways of this compound, with a focus on the experimental methodologies used for its characterization.

Adenosine A1 Receptor Affinity and Selectivity

This compound is distinguished by its high affinity for the adenosine A1 receptor. Multiple studies have reported a dissociation constant (Ki) of approximately 1 nM for the A1 receptor.[4] Specifically, a Ki of 0.97 nM has been documented, highlighting its potent interaction with this receptor subtype.[5] This high affinity underscores its designed mechanism of action, which is to mimic the natural ligand adenosine at the A1 receptor.

Table 1: this compound Binding Affinity and Selectivity for Adenosine Receptor Subtypes
Receptor SubtypeBinding Affinity (Ki)Selectivity vs. A1
Adenosine A1 ~1 nM (0.97 nM)-
Adenosine A2A No significant binding>1000-fold (estimated)
Adenosine A2B No significant binding>1000-fold (estimated)
Adenosine A3 No significant binding>1000-fold (estimated)

Note: The selectivity values for A2A, A2B, and A3 receptors are estimated based on qualitative statements from available literature. Precise Ki values are not publicly available.

Experimental Protocols

The determination of binding affinity and selectivity of a compound like this compound relies on robust and well-defined experimental protocols. The following sections detail the likely methodologies employed in the characterization of this compound, based on standard practices for adenosine receptor research.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor. These assays involve the use of a radioactively labeled ligand that binds to the receptor of interest. The affinity of an unlabeled compound, such as this compound, is determined by its ability to compete with the radioligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human adenosine A1, A2A, A2B, and A3 receptors.

Materials:

  • Membrane Preparations: Membranes from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the respective human adenosine receptor subtypes.

  • Radioligands:

    • A1 Receptor: [3H]-CCPA (2-chloro-N6-cyclopentyladenosine) or another suitable A1-selective radioligand.

    • A2A Receptor: [3H]-CGS 21680 or another suitable A2A-selective radioligand.

    • A2B Receptor: A suitable radioligand for this low-affinity receptor.

    • A3 Receptor: [125I]-AB-MECA (N6-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide) or another suitable A3-selective radioligand.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-selective adenosine receptor agonist like NECA (5'-N-Ethylcarboxamidoadenosine).

  • Assay Buffer: Typically a Tris-HCl buffer with divalent cations like MgCl2.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: The cell membranes expressing the target receptor are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, the radioligand at a fixed concentration (usually near its Kd value), and varying concentrations of this compound.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Cell Membranes (with Adenosine Receptors) Incubation Incubation (Binding Equilibrium) Membrane->Incubation Radioligand Radioligand (e.g., [3H]-CCPA) Radioligand->Incubation Trabodenoson_sol This compound (Varying Concentrations) Trabodenoson_sol->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting Analysis Data Analysis (IC50 -> Ki Calculation) Counting->Analysis

Workflow for a competitive radioligand binding assay.
Functional Assays (cAMP Assay)

Functional assays are essential to determine the pharmacological action of a compound, i.e., whether it acts as an agonist, antagonist, or inverse agonist. Since the adenosine A1 receptor is a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Objective: To determine the functional activity of this compound at the adenosine A1 receptor by measuring its effect on cAMP levels.

Materials:

  • Cell Line: A suitable cell line (e.g., CHO or HEK293) stably expressing the human adenosine A1 receptor.

  • Test Compound: this compound.

  • Adenylyl Cyclase Stimulator: Forskolin (B1673556).

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., using HTRF, ELISA, or a reporter gene assay).

Procedure:

  • Cell Culture and Plating: The cells are cultured and plated in a suitable format (e.g., 96-well plate).

  • Pre-incubation: Cells are typically pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

  • Treatment: The cells are treated with varying concentrations of this compound in the presence of a fixed concentration of forskolin (to stimulate cAMP production).

  • Incubation: The cells are incubated for a specific period to allow for the modulation of cAMP levels.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using the chosen detection method.

  • Data Analysis: The data are analyzed to determine the EC50 value of this compound (the concentration that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production).

cAMP_Functional_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Cells Expressing A1 Receptor Treatment Cell Treatment Cells->Treatment Forskolin Forskolin (Adenylyl Cyclase Stimulator) Forskolin->Treatment Trabodenoson_sol This compound (Varying Concentrations) Trabodenoson_sol->Treatment Incubation Incubation Treatment->Incubation Lysis Cell Lysis Incubation->Lysis cAMP_Measurement cAMP Measurement (e.g., HTRF, ELISA) Lysis->cAMP_Measurement Data_Analysis Data Analysis (EC50 Calculation) cAMP_Measurement->Data_Analysis A1_Signaling_Pathway This compound This compound A1R Adenosine A1 Receptor This compound->A1R Binds to Gi Gi/o Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates cAMP ↓ cAMP AC->cAMP PKC PKC alpha PLC->PKC cRaf c-Raf PKC->cRaf ERK ERK1/2 cRaf->ERK MMP2 ↑ MMP-2 Expression/Activity ERK->MMP2 ECM Extracellular Matrix Remodeling MMP2->ECM Outflow ↑ Aqueous Humor Outflow ECM->Outflow IOP ↓ Intraocular Pressure Outflow->IOP

References

An In-depth Technical Guide to the Molecular Structure and Chemical Synthesis of Trabodenoson

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical synthesis, and biological action of Trabodenoson, a selective adenosine (B11128) A1 receptor agonist. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.

Molecular Structure of this compound

This compound is a purine (B94841) derivative and an adenosine mimetic. Its chemical structure is characterized by a cyclopentylamino group at the N6 position of the purine ring and a nitrate (B79036) group at the 5' position of the ribose moiety.

IdentifierValue
IUPAC Name [(2R,3S,4R,5R)-5-[6-(cyclopentylamino)-9H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl nitrate[1]
SMILES O[C@@H]1--INVALID-LINK--=O">C@@HO--INVALID-LINK--N1C=NC2=C(NC3CCCC3)N=CN=C12[1]
Molecular Formula C15H20N6O6[2][3][4]
Molecular Weight 380.36 g/mol [3]
CAS Registry Number 871108-05-3[2]

Chemical Synthesis of this compound

The chemical synthesis of this compound, as inferred from related adenosine analog syntheses, involves a multi-step process starting from a protected adenosine precursor. The following is a plausible synthetic route based on established methods for creating N6-substituted and 5'-modified adenosine derivatives.

Experimental Protocol:

Step 1: Synthesis of 6-Chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine

A common starting material for N6-substituted adenosine analogs is 6-chloropurine (B14466) riboside. The hydroxyl groups of the ribose are typically protected, often by acetylation, to prevent unwanted side reactions.

  • Procedure: To a solution of 6-chloropurine riboside in pyridine, add acetic anhydride (B1165640) in excess. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the tri-acetylated product.

Step 2: Synthesis of N6-Cyclopentyl-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine

The N6-cyclopentyl group is introduced via nucleophilic substitution of the chlorine atom at the 6-position of the purine ring.

  • Procedure: The 6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine is dissolved in a suitable solvent such as ethanol. Cyclopentylamine and a non-nucleophilic base like triethylamine (B128534) are added. The mixture is heated under reflux until the reaction is complete (monitored by TLC). The solvent is evaporated, and the product is purified by chromatography.

Step 3: Deprotection to N6-Cyclopentyladenosine (CPA)

The acetyl protecting groups are removed to yield N6-cyclopentyladenosine.

  • Procedure: The N6-cyclopentyl-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine is treated with a solution of ammonia (B1221849) in methanol. The reaction is stirred at room temperature until deacetylation is complete. The solvent is removed in vacuo, and the resulting N6-cyclopentyladenosine is purified by recrystallization or chromatography.

Step 4: Selective Nitration of the 5'-Hydroxyl Group

The final step is the selective nitration of the primary 5'-hydroxyl group of the ribose. This is a critical step requiring careful control of reaction conditions to avoid nitration of the secondary hydroxyl groups.

  • Procedure: N6-Cyclopentyladenosine is dissolved in a cold (e.g., 0 °C) mixture of nitric acid and acetic anhydride. The reaction is kept at a low temperature and monitored closely. Upon completion, the reaction is quenched by pouring it into ice water and neutralizing with a weak base. The product, this compound, is then extracted with an organic solvent and purified by column chromatography.

Mechanism of Action and Signaling Pathway

This compound is a highly selective agonist for the adenosine A1 receptor (A1R).[5][6] The activation of this G-protein coupled receptor in the trabecular meshwork of the eye is central to its therapeutic effect in glaucoma.

Signaling Pathway:

  • Receptor Binding: this compound binds to and activates the adenosine A1 receptor on trabecular meshwork cells.[5]

  • G-Protein Activation: This binding activates the inhibitory G-protein (Gi).

  • Downstream Signaling: The activated Gi protein initiates a signaling cascade that leads to the increased expression and activity of matrix metalloproteinase-2 (MMP-2).[2][5][6]

  • Extracellular Matrix Remodeling: MMP-2 is a key enzyme responsible for the degradation of extracellular matrix components, such as fibronectin and collagen IV, in the trabecular meshwork.[7]

  • Increased Aqueous Humor Outflow: The remodeling of the extracellular matrix reduces the resistance to aqueous humor outflow through the conventional pathway.[5][7]

  • Intraocular Pressure Reduction: The enhanced outflow of aqueous humor leads to a reduction in intraocular pressure.

Trabodenoson_Signaling_Pathway This compound This compound A1R Adenosine A1 Receptor This compound->A1R Binds to Gi Gi Protein A1R->Gi Activates Signaling_Cascade Signaling Cascade Gi->Signaling_Cascade Initiates MMP2 Increased MMP-2 Activity Signaling_Cascade->MMP2 Remodeling ECM Remodeling MMP2->Remodeling Causes ECM Extracellular Matrix (Fibronectin, Collagen IV) ECM->Remodeling Outflow Increased Aqueous Humor Outflow Remodeling->Outflow IOP Reduced Intraocular Pressure Outflow->IOP

This compound Signaling Pathway

Experimental Data

Receptor Binding Affinity:

This compound exhibits high selectivity for the adenosine A1 receptor.

Receptor SubtypeBinding Affinity (Ki)
Human A1 2.3 nM
Human A2A 790 nM
Human A3 43 nM

Data for N6-Cyclopentyladenosine (CPA), a closely related precursor.[3]

Experimental Workflow for In Vivo IOP Studies:

The following workflow describes a typical experiment to evaluate the effect of this compound on intraocular pressure in an animal model.

IOP_Study_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Animal_Selection Select Animal Model (e.g., Mice) Baseline_IOP Measure Baseline IOP Animal_Selection->Baseline_IOP Drug_Formulation Prepare this compound Ophthalmic Solution Topical_Admin Topical Administration of this compound Drug_Formulation->Topical_Admin Baseline_IOP->Topical_Admin Control_Group Administer Vehicle to Control Group Baseline_IOP->Control_Group IOP_Measurement Measure IOP at Multiple Time Points Topical_Admin->IOP_Measurement Control_Group->IOP_Measurement Data_Analysis Statistical Analysis of IOP Reduction IOP_Measurement->Data_Analysis Histology Histological Analysis of Ocular Tissues Data_Analysis->Histology

Workflow for In Vivo IOP Study

Conclusion

This compound represents a targeted therapeutic agent for the management of glaucoma. Its selective agonism of the adenosine A1 receptor and subsequent modulation of the extracellular matrix in the trabecular meshwork provide a clear mechanism for reducing intraocular pressure. The synthetic pathway, while requiring careful control, is based on well-established principles of nucleoside chemistry. This guide provides a foundational understanding for further research and development in this area.

References

Trabodenoson's Impact on Ocular Extracellular Matrix Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of trabodenoson's mechanism of action, with a specific focus on its role in the remodeling of the extracellular matrix (ECM) within the eye's trabecular meshwork (TM). This compound, a selective adenosine (B11128) A1 receptor agonist, has been investigated as a therapeutic agent for reducing intraocular pressure (IOP), a primary risk factor in glaucoma.[1][2][3] This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes the key signaling pathways involved in its therapeutic effect.

Core Mechanism of Action: Targeting the Trabecular Meshwork

Glaucoma is often characterized by increased resistance to aqueous humor outflow through the conventional pathway, primarily at the level of the trabecular meshwork.[1][4] This increased resistance is associated with an accumulation and altered composition of the extracellular matrix.[4] this compound directly targets the diseased tissue by selectively binding to adenosine A1 receptors on TM cells.[2][3] This interaction initiates a signaling cascade that leads to the remodeling of the ECM, thereby restoring the natural outflow of aqueous humor and lowering IOP.[3][5]

Unlike some other glaucoma medications that either decrease aqueous humor production or divert outflow to the unconventional pathway, this compound works to rejuvenate the conventional outflow pathway.[1][3] This is considered a more physiologic approach to managing IOP.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound's efficacy.

Table 1: Preclinical Efficacy of this compound in Mice

ParameterTreatment GroupDay 2Day 7P-value
Outflow Facility Increase (%) This compound (Overall)30%15%< 0.05 (Day 2), = 0.07 (Day 7)
This compound (Aged Mice)26%-< 0.05
Tracer Bead Fluorescence Intensity Increase (%) This compound~60% (not significant)40%= 0.24 (Day 2), = 0.05 (Day 7)

Data sourced from Li, et al. (2018).[1]

Table 2: Clinical Efficacy of this compound in Patients with Ocular Hypertension or Primary Open-Angle Glaucoma (Phase 2)

ParameterTreatment Group (500 µg BID)Day 14Day 28P-value (vs. Placebo)
Mean Diurnal IOP Reduction (mmHg) This compound-4.9 ± 2.9 (SD)-6.5 ± 2.5 (SD)p=0.01 (Day 14), p<0.001 (Day 28)
Mean Diurnal IOP Reduction in OHT Subgroup (mmHg) This compound--6.3 ± 2.4 (SD)p=0.003
Mean Diurnal IOP Reduction in POAG Subgroup (mmHg) This compound--6.6 ± 2.6 (SD)p=0.005
Mean Diurnal IOP Reduction in Baseline IOP ≥25 mmHg Subgroup (mmHg) This compound--7.2 ± 2.5 (SD)p<0.001

Data sourced from a Phase 2 clinical study.[6]

Table 3: Effect of this compound on Extracellular Matrix Components in 3D Human Trabecular Meshwork (3D-HTM) Cultures

ECM Component/EnzymeEffect of this compound Treatment
MMP-2 Activity Significantly Increased
MMP-14 Abundance Significantly Increased
Fibronectin Expression Decreased
Collagen IV Expression Decreased

Data sourced from Li, et al. (2018).[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling cascade initiated by this compound and a typical experimental workflow for evaluating its effects.

Trabodenoson_Signaling_Pathway This compound Signaling Pathway in Trabecular Meshwork Cells cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events & Protein Synthesis cluster_ecm Extracellular Matrix Remodeling This compound This compound A1R Adenosine A1 Receptor This compound->A1R G_protein G-protein (Gi/o) A1R->G_protein PLC PLC G_protein->PLC PKC PKCα PLC->PKC cRaf c-Raf PKC->cRaf MEK MEK cRaf->MEK ERK12 ERK1/2 MEK->ERK12 Transcription_Factors Transcription Factors ERK12->Transcription_Factors MMP_Gene_Expression ↑ MMP Gene Expression Transcription_Factors->MMP_Gene_Expression MMP14 ↑ MMP-14 (MT1-MMP) Abundance MMP_Gene_Expression->MMP14 Pro_MMP2 Pro-MMP-2 MMP14->Pro_MMP2 activates Active_MMP2 ↑ Active MMP-2 Pro_MMP2->Active_MMP2 ECM_Degradation ↓ Fibronectin & Collagen IV (ECM Degradation) Active_MMP2->ECM_Degradation Outflow_Facility ↑ Aqueous Humor Outflow Facility ECM_Degradation->Outflow_Facility IOP ↓ Intraocular Pressure Outflow_Facility->IOP

Caption: this compound signaling pathway in trabecular meshwork cells.

Experimental_Workflow Experimental Workflow for Evaluating this compound's Effect on ECM cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Mouse Model) HTM_Culture Human Trabecular Meshwork (HTM) Cell Culture (3D constructs) Treatment_Invitro Treatment with this compound (e.g., 10 µM) HTM_Culture->Treatment_Invitro Analysis_Invitro Analysis: - MMP-2 Activity (Gelatin Zymography) - MMP-14, Fibronectin, Collagen IV Expression (Western Blot/ELISA) Treatment_Invitro->Analysis_Invitro Animal_Model Young and Aged Mice Treatment_Invivo Topical this compound Administration (Once daily for 2 or 7 days) Animal_Model->Treatment_Invivo IOP_Measurement IOP Measurement (Rebound Tonometry) Treatment_Invivo->IOP_Measurement Outflow_Facility_Measurement Outflow Facility Measurement (Enucleated Eyes) Treatment_Invivo->Outflow_Facility_Measurement Tracer_Bead_Study Aqueous Humor Outflow Pattern (Fluorescent Tracer Beads) Treatment_Invivo->Tracer_Bead_Study

Caption: A typical experimental workflow for this compound evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Three-Dimensional Human Trabecular Meshwork (3D-HTM) Cell Culture and Treatment
  • Cell Isolation and Culture:

    • Human trabecular meshwork cells are isolated from donor eyes.[7] The TM tissue is dissected and can be grown using an explant culture method.[8][9]

    • The tissue is cut into small pieces and placed in a culture dish with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS) and antibiotics.[7][8]

    • Cells are allowed to migrate from the explants and are subsequently passaged using trypsin-EDTA.[7]

  • 3D Culture Formation:

    • HTM cells are cultured on scaffolds or in systems that promote a three-dimensional architecture, which better mimics the in vivo environment.[1]

  • This compound Treatment:

    • Once the 3D-HTM constructs are established, they are treated with this compound (e.g., 10 µM) or a vehicle control.[1]

    • Culture supernatants and cell lysates are collected at specified time points (e.g., 2 and 8 days) for analysis.[1]

Analysis of ECM Components and MMP Activity
  • Gelatin Zymography (for MMP-2 Activity):

    • Culture supernatants are collected and protein concentration is determined.

    • Samples are run on a non-reducing SDS-PAGE gel containing gelatin.

    • After electrophoresis, the gel is incubated in a developing buffer to allow for enzymatic activity.

    • The gel is then stained (e.g., with Coomassie Brilliant Blue), and areas of MMP activity appear as clear bands against a dark background. The intensity of these bands is quantified.[1]

  • Western Blotting or ELISA (for Protein Expression):

    • Cell lysates are prepared, and protein concentrations are measured.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).[8]

    • The membrane is blocked and then incubated with primary antibodies specific for MMP-14, fibronectin, or collagen IV.[8]

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.[8]

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.[8] Band intensities are quantified and normalized to a loading control (e.g., β-actin).[8]

In Vivo Mouse Studies
  • Animal Models:

    • Both young and aged mice are used to assess the effect of this compound across different age groups.[1]

  • Topical Administration:

    • A single drop of the this compound formulation (e.g., 10 µL) is administered topically to one eye, with the contralateral eye receiving a placebo, once daily for a specified duration (e.g., 2 or 7 days).[1]

  • Intraocular Pressure (IOP) Measurement:

    • IOP is measured daily using a rebound tonometer just before the next dose administration.[1]

  • Outflow Facility Measurement:

    • At the end of the treatment period, mice are euthanized, and the eyes are enucleated.

    • The enucleated eyes are perfused at a constant pressure, and the flow rate is measured to calculate the outflow facility.[1]

  • Aqueous Humor Outflow Pattern Analysis:

    • Fluorescent tracer beads are perfused into the enucleated eyes.

    • The anterior segments are then flat-mounted and imaged to visualize the distribution and intensity of the tracer beads in the conventional outflow pathway.[1]

Conclusion

This compound represents a targeted therapeutic approach for glaucoma that focuses on restoring the physiological function of the trabecular meshwork. By selectively activating the adenosine A1 receptor, it initiates a signaling cascade that leads to the remodeling of the extracellular matrix, an increase in aqueous humor outflow facility, and a subsequent reduction in intraocular pressure. The quantitative data from both preclinical and clinical studies support its efficacy. The detailed experimental protocols provided herein offer a framework for further research into the nuanced effects of this compound and other potential therapies targeting ECM remodeling in the eye.

References

The Role of Trabodenoson-Mediated MMP-2 Activation in Intraocular Pressure Reduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trabodenoson is a selective adenosine (B11128) A1 receptor agonist that has been investigated for its potential to lower intraocular pressure (IOP) in patients with primary open-angle glaucoma and ocular hypertension. A key mechanism underlying its IOP-lowering effect is the activation of matrix metalloproteinase-2 (MMP-2) in the trabecular meshwork (TM), the primary site of aqueous humor outflow resistance. This technical guide provides an in-depth exploration of the signaling pathways, experimental evidence, and methodologies related to the activation of MMP-2 by this compound and its subsequent role in reducing IOP.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is often associated with elevated intraocular pressure (IOP) due to increased resistance to aqueous humor outflow through the trabecular meshwork (TM).[1] this compound, a highly selective adenosine A1 receptor agonist, represents a novel therapeutic approach that targets the TM to restore its natural outflow function.[2] Unlike many existing glaucoma therapies that either decrease aqueous humor production or divert outflow to the unconventional pathway, this compound works by remodeling the extracellular matrix (ECM) of the TM, thereby increasing the conventional outflow facility.[1][2] This guide will delve into the molecular mechanisms, specifically the activation of matrix metalloproteinase-2 (MMP-2), that underpin the IOP-lowering effects of this compound.

Mechanism of Action: The Signaling Cascade of MMP-2 Activation

This compound initiates a signaling cascade by binding to the adenosine A1 receptors on the surface of TM cells.[2] This binding activates a G-protein coupled receptor pathway that ultimately leads to the increased activity of MMP-2.[3][4] MMP-2 is a key enzyme responsible for the degradation of ECM components, such as collagen IV and fibronectin, which are known to accumulate in the TM of glaucoma patients and contribute to outflow resistance.[1]

The activation of the adenosine A1 receptor by this compound triggers a series of intracellular events. This process involves the activation of phospholipase C (PLC) and protein kinase C alpha (PKCα), which in turn leads to the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway.[3][4][5] The activation of the ERK1/2 pathway is a crucial step in mediating the secretion of MMP-2.[6] Furthermore, this compound has been shown to increase the abundance of MMP-14, an enzyme that activates pro-MMP-2.[1] This dual action of increasing both MMP-2 secretion and activation leads to a significant remodeling of the TM's ECM, resulting in increased aqueous humor outflow and a reduction in IOP.[1][2]

This compound Signaling Pathway This compound This compound A1R Adenosine A1 Receptor This compound->A1R Binds to G_protein Gi/o Protein A1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PKCa Protein Kinase Cα (PKCα) PLC->PKCa Activates cRaf c-Raf PKCa->cRaf Activates MEK MEK cRaf->MEK Activates ERK ERK1/2 MEK->ERK Activates MMP14 MMP-14 Expression ERK->MMP14 Increases proMMP2 Pro-MMP-2 ERK->proMMP2 Increases Secretion MMP14->proMMP2 Activates MMP2 Active MMP-2 proMMP2->MMP2 ECM ECM Degradation (Collagen IV, Fibronectin) MMP2->ECM Outflow Increased Aqueous Outflow ECM->Outflow IOP Reduced IOP Outflow->IOP

Caption: this compound signaling pathway in trabecular meshwork cells.

Quantitative Data on this compound's Effects

Numerous preclinical and clinical studies have provided quantitative evidence supporting the efficacy of this compound in reducing IOP and modulating the ECM. The following tables summarize key findings from these studies.

Table 1: Effect of this compound on Intraocular Pressure (IOP) in Clinical Trials

Study PhaseDoseDurationMean IOP Reduction from Baseline (mmHg)p-valueReference
Phase 2500 µg BID14 days4.9 ± 2.9p=0.01[7]
Phase 2500 µg BID28 days6.5 ± 2.5p<0.001[7]
Phase 2Not specified28 days~7p<0.001[8]
Phase 36% (2000 mcg)84 daysStatistically superior to placeboNot specified[9]

Table 2: Preclinical Data on this compound's Mechanism of Action

ModelTreatmentOutcome MeasureResultp-valueReference
Young and Aged MiceTopical this compoundOutflow Facility30% increase after 2 daysp < 0.05[1]
Young and Aged MiceTopical this compoundIOP Reduction (Day 2)Young: 2.3 mmHg; Old: 2.9 mmHgNot specified[1]
3D Human TM Culture1 and 10 µM this compoundMMP-2 ActivityDose-related increasep < 0.01[1]
3D Human TM Culture10 µM this compoundFibronectin ExpressionSignificant decreaseNot specified[1]
3D Human TM Culture10 µM this compoundCollagen IV ExpressionSignificant decreaseNot specified[1]
3D Human TM CultureThis compoundMMP-14 AbundanceSignificant increaseNot specified[1]

Key Experimental Protocols

The following sections outline the methodologies commonly employed in studying the effects of this compound on the trabecular meshwork and MMP-2 activation.

Three-Dimensional Human Trabecular Meshwork (3D-HTM) Cell Culture

A 3D-HTM culture system provides a more physiologically relevant model compared to traditional 2D cell culture for studying the effects of compounds on TM cells and their ECM.

  • Cell Source: Primary human TM cells are isolated from donor eyes.

  • Scaffold: Cells are seeded onto a porous scaffold (e.g., collagen-based) that mimics the in vivo environment of the TM.

  • Culture Conditions: The constructs are maintained in a suitable culture medium, often supplemented with factors to promote ECM deposition.

  • Treatment: this compound at various concentrations (e.g., 1 and 10 µM) is added to the culture medium for a specified duration (e.g., 48 hours).[1]

Three-Dimensional HTM Culture Workflow Start Isolate Primary Human TM Cells Seed Seed Cells onto 3D Scaffold Start->Seed Culture Culture in Appropriate Medium Seed->Culture Treatment Treat with this compound or Vehicle Culture->Treatment Analysis Analyze Cell Lysates and Supernatants Treatment->Analysis Endpoint MMP-2 Activity, Protein Expression, ECM Component Analysis Analysis->Endpoint

Caption: Workflow for 3D Human Trabecular Meshwork (HTM) Cell Culture Experiments.

MMP-2 Activity Assays

Several methods can be used to quantify the enzymatic activity of MMP-2 in cell culture supernatants or tissue homogenates.

  • Gelatin Zymography:

    • Collect conditioned media from treated and control 3D-HTM cultures.

    • Separate proteins by size using non-reducing SDS-PAGE containing gelatin as a substrate.

    • Incubate the gel in a renaturing buffer to allow enzymes to refold.

    • Incubate the gel in a developing buffer containing calcium and zinc to allow for gelatin degradation by MMPs.

    • Stain the gel with Coomassie Brilliant Blue. Areas of MMP activity will appear as clear bands against a blue background, indicating gelatin digestion.

    • Quantify band intensity using densitometry.[1]

  • Fluorogenic Activity Assay:

    • Use a commercially available kit containing a quenched fluorescent substrate specific for MMP-2.[10]

    • Activate pro-MMP-2 in the samples by incubating with p-aminophenylmercuric acetate (B1210297) (APMA).[10]

    • Add the activated samples to a microplate containing the fluorogenic substrate.

    • Incubate at 37°C. Cleavage of the substrate by active MMP-2 results in an increase in fluorescence.

    • Measure fluorescence intensity over time using a plate reader. The rate of fluorescence increase is proportional to MMP-2 activity.[10]

MMP-2 Activity Assay Workflow cluster_0 Gelatin Zymography cluster_1 Fluorogenic Assay Collect_Zymo Collect Conditioned Media SDS_PAGE Gelatin SDS-PAGE Collect_Zymo->SDS_PAGE Incubate_Zymo Incubate and Develop Gel SDS_PAGE->Incubate_Zymo Stain_Quantify Stain and Quantify Bands Incubate_Zymo->Stain_Quantify Collect_Fluoro Collect Conditioned Media Activate Activate Pro-MMP-2 with APMA Collect_Fluoro->Activate Add_Substrate Add Fluorogenic Substrate Activate->Add_Substrate Measure Measure Fluorescence Intensity Add_Substrate->Measure

Caption: Workflow for MMP-2 Activity Assays.

Western Blotting for Protein Expression

Western blotting is used to detect and quantify specific proteins, such as MMP-14, fibronectin, and collagen IV, in cell lysates from 3D-HTM cultures.

  • Lyse the 3D-HTM constructs to extract total protein.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Separate proteins by size via SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-MMP-14, anti-fibronectin, or anti-collagen IV).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound presents a targeted approach to IOP reduction by restoring the natural outflow pathway of the trabecular meshwork. Its mechanism of action, centered on the activation of MMP-2 through the adenosine A1 receptor signaling cascade, leads to the beneficial remodeling of the extracellular matrix. The quantitative data from both preclinical and clinical studies provide strong evidence for the efficacy of this mechanism. The experimental protocols detailed in this guide offer a framework for the continued investigation of this compound and other compounds that target the trabecular meshwork to treat glaucoma. Further research into this pathway may unveil additional therapeutic targets for this sight-threatening disease.

References

Preclinical Pharmacology and Pharmacokinetics of Trabodenoson: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trabodenoson is a potent and highly selective adenosine (B11128) A1 receptor agonist that was developed as a topical treatment for glaucoma. Its mechanism of action involves the restoration of the conventional aqueous humor outflow pathway, a novel approach to lowering intraocular pressure (IOP). Preclinical studies in various animal models have demonstrated its efficacy in reducing IOP by enhancing the outflow facility through the trabecular meshwork. This is achieved by modulating the extracellular matrix via the upregulation of matrix metalloproteinase-2 (MMP-2) activity. Furthermore, preclinical evidence suggests a neuroprotective role for this compound. This technical guide provides a comprehensive overview of the preclinical pharmacology and available pharmacokinetic data for this compound, detailing its mechanism of action, receptor binding affinity, in vivo efficacy, and the experimental protocols used in its evaluation.

Introduction

Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells and is a leading cause of irreversible blindness worldwide.[1] Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma.[1] Current pharmacological therapies for glaucoma primarily focus on reducing aqueous humor production or increasing its drainage through the uveoscleral (unconventional) outflow pathway.[1] this compound represents a first-in-class therapeutic agent that targets the diseased conventional outflow pathway, the primary site of resistance to aqueous humor drainage in glaucomatous eyes.[1] By selectively activating the adenosine A1 receptor, this compound initiates a signaling cascade that leads to the remodeling of the trabecular meshwork (TM), thereby increasing the conventional outflow facility and lowering IOP.[1][2]

Pharmacology

Mechanism of Action

This compound is an adenosine mimetic that selectively binds to and activates the adenosine A1 receptor, a G protein-coupled receptor.[2][3] The activation of the A1 receptor in the trabecular meshwork cells triggers a downstream signaling pathway that results in the increased expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2.[1][2] MMPs are a family of enzymes responsible for the degradation and remodeling of the extracellular matrix (ECM).[1] The increased MMP-2 activity leads to the degradation of ECM components, such as fibronectin and collagen IV, within the trabecular meshwork.[1] This remodeling of the ECM reduces the resistance to aqueous humor outflow, thereby increasing the conventional outflow facility and lowering IOP.[1][2]

dot digraph "this compound Signaling Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A1R [label="Adenosine A1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="G Protein", fillcolor="#FBBC05", fontcolor="#202124"]; Signaling_Cascade [label="Intracellular\nSignaling Cascade", fillcolor="#FBBC05", fontcolor="#202124"]; MMP_Activation [label="Increased MMP-14\nAbundance", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pro_MMP2 [label="Pro-MMP-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MMP2 [label="Active MMP-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ECM [label="Extracellular Matrix\n(Fibronectin, Collagen IV)", fillcolor="#F1F3F4", fontcolor="#202124"]; ECM_Degradation [label="ECM Degradation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Outflow_Increase [label="Increased Conventional\nOutflow Facility", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; IOP_Reduction [label="Reduced Intraocular\nPressure", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

This compound -> A1R [arrowhead=odot, color="#202124"]; A1R -> G_protein [color="#202124"]; G_protein -> Signaling_Cascade [color="#202124"]; Signaling_Cascade -> MMP_Activation [color="#202124"]; MMP_Activation -> MMP2 [label="Activates", fontcolor="#5F6368", fontsize=8, color="#202124"]; Pro_MMP2 -> MMP2 [style=dashed, arrowhead=none, color="#5F6368"]; MMP2 -> ECM_Degradation [label="Digests", fontcolor="#5F6368", fontsize=8, color="#202124"]; ECM -> ECM_Degradation [style=dashed, arrowhead=none, color="#5F6368"]; ECM_Degradation -> Outflow_Increase [color="#202124"]; Outflow_Increase -> IOP_Reduction [color="#202124"]; } this compound's mechanism of action in the trabecular meshwork.

Receptor Binding and Selectivity
Receptor SubtypeBinding Affinity (Ki)Reference
Adenosine A1~1 nM[4]
Adenosine A2ANot Reported-
Adenosine A2BNot Reported-
Adenosine A3Not Reported-
In Vivo Efficacy in Preclinical Models

The efficacy of this compound in lowering IOP has been demonstrated in several preclinical animal models.

Topical administration of this compound has been shown to significantly lower IOP in both young and aged mice.[1] In one study, a 3.0% formulation of this compound administered once daily for seven days resulted in an average IOP reduction of 2.44 ± 0.22 mm Hg in young mice.[1] The IOP-lowering effect was observed from the first day of treatment and was sustained throughout the study period.[1]

Animal ModelThis compound ConcentrationDosing RegimenDurationMean IOP Reduction (mmHg)Reference
Young C57 Mice3.0%Once Daily7 Days2.44 ± 0.22[1]
Aged MiceNot SpecifiedNot SpecifiedNot SpecifiedNot Reported[1]

The IOP-lowering effect of this compound is attributed to an increase in the conventional outflow facility. In studies with enucleated mouse eyes following in vivo treatment, this compound was found to increase outflow facility by up to 30% after two days of treatment.[1]

Animal ModelTreatment DurationIncrease in Outflow FacilityReference
Young and Aged Mice2 Days~30%[1]
Young and Aged Mice7 Days~15%[1]

In addition to its IOP-lowering effects, preclinical studies suggest that this compound may have neuroprotective properties. In a rat model of ischemia-reperfusion injury, topical administration of this compound provided 100% protection against the thinning of the ganglion cell layer compared to the vehicle.

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound following topical ocular administration in animal models is limited in the publicly available literature. However, a Phase 1 study in healthy human volunteers provides some insight into its systemic absorption and elimination profile after topical ocular application.

Human Pharmacokinetics (Topical Ocular Administration)

A Phase 1 dose-escalation study in healthy adult volunteers demonstrated that topically administered this compound is rapidly absorbed and eliminated.[4]

ParameterValueReference
Time to Maximum Concentration (tmax)~0.08 to 0.27 hours[4]
Elimination Half-life (t½)0.48 to 2.0 hours[4]

Systemic exposure to this compound was dose-related but not dose-proportional, with a plateau effect observed at higher doses.[4] There was no evidence of drug accumulation with repeated dosing.[4]

Experimental Protocols

In Vivo IOP Measurement in Mice

G cluster_0 Animal Preparation cluster_1 IOP Measurement cluster_2 Data Analysis Animal_Acclimation Acclimate Mice Anesthesia Anesthetize Mice (e.g., Ketamine/Xylazine) Animal_Acclimation->Anesthesia Tonometer_Calibration Calibrate Rebound Tonometer Anesthesia->Tonometer_Calibration Topical_Anesthetic Apply Topical Anesthetic (e.g., Proparacaine) Tonometer_Calibration->Topical_Anesthetic Measurement Obtain Multiple Readings per Eye Topical_Anesthetic->Measurement Averaging Average Readings for Final IOP Measurement->Averaging Data_Recording Record IOP Data Averaging->Data_Recording Statistical_Analysis Perform Statistical Analysis Data_Recording->Statistical_Analysis

Objective: To measure the intraocular pressure in mice following topical administration of this compound or vehicle.

Materials:

  • Rebound tonometer (e.g., TonoLab)

  • Anesthetic solution (e.g., ketamine/xylazine cocktail)

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)

  • Micropipette

  • This compound formulation (e.g., 3.0% ophthalmic suspension)

  • Vehicle control

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the experimental environment to minimize stress-induced IOP fluctuations.

    • Anesthetize the mice using an appropriate protocol (e.g., intraperitoneal injection of ketamine/xylazine). The level of anesthesia should be sufficient to prevent movement and ensure animal welfare.

  • Topical Administration:

    • Instill a single 10 µL drop of the this compound formulation or vehicle into the cul-de-sac of one eye using a calibrated micropipette. The contralateral eye can serve as a control.

  • IOP Measurement:

    • At predetermined time points post-instillation, apply a single drop of topical anesthetic to the cornea.

    • Position the rebound tonometer perpendicular to the central cornea.

    • Obtain a series of six to ten consecutive readings for each eye. The tonometer will automatically calculate the average IOP.

    • Record the IOP measurement for each eye.

  • Data Analysis:

    • Compare the IOP values between the this compound-treated and vehicle-treated eyes at each time point.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed differences.

Ex Vivo Outflow Facility Measurement in Mouse Eyes

G cluster_0 Eye Preparation cluster_1 Perfusion cluster_2 Data Analysis Euthanasia Euthanize Mice Enucleation Enucleate Eyes Euthanasia->Enucleation Mounting Mount Eyes in Perfusion Chamber Enucleation->Mounting Cannulation Cannulate Anterior Chamber Mounting->Cannulation Equilibration Equilibrate at a Set Pressure Cannulation->Equilibration Stepwise_Pressure Apply Stepwise Pressure Increases Equilibration->Stepwise_Pressure Flow_Measurement Measure Flow Rate at Each Pressure Stepwise_Pressure->Flow_Measurement Flow_Pressure_Plot Plot Flow Rate vs. Pressure Flow_Measurement->Flow_Pressure_Plot Facility_Calculation Calculate Outflow Facility (C) Flow_Pressure_Plot->Facility_Calculation Statistical_Comparison Compare C between Groups Facility_Calculation->Statistical_Comparison

Objective: To measure the conventional outflow facility in enucleated mouse eyes after in vivo treatment with this compound.

Materials:

  • Perfusion apparatus with a pressure transducer and flow meter

  • Dissecting microscope

  • 33-gauge infusion needle

  • Perfusion medium (e.g., Dulbecco's Phosphate Buffered Saline with 5.5 mM D-glucose)

  • Data acquisition system

Procedure:

  • In Vivo Treatment:

    • Treat mice topically with this compound or vehicle as described in the IOP measurement protocol for a specified duration (e.g., 2 or 7 days).

  • Eye Preparation:

    • At the end of the treatment period, euthanize the mice.

    • Immediately enucleate the eyes and place them in chilled perfusion medium.

  • Perfusion:

    • Mount the enucleated eye in a perfusion chamber.

    • Under a dissecting microscope, cannulate the anterior chamber with a 33-gauge needle connected to the perfusion system.

    • Perfuse the eye at a constant pressure (e.g., 8 mmHg) until a stable flow rate is achieved.

    • Increase the pressure in a stepwise manner (e.g., from 4 to 20 mmHg) and record the corresponding flow rate at each pressure step.

  • Data Analysis:

    • Calculate the outflow facility (C) from the slope of the pressure-flow relationship.

    • Compare the outflow facility between the this compound-treated and vehicle-treated eyes using appropriate statistical tests.

3D Human Trabecular Meshwork (HTM) Cell Culture and Analysis

Objective: To assess the effect of this compound on extracellular matrix protein expression and MMP activity in a 3D culture model of the human trabecular meshwork.

Materials:

  • Primary human trabecular meshwork (HTM) cells

  • Extracellular matrix gel (e.g., Matrigel)

  • Cell culture medium

  • This compound

  • Reagents for Western blotting and gelatin zymography

Procedure:

  • 3D Culture Establishment:

    • Embed primary HTM cells within an extracellular matrix gel in a multi-well plate to create a 3D tissue construct.

    • Culture the 3D constructs in a standard cell culture incubator until they are well-established.

  • This compound Treatment:

    • Treat the 3D HTM constructs with various concentrations of this compound or vehicle for a specified period (e.g., 48 hours).

  • Analysis of ECM Proteins:

    • Harvest the 3D constructs and extract the total protein.

    • Perform Western blotting to determine the expression levels of ECM proteins such as fibronectin and collagen IV.

  • Analysis of MMP Activity:

    • Collect the conditioned media from the 3D cultures.

    • Perform gelatin zymography to assess the activity of MMP-2.

Conclusion

This compound is a selective adenosine A1 receptor agonist with a novel mechanism of action for the treatment of glaucoma. Preclinical studies have robustly demonstrated its ability to lower IOP by increasing the conventional outflow facility through the trabecular meshwork. This effect is mediated by the upregulation of MMP-2 activity and subsequent remodeling of the extracellular matrix. Furthermore, evidence of neuroprotective effects suggests a potential dual benefit of this compound in glaucoma management. While detailed preclinical pharmacokinetic data remains limited, the available human data indicates rapid absorption and elimination following topical ocular administration. The experimental models and protocols described herein provide a framework for the continued investigation of this compound and other novel glaucoma therapies targeting the conventional outflow pathway. Further research is warranted to fully elucidate the complete selectivity profile and the preclinical pharmacokinetic and metabolic fate of this compound.

References

The Rise and Fall of a Novel Glaucoma Candidate: A Technical History of Trabodenoson (INO-8875)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery, mechanism of action, and clinical development of Trabodenoson (INO-8875), a once-promising topical treatment for primary open-angle glaucoma (POAG) and ocular hypertension (OHT). This compound, a highly selective adenosine (B11128) A1 receptor agonist, was designed to lower intraocular pressure (IOP) by enhancing the natural aqueous humor outflow through the trabecular meshwork. Despite a promising preclinical and Phase II clinical profile, its development was ultimately halted after failing to meet its primary endpoint in a pivotal Phase III trial. This document provides a comprehensive technical overview of its journey, from initial concept to its final clinical evaluation.

Discovery and Rationale: Targeting the Adenosine A1 Receptor

The development of this compound was rooted in the understanding that adenosine, an endogenous purine (B94841) nucleoside, plays a crucial role in regulating IOP.[1] Research indicated that agonism of the adenosine A1 receptor, specifically, could increase the outflow of aqueous humor through the trabecular meshwork, the primary drainage pathway of the eye.[2][3] Existing glaucoma therapies primarily focused on decreasing aqueous humor production or increasing uveoscleral outflow. This compound was engineered as a first-in-class therapeutic to directly target and restore the function of the trabecular meshwork.[4]

Developed by Inotek Pharmaceuticals, this compound (formerly INO-8875) is an adenosine mimetic designed for high affinity and specificity for the adenosine A1 receptor.[1] Preclinical studies demonstrated its potential to up-regulate gelatinases, which are involved in remodeling the extracellular matrix of the trabecular meshwork, thereby increasing outflow and reducing IOP.[4]

Preclinical Pharmacology

This compound's preclinical development focused on establishing its selectivity for the adenosine A1 receptor and its efficacy in animal models of glaucoma.

Receptor Binding Affinity and Selectivity

This compound was designed to be a highly selective agonist for the adenosine A1 receptor. This selectivity was considered crucial to avoid potential side effects associated with the activation of other adenosine receptor subtypes (A2A, A2B, and A3), which can have opposing effects on IOP.[2]

Receptor SubtypeBinding Affinity (Ki)Reference
Adenosine A1~1 nM[1]
Adenosine A2ANot specified, but significantly lower affinity implied
Adenosine A2BNot specified, but significantly lower affinity implied
Adenosine A3Not specified, but significantly lower affinity implied
Efficacy in Animal Models

Preclinical studies in various animal models, including rabbits and mice, demonstrated the IOP-lowering capabilities of this compound.[5][6] These studies were crucial in establishing the proof-of-concept before moving into human trials.

Animal ModelDosageIOP ReductionKey FindingsReference
Rabbits (3 models)Not specifiedSignificant IOP reductionLowered IOP primarily by restoring trabecular meshwork outflow, with a potential secondary mechanism of decreasing aqueous humor production.[6]
Mice (3-month-old)6% topical solution, once daily for 7 daysUp to 3.64 ± 0.62 mmHg compared to vehicleReduced IOP by increasing conventional outflow facility.[5]
Mice (1-year-old)6% topical solution, once daily for 7 daysUp to 3.0 ± 0.81 mmHg compared to vehicleIOP reduction was equivalent in older mice, demonstrating efficacy in an aged model.[5]
Mice (aged)6% topical solution, once daily for 2 days-Increased outflow facility by 26% compared to vehicle.[2]

Mechanism of Action: A1 Receptor Signaling Cascade

This compound exerts its effect on the trabecular meshwork through a specific intracellular signaling pathway initiated by the activation of the adenosine A1 receptor, a G-protein coupled receptor (GPCR).

This compound This compound A1R Adenosine A1 Receptor (GPCR) This compound->A1R Binds to G_protein Gi/o Protein Activation A1R->G_protein Activates PLC Phospholipase C (PLC) Activation G_protein->PLC PKC Protein Kinase C (PKC) Activation PLC->PKC ERK ERK1/2 Pathway Activation PKC->ERK MMP2_activation Increased MMP-2 Activity ERK->MMP2_activation ECM_remodeling Extracellular Matrix Remodeling in Trabecular Meshwork MMP2_activation->ECM_remodeling Outflow_increase Increased Aqueous Humor Outflow ECM_remodeling->Outflow_increase IOP_reduction Intraocular Pressure Reduction Outflow_increase->IOP_reduction

This compound's A1 Receptor Signaling Pathway.

Clinical Development

This compound progressed through a series of clinical trials to evaluate its safety, tolerability, and efficacy in human subjects.

Phase I Clinical Trial

A Phase I dose-escalation study was conducted in healthy adult volunteers to assess the safety, tolerability, and pharmacokinetics of topically applied this compound.

Experimental Protocol: Phase I Clinical Trial

  • Objective: To evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adult volunteers.

  • Design: Randomized, double-masked, placebo-controlled, dose-escalation study.

  • Participants: Healthy adult volunteers.

  • Intervention:

    • Part 1: Twice-daily topical monocular application of this compound (200, 400, 800, 1,600, 2,400, or 3,200 µg) or placebo for 14 days.

    • Part 2: Eight escalating doses of bilateral this compound (total daily doses: 1,800-6,400 µg) or placebo.

  • Assessments:

    • Safety and tolerability: Adverse event monitoring, physical examinations, vital signs, clinical laboratory tests, and ophthalmic examinations.

    • Pharmacokinetics: Plasma concentrations of this compound were measured to determine absorption, distribution, metabolism, and excretion.

  • Results: Ocular doses of this compound up to 3,200 µg per eye were found to be safe and well-tolerated, with no dose-limiting toxicities. The most common adverse events were mild and included headache and eye pain. Systemic exposure was dose-related but not dose-proportional, with a plateau effect at higher doses. There were no clinically significant systemic side effects.[1]

Phase II Clinical Trial

A Phase II study was conducted to evaluate the efficacy and safety of this compound in patients with OHT or POAG.

Experimental Protocol: Phase II Clinical Trial

  • Objective: To assess the efficacy and safety of different doses of this compound in reducing IOP in patients with OHT or POAG.

  • Design: Multicenter, randomized, double-masked, placebo-controlled, dose-ranging study.

  • Participants: 144 patients with OHT or POAG with an IOP ≥ 24 mmHg.

  • Intervention:

    • Part 1: Twice-daily topical monocular application of this compound (50, 100, or 200 µg) or placebo for 14 days.

    • Part 2: Twice-daily topical monocular application of this compound (500 µg) or placebo for 28 days.

  • Primary Endpoint: Change in diurnal IOP from baseline.

  • Results: this compound demonstrated a dose-dependent reduction in IOP. The 500 µg dose showed a statistically significant and clinically relevant reduction in IOP of approximately 7 mmHg at 28 days (p<0.001) compared to placebo. The drug was well-tolerated with a safety profile comparable to placebo.[4]

DoseDurationMean IOP Reduction from Baselinep-value vs. PlaceboReference
500 µg28 days~7 mmHg<0.001[4]
Phase III Clinical Trial (MATRx-1)

The promising results from the Phase II trial led to the initiation of a pivotal Phase III trial, MATRx-1.

cluster_screening Screening & Washout cluster_randomization Randomization cluster_treatment Treatment Arms (3 Months) cluster_endpoint Primary Endpoint Assessment Screening Patient Screening (POAG or OHT, IOP 24-34 mmHg) Washout Washout of Prior Glaucoma Medications Screening->Washout Randomization Randomization (n=~335) Washout->Randomization Trabodenoson_3 This compound 3% (1000 mcg) QD Randomization->Trabodenoson_3 Trabodenoson_4_5 This compound 4.5% (1500 mcg) BID Randomization->Trabodenoson_4_5 Trabodenoson_6 This compound 6% (2000 mcg) QD Randomization->Trabodenoson_6 Placebo Placebo Randomization->Placebo Timolol Timolol 0.5% (Active Control) Randomization->Timolol Endpoint IOP Measurement at Days 14, 28, 42, 84 Trabodenoson_3->Endpoint Trabodenoson_4_5->Endpoint Trabodenoson_6->Endpoint Placebo->Endpoint Timolol->Endpoint

References

An In-depth Technical Guide on Trabodenoson Signaling Pathways in Human Trabecular Meshwork Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways activated by Trabodenoson in human trabecular meshwork (HTM) cells. This compound, a selective adenosine (B11128) A1 receptor agonist, has been investigated as a therapeutic agent for glaucoma, a condition often associated with increased intraocular pressure (IOP) due to dysfunction of the trabecular meshwork. This document details the molecular mechanisms by which this compound is proposed to increase aqueous humor outflow and reduce IOP, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

This compound selectively binds to and activates the adenosine A1 receptor, a G-protein coupled receptor (GPCR) present on the surface of HTM cells.[1] This targeted activation initiates a downstream signaling cascade that ultimately leads to the remodeling of the extracellular matrix (ECM) in the trabecular meshwork, thereby increasing the facility of aqueous humor outflow and lowering IOP.[1][2] Unlike some other glaucoma medications that either decrease aqueous humor production or divert outflow to the uveoscleral pathway, this compound directly targets the conventional outflow pathway, which is the primary site of pathology in primary open-angle glaucoma.[1]

Signaling Pathways

The activation of the adenosine A1 receptor by this compound in HTM cells triggers a sequential signaling pathway involving several key intracellular molecules. This cascade leads to the increased expression and activity of matrix metalloproteinases (MMPs), which are enzymes responsible for degrading ECM components.

The primary signaling pathway is as follows:

  • Adenosine A1 Receptor Activation: this compound, as a potent and selective agonist, binds to the A1 receptor.[1][3]

  • G-protein Coupling: The activated A1 receptor couples to an inhibitory G-protein (Gαi/o).[4]

  • Phospholipase C (PLC) Activation: The G-protein activation leads to the stimulation of Phospholipase C (PLC).[4]

  • Protein Kinase C (PKC) Activation: PLC activation results in the translocation and activation of Protein Kinase C alpha (PKCα).[4][5]

  • MAP Kinase Cascade: This is followed by the sequential activation of the mitogen-activated protein (MAP) kinase cascade, including c-Raf, MEK (MAP kinase kinase), and finally, the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][6]

  • Increased MMP Expression and Activity: The activation of the ERK1/2 pathway stimulates the expression, secretion, and activation of matrix metalloproteinases, particularly MMP-2 and MMP-14 (also known as MT1-MMP).[1][2][6]

This signaling cascade ultimately results in the remodeling of the ECM, including the degradation of proteins like fibronectin and collagen IV, which are known to contribute to outflow resistance in the trabecular meshwork.[2]

Trabodenoson_Signaling_Pathway This compound This compound A1R Adenosine A1 Receptor This compound->A1R Gi_o Gαi/o Protein A1R->Gi_o PLC Phospholipase C (PLC) Gi_o->PLC PKC Protein Kinase Cα (PKCα) PLC->PKC Raf c-Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK MMPs ↑ MMP-2 & MMP-14 Expression & Activity ERK->MMPs ECM ↓ Fibronectin & Collagen IV (ECM Remodeling) MMPs->ECM Outflow ↑ Aqueous Humor Outflow ECM->Outflow IOP ↓ Intraocular Pressure Outflow->IOP

This compound Signaling Cascade in HTM Cells.

Quantitative Data

The following tables summarize the quantitative effects of this compound on various parameters in preclinical studies.

Table 1: Effect of this compound on Outflow Facility in Mice

Treatment DurationChange in Outflow Facilityp-value
2 days+30% (overall)< 0.05
2 days+26% (aged mice)< 0.05
7 days+15%0.07

Data extracted from studies on young and aged mice.[2]

Table 2: Effect of this compound on Extracellular Matrix Components and MMPs in 3D-HTM Cultures

Protein/ActivityChange with this compound Treatment
MMP-2 ActivitySignificantly Increased
MMP-14 AbundanceSignificantly Increased
Fibronectin ExpressionDecreased
Collagen IV ExpressionDecreased

Data from in vitro studies using three-dimensional human trabecular meshwork (3D-HTM) tissue constructs.[2]

Table 3: Effect of Adenosine A1 Receptor Agonist (CHA) on ERK1/2 Activation in HTM-3 Cells

ParameterValue
EC50 for ERK1/2 Activation5.7 nM

Data from studies using the adenosine A1 agonist N6-cyclohexyladenosine (CHA) on a human trabecular meshwork cell line (HTM-3).[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the signaling pathways of this compound.

HTM_Cell_Culture_Workflow Dissection Dissection of TM tissue from donor eyes Explant Explant Culture: TM tissue strips in DMEM + 10% FBS Dissection->Explant Migration Cell Migration: Incubate at 37°C, 5% CO2 for 1-2 weeks Explant->Migration Primary_Culture Establish Primary Culture: Remove explants, culture migrated cells Migration->Primary_Culture Passaging Passaging: 0.05% Trypsin/EDTA Split 1:3 Primary_Culture->Passaging Experiment Ready for Experiments Passaging->Experiment

Workflow for Human Trabecular Meshwork Cell Culture.

1. Isolation and Primary Culture of HTM Cells:

  • Tissue Source: Human donor eyes are obtained from eye banks. The trabecular meshwork tissue is carefully dissected from the anterior segment under a dissecting microscope.

  • Explant Culture: The dissected TM tissue is cut into small strips and placed in a culture dish. The strips are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with low glucose, supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics (e.g., penicillin/streptomycin).[8]

  • Cell Migration: The culture dishes are maintained in a humidified incubator at 37°C with 5% CO2. HTM cells will migrate out from the tissue explants over a period of 1-2 weeks.[8]

  • Establishing Primary Cultures: Once a sufficient number of cells have migrated and formed a monolayer, the tissue explants can be removed. The adherent cells constitute the primary HTM cell culture.

2. Cell Passaging:

  • When HTM cells reach 70-90% confluency, they are passaged.

  • The culture medium is removed, and the cells are washed with Phosphate-Buffered Saline (PBS).

  • Cells are detached using a solution of 0.05% trypsin and 0.5 mM EDTA for 3-5 minutes.[8]

  • The trypsin is neutralized with complete culture medium, and the cells are centrifuged, resuspended in fresh medium, and seeded into new culture flasks at a 1:3 ratio.[8]

3. Serum-Free Conditions for Experiments:

  • For many experiments, including those involving treatment with this compound, cells are switched to a serum-free or low-serum medium for 24 hours prior to the experiment to minimize the confounding effects of growth factors present in serum.[9]

Western_Blot_Workflow Lysis Cell Lysis (RIPA buffer) Quantification Protein Quantification (BCA Assay) Lysis->Quantification Electrophoresis SDS-PAGE Quantification->Electrophoresis Transfer Transfer to PVDF Membrane Electrophoresis->Transfer Blocking Blocking (5% non-fat milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (4°C, O/N) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (RT, 1 hr) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

General Workflow for Western Blot Analysis.

1. Sample Preparation:

  • HTM cells are cultured and treated as required.

  • Cells are washed with ice-cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

  • Protein concentration is determined using a BCA protein assay kit.

2. Gel Electrophoresis:

  • Equal amounts of protein from each sample are mixed with Laemmli sample buffer and separated by size on an SDS-polyacrylamide gel (SDS-PAGE).

3. Protein Transfer:

  • The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunodetection:

  • The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • The membrane is then incubated with a primary antibody specific to the protein of interest (e.g., anti-ERK1/2, anti-MMP-14, anti-fibronectin) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The membrane is washed again, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and an imaging system.

1. Sample Collection:

  • HTM cells are cultured in serum-free medium. After treatment with this compound or control vehicle, the conditioned medium is collected.

  • The collected medium is centrifuged to remove any cells or debris.

2. Zymogram Gel Electrophoresis:

  • A polyacrylamide gel containing gelatin (e.g., 1 mg/mL) is prepared.

  • Conditioned media samples are mixed with a non-reducing sample buffer and loaded onto the gel without boiling.

  • Electrophoresis is carried out at a low temperature (e.g., 4°C) to prevent protein denaturation.

3. Renaturation and Development:

  • After electrophoresis, the gel is washed in a renaturing buffer containing Triton X-100 (e.g., 2.5%) to remove SDS and allow the MMPs to renature.

  • The gel is then incubated overnight at 37°C in a developing buffer containing CaCl2, which is necessary for MMP activity.

4. Staining and Visualization:

  • The gel is stained with Coomassie Brilliant Blue R-250.

  • Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The size of the band corresponds to the molecular weight of the MMP (pro-MMP-2 at ~72 kDa and active MMP-2 at ~62 kDa).

1. Fixation and Permeabilization:

  • 3D HTM cultures are fixed with 4% paraformaldehyde in PBS for 20-30 minutes at room temperature.

  • The fixed cultures are then permeabilized with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes to allow antibodies to access intracellular and matrix proteins.

2. Blocking and Antibody Incubation:

  • Non-specific binding sites are blocked with a solution of 1-3% BSA in PBS for 30-60 minutes.

  • The cultures are incubated with primary antibodies against fibronectin and collagen IV overnight at 4°C.

  • After washing, the cultures are incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature in the dark.

3. Mounting and Imaging:

  • The cultures are washed, and cell nuclei can be counterstained with DAPI.

  • The 3D cultures are then mounted on microscope slides and imaged using a confocal microscope to visualize the distribution and abundance of the ECM proteins.

Conclusion

This compound activates a specific signaling pathway in human trabecular meshwork cells, initiated by the selective binding to the adenosine A1 receptor. This leads to a cascade involving G-proteins, PLC, PKC, and the ERK1/2 MAP kinase pathway, ultimately increasing the activity of MMPs that remodel the extracellular matrix. This mechanism provides a targeted approach to increasing aqueous humor outflow through the conventional pathway, addressing a key pathological feature of glaucoma. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other potential therapeutic agents targeting the trabecular meshwork.

References

In Vitro Effects of Trabodenoson on Trabecular Meshwork Cell Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trabodenoson is a selective adenosine (B11128) A1 receptor agonist that has been investigated for its potential to lower intraocular pressure (IOP) in patients with glaucoma. Its mechanism of action is centered on the trabecular meshwork (TM), a critical tissue in the regulation of aqueous humor outflow. In vitro studies have been instrumental in elucidating the molecular effects of this compound on TM cells, particularly its influence on gene expression related to extracellular matrix (ECM) remodeling. This technical guide provides an in-depth overview of these studies, detailing the experimental protocols, summarizing the quantitative data, and visualizing the key signaling pathways and workflows.

Data Presentation: Quantitative Effects of this compound on TM Cell Gene and Protein Expression

The following tables summarize the quantitative data from in vitro studies on the effect of this compound on the expression and activity of key proteins involved in ECM turnover in human trabecular meshwork (HTM) cells cultured in a three-dimensional (3D) model.

Table 1: Effect of this compound on MMP-2 Activity in 3D HTM Cell Culture Supernatants [1]

Treatment GroupDay 2 (Fold Change vs. Control ± SD)Day 8 (Fold Change vs. Control ± SD)
Control (Vehicle)1.00 ± 0.041.00 ± 0.04
This compound (1 µM)1.78 ± 0.41*1.61 ± 0.58
This compound (10 µM)2.16 ± 0.87**1.99 ± 0.47

*P < 0.05, **P < 0.01 vs. Control

Table 2: Densitometry Analysis of Western Blots for ECM Proteins and MMP-14 in 3D HTM Cell Lysates [1]

Treatment GroupGene/ProteinDay 2 (Relative Expression vs. Control)Day 8 (Relative Expression vs. Control)
This compound (1 µM)FibronectinDecreasedDecreased
Collagen IVDecreasedDecreased
MMP-14IncreasedIncreased
This compound (10 µM)FibronectinDecreasedDecreased*
Collagen IVDecreased**Decreased
MMP-14IncreasedIncreased*

*P ≤ 0.05, **P ≤ 0.01, ***P ≤ 0.001 vs. Control

Experimental Protocols

Three-Dimensional Human Trabecular Meshwork (3D-HTM) Cell Culture and Treatment

This protocol is based on the methodology described in studies investigating the effects of this compound on HTM cells.[1]

Objective: To create a 3D culture model of HTM cells that mimics the in vivo environment and to assess the effect of this compound on gene and protein expression.

Materials:

  • Primary human TM cells (passages 3-5)

  • Micro-fabricated SU-8 scaffolds

  • 24-well plates

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Vehicle control (e.g., DMSO)

Procedure:

  • Scaffold Preparation: Attach individual SU-8 scaffolds to aluminum rings and place them in a 24-well plate.

  • Cell Seeding: Seed 40,000 to 50,000 HTM cells onto each scaffold.

  • Cell Culture: Culture the cells in IMDM supplemented with 10% FBS for 14 days, changing the media every other day.

  • Differentiation: After 14 days, when the constructs have reached confluency, switch to a differentiation medium (IMDM with 1% FBS) for 6 days, with media changes every 3 days.

  • Treatment: On day 20, treat the 3D-HTM constructs with this compound at desired concentrations (e.g., 1 µM and 10 µM) or vehicle control.

  • Sample Collection: Collect culture supernatants and cell lysates at specified time points (e.g., 2 and 8 days) for further analysis.

Gelatin Zymography for MMP-2 Activity

This protocol is a standard method for detecting the activity of gelatinases like MMP-2.[2][3][4][5][6]

Objective: To determine the enzymatic activity of MMP-2 in the culture supernatants of this compound-treated 3D-HTM cells.

Materials:

  • Conditioned media from 3D-HTM cultures

  • SDS-polyacrylamide gels containing 0.1% gelatin

  • Non-reducing sample buffer

  • Tris-glycine SDS running buffer

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

  • Zymogram developing buffer (containing CaCl2 and ZnCl2)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation: Concentrate the conditioned media and adjust to the same protein concentration. Add non-reducing sample buffer.

  • Electrophoresis: Load samples onto a gelatin-containing SDS-polyacrylamide gel and run the gel at a constant voltage.

  • Renaturation: After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzymes to renature.

  • Incubation: Incubate the gel in developing buffer at 37°C for 24-48 hours to allow for gelatin digestion by MMPs.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of gelatinase activity will appear as clear bands against a blue background.

  • Quantification: Quantify the intensity of the cleared bands using densitometry.

Western Blot for Fibronectin, Collagen IV, and MMP-14

This is a general protocol for detecting specific proteins in cell lysates.[7][8]

Objective: To quantify the protein expression of fibronectin, collagen IV, and MMP-14 in 3D-HTM cell lysates after treatment with this compound.

Materials:

  • Cell lysates from 3D-HTM cultures

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-fibronectin, anti-collagen IV, anti-MMP-14)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add a chemiluminescent substrate.

  • Imaging and Quantification: Capture the signal using an imaging system and quantify the band intensity using densitometry.

Mandatory Visualizations

Signaling Pathway of this compound in TM Cells

Trabodenoson_Signaling_Pathway This compound This compound A1R Adenosine A1 Receptor (G-protein coupled) This compound->A1R Gi_o G i/o protein A1R->Gi_o activates PLC Phospholipase C (PLC) Gi_o->PLC activates PKC Protein Kinase C α (PKCα) PLC->PKC activates cRaf c-Raf PKC->cRaf activates MEK MEK cRaf->MEK activates ERK ERK1/2 MEK->ERK activates Nucleus Nucleus ERK->Nucleus translocates to Gene_Expression ↑ MMP-2 & MMP-14 Gene Expression ↓ Fibronectin & Collagen IV Gene Expression Nucleus->Gene_Expression regulates MMP_Activation ↑ MMP-2 Activation Gene_Expression->MMP_Activation ECM_Remodeling Extracellular Matrix Remodeling MMP_Activation->ECM_Remodeling

Caption: this compound signaling cascade in TM cells.

Experimental Workflow for In Vitro Studies

Experimental_Workflow start Start culture 1. 3D Human TM Cell Culture (14 days) start->culture differentiate 2. Cell Differentiation (6 days) culture->differentiate treat 3. Treatment with this compound (e.g., 1 µM, 10 µM) or Vehicle differentiate->treat collect 4. Sample Collection (Day 2 and Day 8) treat->collect supernatant Supernatant collect->supernatant lysate Cell Lysate collect->lysate zymography 5a. Gelatin Zymography (MMP-2 Activity) supernatant->zymography western 5b. Western Blot (Fibronectin, Collagen IV, MMP-14) lysate->western analysis 6. Densitometry and Data Analysis zymography->analysis western->analysis end End analysis->end

Caption: Workflow for this compound in vitro studies.

Conclusion

The in vitro studies on this compound provide compelling evidence for its mechanism of action at the cellular level within the trabecular meshwork. By selectively activating the adenosine A1 receptor, this compound initiates a signaling cascade that culminates in the upregulation of MMPs and the subsequent remodeling of the extracellular matrix. This leads to a reduction in ECM components such as fibronectin and collagen IV, which is hypothesized to increase aqueous humor outflow facility and lower intraocular pressure. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of glaucoma and drug development, facilitating further investigation into the therapeutic potential of adenosine A1 receptor agonists.

References

Investigating the neuroprotective potential of Trabodenoson in glaucoma models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Neuroprotective Potential of Trabodenoson in Preclinical Glaucoma Models

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is a progressive optic neuropathy characterized by the loss of retinal ganglion cells (RGCs) and their axons.[1] While elevated intraocular pressure (IOP) is a major risk factor and the primary target of current therapies, neuroprotection—strategies aimed at directly preserving RGCs from damage—is an increasingly critical area of research.[2] this compound, a highly selective adenosine (B11128) A1 receptor agonist, has emerged as a promising therapeutic agent, not only for its IOP-lowering effects but also for its potential neuroprotective properties.[3][4] This technical guide provides a comprehensive overview of the preclinical evidence supporting the neuroprotective potential of this compound in various glaucoma models, detailing the experimental protocols, quantitative outcomes, and underlying signaling pathways.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in several preclinical studies. The following tables summarize the key findings from these investigations, focusing on the preservation of retinal structure and function.

Table 1: Effect of this compound on Retinal Layer Thickness in a Rat Model of Acute Ocular Hypertension [5]

Treatment GroupGanglion Cell Layer (% of Naïve Eye)Inner Plexiform Layer (% of Naïve Eye)Inner Nuclear Layer (% of Naïve Eye)
Vehicle (n=10)72 ± 5%66 ± 4%85 ± 4%
This compound 2.5% (n=10)100 ± 5% (p < 0.001)85 ± 3% (p < 0.001)96 ± 3% (p = 0.04)
Brimonidine 0.2% (n=10)94 ± 5% (p = 0.001)79 ± 3% (p = 0.01)90 ± 3% (p = 0.31)

Data presented as mean ± SEM. Statistical significance is relative to the vehicle-treated group.

Table 2: Neuroprotective Effect of this compound on Retinal Ganglion Cell (RGC) Survival in a Rodent Model of Non-Arteritic Anterior Ischemic Optic Neuropathy (rNAION) [6]

Treatment GroupRGC Count (% of Contralateral Eye)
Vehicle47%
This compound 3%74% (p = 0.01)

Statistical significance is relative to the vehicle-treated group.

Table 3: Effect of this compound on Retinal Function (Electroretinography) in a Rat Model of Acute Ischemic Injury [7]

Treatment Groupa-wave Amplitude Reduction from Baselineb-wave Amplitude Reduction from Baseline
Control (Untreated)49 ± 6%60 ± 7%
This compound 6%29 ± 4%30 ± 5% (p < 0.05)

Data presented as mean ± SEM. Statistical significance for the b-wave amplitude is relative to the control group.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies investigating the neuroprotective effects of this compound.

Acute Ocular Hypertension Model in Rats[5]
  • Animal Model: Male Long Evans rats (6 to 8 weeks old) were used.

  • Induction of Ocular Hypertension: The anterior chamber of the right eye was cannulated with a 30G needle connected to a saline reservoir. The intraocular pressure was raised to 110 mmHg for 60 minutes.

  • Drug Administration: Two drops of 2.5% this compound, 0.2% brimonidine, or vehicle were topically applied to the cornea of the right eye five minutes apart before the induction of hypertension.

  • Outcome Measures: Animals were sacrificed 7 days post-injury. The eyes and optic nerves were fixed, embedded, and sectioned. Toluidine blue-stained sections were imaged, and the thickness of the retinal layers was measured at five random locations.

  • Statistical Analysis: Measurements from the hypertensive eyes were normalized to the mean of the naïve contralateral eye and compared using a Student's t-test.

Rodent Model of Non-Arteritic Anterior Ischemic Optic Neuropathy (rNAION)[6]
  • Animal Model: Rodents were used for this study.

  • Induction of rNAION: A rodent model of NAION was induced.

  • Drug Administration: Daily topical delivery of 3% this compound or vehicle was administered in both eyes for 3 days prior to rNAION induction and for 21 days post-induction.

  • Outcome Measures:

    • Optic nerve head edema was evaluated using spectral-domain optical coherence tomography (SD-OCT).

    • Retinal function was assessed by Ganzfeld electroretinography (ERG).

    • Brn3a-positive RGCs were quantified using stereology.

    • Axonal ultrastructure was evaluated by electron microscopy.

  • Statistical Analysis: RGC counts were compared between this compound- and vehicle-treated eyes using a two-tailed t-test. Optic nerve edema was analyzed using ANOVA.

Acute Ischemic Injury Model in Rats (Electroretinography)[7]
  • Animal Model: Male Brown Norway rats were used.

  • Induction of Ischemia: Unilateral ischemic injury was induced by elevating the IOP to 160 mmHg for 45 minutes. The contralateral eye served as a control.

  • Drug Administration: Treated animals received topical eye drops of 6% this compound (5 µl) bilaterally starting 2 hours prior to the ischemic injury and then twice daily for 7 days.

  • Outcome Measures: Full-field scotopic ERGs were recorded the day before ischemia and 7 days post-injury to assess a- and b-wave amplitudes.

  • Statistical Analysis: A- and b-wave amplitudes in the ischemic eyes of treated and untreated animals were compared. Statistical significance was set at p<0.05.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects primarily through the activation of the adenosine A1 receptor.[3][8] While its IOP-lowering mechanism involves the upregulation of matrix metalloproteinases (MMPs) in the trabecular meshwork, leading to increased aqueous humor outflow, its neuroprotective mechanism is believed to be a direct effect on retinal neurons.[1][9][10]

Proposed Neuroprotective Signaling Pathway

The direct neuroprotective signaling cascade initiated by this compound in retinal ganglion cells is an area of ongoing investigation. However, based on the known functions of adenosine A1 receptor activation in the central nervous system, a putative pathway can be proposed. Activation of the A1 receptor, a Gi/o protein-coupled receptor, is known to inhibit adenylyl cyclase, reduce cyclic AMP (cAMP) levels, and modulate various ion channels. These actions can lead to neuronal hyperpolarization, reduced excitotoxicity, and activation of pro-survival signaling pathways, ultimately protecting RGCs from apoptotic cell death.

G cluster_0 This compound This compound A1R Adenosine A1 Receptor This compound->A1R Binds to G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel Modulation (e.g., K+ efflux, Ca2+ influx inhibition) G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Pro_survival Activation of Pro-survival Signaling Pathways cAMP->Pro_survival Hyperpolarization Neuronal Hyperpolarization Ion_Channel->Hyperpolarization Excitotoxicity ↓ Excitotoxicity Hyperpolarization->Excitotoxicity RGC_Survival ↑ RGC Survival (Neuroprotection) Excitotoxicity->RGC_Survival Pro_survival->RGC_Survival G cluster_workflow Experimental Workflow Animal_Model Selection of Animal Model (e.g., Rat, Mouse) Glaucoma_Induction Induction of Glaucomatous Injury (e.g., Acute Ocular Hypertension, rNAION) Animal_Model->Glaucoma_Induction Drug_Admin Drug Administration (e.g., Topical this compound) Glaucoma_Induction->Drug_Admin Post_Injury_Monitoring Post-Injury Monitoring Drug_Admin->Post_Injury_Monitoring Outcome_Assessment Outcome Assessment (Histology, ERG, RGC Counting) Post_Injury_Monitoring->Outcome_Assessment Data_Analysis Data Analysis and Interpretation Outcome_Assessment->Data_Analysis

References

Methodological & Application

Application Notes and Protocols: Trabodenoson Ophthalmic Solution for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trabodenoson is a selective adenosine (B11128) A1 receptor agonist that has been investigated for its potential to lower intraocular pressure (IOP) in patients with primary open-angle glaucoma (POAG) and ocular hypertension.[1][2][3] As a first-in-class adenosine mimetic, this compound's mechanism of action involves the restoration of the natural aqueous humor outflow through the trabecular meshwork.[2][4] By selectively binding to the adenosine A1 receptor, it initiates a signaling cascade that leads to the remodeling of the extracellular matrix (ECM) in the trabecular meshwork, thereby increasing the outflow facility and reducing IOP.[2][5][6]

These application notes provide detailed protocols for the formulation of a this compound ophthalmic suspension for research purposes, as well as methodologies for key in-vitro and in-vivo experiments to evaluate its efficacy and mechanism of action.

Data Presentation

Table 1: Summary of this compound Efficacy in Preclinical and Clinical Studies
Study TypeModel/SubjectsThis compound Concentration/DoseDuration of TreatmentMean IOP ReductionCitation(s)
PreclinicalYoung Mice3.0%7 days~3.3 mmHg (after 1 day)[5]
PreclinicalYoung and Aged Mice6.0%7 daysNot specified[5]
Clinical Phase 2Patients with POAG or Ocular Hypertension500 mcg28 days~7 mmHg[7][8]
Clinical Phase 2Patients with POAG or Ocular Hypertension50-500 mcg (dose-ranging)2-4 weeksDose-dependent reduction[8]
Clinical Phase 3Patients with POAG or Ocular Hypertension6% / 2000 mcg84 daysStatistically superior to placebo at several time points[3]

Signaling Pathway

This compound exerts its effects on the trabecular meshwork through a distinct signaling pathway that enhances the natural outflow of aqueous humor. The mechanism is initiated by the selective binding of this compound to the adenosine A1 receptor on trabecular meshwork cells.[2][6] This binding activates a cascade that leads to the upregulation and activation of matrix metalloproteinases (MMPs), particularly MMP-2.[5][9] The increased MMP-2 activity remodels the extracellular matrix by degrading components such as fibronectin and collagen IV.[5] This remodeling process is thought to restore the normal function and mechanosensitivity of the trabecular meshwork, leading to an increase in the conventional outflow facility and a subsequent reduction in intraocular pressure.[2][5][6]

Trabodenoson_Signaling_Pathway This compound This compound A1R Adenosine A1 Receptor This compound->A1R Signaling_Cascade Intracellular Signaling Cascade A1R->Signaling_Cascade MMP_Activation Increased MMP-2 and MMP-14 Activity Signaling_Cascade->MMP_Activation ECM_Remodeling Extracellular Matrix Remodeling MMP_Activation->ECM_Remodeling FN_C4_Degradation Degradation of Fibronectin & Collagen IV ECM_Remodeling->FN_C4_Degradation Outflow_Increase Increased Aqueous Outflow Facility ECM_Remodeling->Outflow_Increase IOP_Reduction Reduced Intraocular Pressure Outflow_Increase->IOP_Reduction

Caption: this compound signaling pathway in trabecular meshwork cells.

Experimental Protocols

Preparation of this compound Ophthalmic Suspension (Proposed Protocol)

This protocol describes a method for preparing a sterile ophthalmic suspension of micronized this compound for research purposes. Due to this compound's lipophilic nature, a suspension is the preferred formulation for topical ocular delivery.[5]

Materials:

  • Micronized this compound powder

  • Sterile vehicle (e.g., a buffered, isotonic solution containing a viscosity-enhancing agent and a surfactant)

  • Viscosity-enhancing agent (e.g., Hydroxypropyl Methylcellulose - HPMC)

  • Surfactant/Wetting agent (e.g., Polysorbate 80)

  • Tonicity-adjusting agent (e.g., Sodium Chloride)

  • Buffer (e.g., Phosphate buffer to maintain pH around 7.0)

  • Sterile water for injection

  • Autoclave

  • Laminar flow hood

  • Sterile containers

Procedure:

  • Vehicle Preparation:

    • In a sterile container within a laminar flow hood, dissolve the buffer salts, tonicity-adjusting agent, and surfactant in sterile water for injection.

    • Slowly add the viscosity-enhancing agent (HPMC) while stirring to avoid clumping. Continue to stir until a homogenous solution is formed.

    • Sterilize the vehicle by autoclaving. Allow it to cool to room temperature.

  • Suspension Formulation:

    • Weigh the required amount of micronized this compound powder aseptically.

    • In a sterile container, wet the micronized this compound powder with a small amount of the sterile vehicle containing the surfactant to form a smooth paste. This prevents clumping when added to the bulk vehicle.

    • Gradually add the remaining sterile vehicle to the paste with continuous stirring to form a uniform suspension.

  • Sterilization and Packaging:

    • If the components were not pre-sterilized, the final suspension can be sterilized by a suitable method that does not degrade this compound. Due to the heat sensitivity of some components, aseptic processing is often preferred.

    • Aseptically fill the suspension into sterile ophthalmic dropper bottles.

Note: The exact concentrations of excipients should be optimized based on the desired final concentration of this compound (e.g., 3.0% or 6.0% w/v), stability, and tolerability.[5]

In-Vivo Intraocular Pressure (IOP) Measurement in Mice

This protocol details the procedure for measuring IOP in mice using a rebound tonometer, a non-invasive method.[5][10]

Materials:

  • Rebound tonometer (e.g., TonoLab)

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Animal restrainer

Procedure:

  • Animal Acclimatization: Acclimate the mice to the handling and measurement procedure for several days before the experiment to minimize stress-induced IOP fluctuations.

  • Anesthesia: Anesthetize the mice using an appropriate anesthetic regimen.

  • Positioning: Gently restrain the mouse and position its head to ensure the eye is perpendicular to the tonometer probe.

  • Measurement:

    • Bring the tonometer probe close to the central cornea.

    • The tonometer will automatically take a series of measurements and provide an averaged IOP reading.

    • Record the IOP for each eye.

  • Data Analysis: Compare the IOP measurements between the this compound-treated and vehicle-treated groups.

IOP_Measurement_Workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Anesthetize Anesthetize Mice Acclimatize->Anesthetize Position Position for Measurement Anesthetize->Position Measure Measure IOP with Rebound Tonometer Position->Measure Record Record IOP Data Measure->Record Analyze Analyze and Compare Data Record->Analyze End End Analyze->End

Caption: Workflow for in-vivo IOP measurement in mice.

In-Vitro Gelatin Zymography for MMP-2 Activity

This protocol is used to assess the activity of MMP-2 in cultured human trabecular meshwork (HTM) cells treated with this compound.[5]

Materials:

  • Cultured HTM cells

  • This compound solution (e.g., 10 µM)

  • Serum-free cell culture medium

  • SDS-PAGE equipment

  • Gelatin-containing polyacrylamide gels

  • Zymogram renaturing buffer

  • Zymogram developing buffer

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Cell Culture and Treatment:

    • Culture HTM cells to near confluence.

    • Wash the cells with serum-free medium and then incubate with serum-free medium containing either this compound or vehicle for a specified period (e.g., 2 and 8 days).[5]

  • Sample Preparation:

    • Collect the conditioned media from the cell cultures.

    • Centrifuge the media to remove cell debris.

    • Determine the protein concentration of the supernatant.

  • Electrophoresis:

    • Load equal amounts of protein from each sample onto a gelatin-containing polyacrylamide gel.

    • Perform electrophoresis under non-reducing conditions.

  • Enzyme Renaturation and Development:

    • Wash the gel with renaturing buffer to remove SDS and allow the enzymes to renature.

    • Incubate the gel in developing buffer at 37°C to allow for gelatin digestion by MMPs.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue.

    • Destain the gel. Areas of gelatin degradation by MMP-2 will appear as clear bands against a blue background.

  • Quantification:

    • Quantify the intensity of the clear bands using densitometry to determine the relative MMP-2 activity.

Western Blot for Fibronectin and Collagen IV

This protocol is for the semi-quantitative analysis of fibronectin and collagen IV protein levels in the extracellular matrix of HTM cells.

Materials:

  • Cultured HTM cells treated with this compound or vehicle

  • Lysis buffer

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-fibronectin, anti-collagen IV)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Lyse the treated and control HTM cells to extract total protein.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody specific for either fibronectin or collagen IV.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Wash the membrane and then add the chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify the band intensities to compare the relative levels of fibronectin and collagen IV between treated and control groups. A loading control (e.g., beta-actin) should be used for normalization.

Conclusion

This compound presents a promising therapeutic approach for glaucoma by targeting the conventional outflow pathway. The protocols outlined in these application notes provide a framework for researchers to formulate a this compound ophthalmic suspension and to investigate its biological effects in both in-vivo and in-vitro models. These methodologies can aid in further elucidating the mechanism of action of this compound and in the development of novel glaucoma therapies.

References

Application Notes and Protocols for Measuring Conventional Outflow Facility Changes with Trabodenoson

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of Trabodenoson, a selective adenosine (B11128) A1 receptor agonist, on the conventional aqueous humor outflow pathway. The protocols detailed below are designed to enable researchers to measure changes in conventional outflow facility and to elucidate the molecular mechanisms underlying this compound's effects on the trabecular meshwork (TM).

Introduction

This compound is an investigational drug candidate for the treatment of glaucoma that lowers intraocular pressure (IOP) by enhancing the conventional outflow of aqueous humor.[1][2][3] Its mechanism of action involves the selective activation of the adenosine A1 receptor in the TM, which initiates a signaling cascade leading to the remodeling of the extracellular matrix (ECM).[1][2][4] This remodeling process is mediated by the increased activity of matrix metalloproteinases (MMPs), particularly MMP-2, which is activated by MMP-14.[1][5] The degradation of ECM components, such as fibronectin and collagen IV, reduces the resistance to aqueous humor outflow, thereby lowering IOP.[1][5]

These protocols provide methodologies to:

  • Measure the effect of this compound on conventional outflow facility in an ex vivo mouse model.

  • Culture human trabecular meshwork (HTM) cells to study the cellular and molecular effects of this compound.

  • Assess the activity of MMP-2 in HTM cells treated with this compound using gelatin zymography.

  • Analyze the expression of key proteins involved in the signaling pathway (MMP-14) and ECM composition (fibronectin, collagen IV) using Western blotting.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on IOP and conventional outflow facility as reported in preclinical studies.

Table 1: Effect of Topical this compound on Intraocular Pressure (IOP) in Mice [1]

Treatment GroupMean IOP Lowering (mmHg) vs. Vehicle (Day 2)Mean IOP Lowering (mmHg) vs. Vehicle (7 days)
Young Mice2.32.45
Aged Mice2.92.31

Table 2: Effect of Topical this compound on Conventional Outflow Facility in Mice [1][5]

Treatment GroupIncrease in Outflow Facility vs. Vehicle (Day 2)Increase in Outflow Facility vs. Vehicle (Day 7)
Aged Mice26% (P < 0.05)15% (P = 0.07)
All Mice (Young & Aged)30% (P < 0.05)Not Reported

Table 3: Effect of this compound on MMP-2 Activity and ECM Protein Expression in 3D Human Trabecular Meshwork (3D-HTM) Constructs [1]

TreatmentChange in MMP-2 ActivityChange in Fibronectin ExpressionChange in Collagen IV ExpressionChange in MMP-14 Abundance
This compound (10 µM)IncreasedDecreasedDecreasedIncreased

Experimental Protocols

Protocol 1: Measurement of Conventional Outflow Facility in Enucleated Mouse Eyes

This protocol describes the ex vivo perfusion of enucleated mouse eyes to determine the effect of topical this compound treatment on conventional outflow facility.

Materials:

  • iPerfusion system or equivalent constant-pressure perfusion apparatus

  • Dissection microscope

  • 33-gauge needle

  • Dulbecco's Phosphate Buffered Saline with 5.5 mM glucose (DBG)

  • This compound solution (e.g., 3% or 6% in a suitable vehicle)

  • Vehicle control solution

  • Mice (e.g., C57BL/6J)

Procedure:

  • Animal Dosing: Administer 10 µL of this compound solution topically to one eye and the vehicle to the contralateral eye of each mouse once daily for the desired treatment period (e.g., 2 or 7 days).[1]

  • Eye Enucleation: At the end of the treatment period, euthanize the mice and immediately enucleate the eyes. All perfusion experiments should begin within 30 minutes of enucleation.

  • System Calibration: Calibrate the pressure and flow sensors of the perfusion system according to the manufacturer's instructions.

  • Eye Mounting and Cannulation: Secure an enucleated eye on the stage of the perfusion system in a heated (37°C) PBS bath. Under a dissection microscope, carefully cannulate the anterior chamber with a 33-gauge needle.

  • Equilibration: Perfuse the eye with filtered DBG and allow it to equilibrate at a constant pressure (e.g., 9 mmHg) until a steady-state flow is achieved (typically 30-45 minutes).

  • Multi-step Perfusion: Perform a multi-step perfusion protocol by applying a series of incremental pressure steps (e.g., from 4.5 to 21 mmHg). Ensure a steady state is reached at each pressure step.

  • Data Analysis: Record the flow rate and pressure at each step. The conventional outflow facility (C) is calculated from the slope of the pressure-flow rate relationship. The relationship is often non-linear and can be fitted to a power-law model.

Protocol 2: Human Trabecular Meshwork (HTM) Cell Culture and Treatment

This protocol details the isolation and culture of HTM cells for in vitro studies with this compound.

Materials:

  • Human donor corneal rims

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • Collagenase

  • Trypsin-EDTA

  • This compound

Procedure:

  • TM Dissection: Under a dissecting microscope, carefully dissect the trabecular meshwork from human donor corneal rims.

  • Explant Culture: Cut the dissected TM into small pieces and place them in a culture dish with a minimal amount of DMEM supplemented with 20% FBS to allow adherence.

  • Cell Migration: Incubate the dish at 37°C in a humidified 5% CO₂ atmosphere. HTM cells will migrate from the explants over 1-2 weeks.

  • Subculturing: Once a monolayer is formed, remove the explants and culture the HTM cells in DMEM with 10% FBS. Passage the cells using trypsin-EDTA when they reach 80-90% confluency. Use cells before the fifth passage for experiments.[6]

  • This compound Treatment: Seed HTM cells in appropriate culture plates. Once confluent, replace the growth medium with serum-free DMEM for 24 hours. Treat the cells with the desired concentration of this compound (e.g., 10 µM) in serum-free DMEM for the specified duration (e.g., 48 hours).

Protocol 3: Gelatin Zymography for MMP-2 Activity

This protocol is for assessing the activity of secreted MMP-2 in the conditioned media of HTM cells.

Materials:

  • Conditioned media from Protocol 2

  • Polyacrylamide gels containing gelatin (e.g., 10%)

  • Non-reducing sample buffer

  • Electrophoresis apparatus

  • Washing buffer (e.g., 2.5% Triton X-100)

  • Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation: Collect the conditioned media from this compound-treated and control HTM cells. Centrifuge to remove cellular debris. Concentrate the media if necessary.

  • Electrophoresis: Mix the samples with a non-reducing sample buffer and load them onto a gelatin-containing polyacrylamide gel. Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.

  • Gel Washing: After electrophoresis, wash the gel twice for 30 minutes each with the washing buffer to remove SDS.

  • Enzyme Renaturation and Digestion: Incubate the gel in the incubation buffer at 37°C for 24-48 hours to allow for gelatin degradation by MMPs.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 30-60 minutes, followed by destaining until clear bands appear against a blue background. The clear bands indicate areas of gelatinolytic activity.

  • Analysis: Quantify the intensity of the bands corresponding to pro-MMP-2 and active MMP-2.

Protocol 4: Western Blotting for MMP-14, Fibronectin, and Collagen IV

This protocol describes the detection of MMP-14, fibronectin, and collagen IV in HTM cell lysates.

Materials:

  • Cell lysates from Protocol 2

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-MMP-14, anti-fibronectin, anti-collagen IV, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control.

Mandatory Visualizations

Trabodenoson_Signaling_Pathway This compound This compound A1R Adenosine A1 Receptor This compound->A1R GPCR G-protein Signaling A1R->GPCR MMP14 MMP-14 Activation GPCR->MMP14 MMP2 Active MMP-2 MMP14->MMP2 activates proMMP2 Pro-MMP-2 proMMP2->MMP2 Degradation ECM Degradation MMP2->Degradation ECM Extracellular Matrix (Fibronectin, Collagen IV) ECM->Degradation Outflow Increased Conventional Outflow Facility Degradation->Outflow IOP Decreased IOP Outflow->IOP

Caption: this compound signaling pathway in trabecular meshwork cells.

Outflow_Facility_Workflow cluster_in_vivo In Vivo Treatment cluster_ex_vivo Ex Vivo Measurement cluster_analysis Data Analysis Dosing Topical Dosing (this compound vs. Vehicle) Enucleation Eye Enucleation Dosing->Enucleation Perfusion Constant Pressure Perfusion Enucleation->Perfusion Measurement Measure Flow Rate at Multiple Pressures Perfusion->Measurement Calculation Calculate Outflow Facility (C) Measurement->Calculation

Caption: Experimental workflow for measuring conventional outflow facility.

In_Vitro_Workflow cluster_cell_culture Cell Culture cluster_assays Biochemical Assays Isolation Isolate & Culture Human TM Cells Treatment Treat with this compound Isolation->Treatment Zymography Gelatin Zymography (MMP-2 Activity) Treatment->Zymography WesternBlot Western Blot (MMP-14, FN, Col IV) Treatment->WesternBlot

References

Application Notes and Protocols: Gelatin Zymography for Determining MMP-2 Activity Following Trabodenoson Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing gelatin zymography to assess matrix metalloproteinase-2 (MMP-2) activity in biological samples, particularly in the context of treatment with Trabodenoson. This compound, a selective adenosine (B11128) A1 receptor agonist, has been shown to modulate extracellular matrix turnover by increasing MMP-2 activity, a crucial mechanism for its therapeutic effects in conditions like glaucoma.[1][2][3][4][5][6][7]

Introduction to Gelatin Zymography

Gelatin zymography is a highly sensitive and widely used technique for detecting the activity of gelatinases, primarily MMP-2 (gelatinase A) and MMP-9 (gelatinase B).[8][9][10][11] The method involves electrophoresis of protein samples under non-reducing conditions in a polyacrylamide gel that is co-polymerized with gelatin, the substrate for these enzymes.[8] After electrophoresis, the gel is incubated in a developing buffer that allows the enzymes to digest the gelatin. Subsequent staining of the gel with Coomassie Brilliant Blue reveals areas of enzymatic activity as clear bands against a dark blue background, where the gelatin has been degraded.[10][11] This technique allows for the detection of both the pro- (inactive) and active forms of MMPs.[9]

This compound and MMP-2 Activity

This compound is an adenosine mimetic that selectively targets the A1 receptor.[3][4][5][6][12] Its mechanism of action involves the upregulation of MMP-2 activity, which plays a role in the remodeling of the extracellular matrix.[1][3][4][6][12] For instance, in the trabecular meshwork of the eye, increased MMP-2 activity can lead to a decrease in extracellular matrix proteins like fibronectin and collagen IV, thereby increasing aqueous humor outflow and reducing intraocular pressure in glaucoma.[1][2]

Quantitative Data Summary

The following table summarizes the reported effects of this compound on MMP-2 activity in three-dimensional human trabecular meshwork (3D-HTM) tissue constructs.

Treatment GroupDurationFold Increase in MMP-2 Activity (vs. Vehicle)Statistical Significance (p-value)Reference
10 µM this compound2 days~1.5< 0.05[1]
10 µM this compound8 days~2.0< 0.01[1]

Experimental Protocol: Gelatin Zymography

This protocol is adapted from established methods for detecting MMP-2 activity in conditioned cell culture media.[8][10][11][13]

Part 1: Sample Preparation (Conditioned Media)
  • Cell Culture and Treatment: Plate cells (e.g., human trabecular meshwork cells) and culture until they reach 70-80% confluency.[10]

  • Serum-Free Conditions: Wash the cells twice with serum-free media to remove any endogenous MMPs and inhibitors present in fetal bovine serum (FBS).[10][13]

  • This compound Treatment: Culture the cells in serum-free media containing the desired concentration of this compound (e.g., 10 µM) or vehicle control for the specified duration (e.g., 2 and 8 days).[1]

  • Media Collection: Collect the conditioned media from the cell cultures.

  • Debris Removal: Centrifuge the collected media at 10,000 rpm for 5 minutes to pellet any cells and debris.[13]

  • Sample Concentration (Optional): If the expected MMP-2 concentration is low, concentrate the media using a centrifugal filter device (e.g., Amicon Ultra with a 10 kDa cutoff).[13]

  • Protein Quantification: Determine the total protein concentration of each sample to ensure equal loading onto the zymography gel.

  • Sample Buffer Addition: Mix a defined amount of protein from each sample with a non-reducing sample buffer (e.g., 4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl, pH 6.8). Do not heat the samples or add reducing agents like β-mercaptoethanol, as this will irreversibly denature the enzymes.

Part 2: Gel Electrophoresis
  • Gel Preparation: Prepare a 10% SDS-polyacrylamide gel containing 0.1% (1 mg/mL) gelatin.[13]

    • Separating Gel (10%):

      • dH₂O: 17.8 mL

      • 30% Acrylamide/Bis-acrylamide: 16.6 mL

      • 1.5 M Tris-HCl, pH 8.8: 10 mL

      • 1% Gelatin Solution: 5 mL

      • 10% SDS: 0.25 mL

      • 10% Ammonium Persulfate (APS): 150 µL

      • TEMED: Add last to initiate polymerization.

    • Stacking Gel (4%):

      • dH₂O: 11 mL

      • 30% Acrylamide/Bis-acrylamide: 2 mL

      • 1.0 M Tris-HCl, pH 6.8: 2 mL

      • 10% SDS: 0.1 mL

      • 10% APS: 75 µL

      • TEMED: Add last to initiate polymerization.

  • Sample Loading: Load equal amounts of protein per well. Include a pre-stained molecular weight marker to track the migration of proteins.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 150 V) at 4°C until the dye front reaches the bottom of the gel.[13]

Part 3: Zymogram Development and Staining
  • SDS Removal (Renaturation): After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in dH₂O) with gentle agitation at room temperature. This step removes the SDS and allows the enzymes to renature.

  • Gel Incubation: Wash the gel briefly in developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35) and then incubate it in fresh developing buffer overnight (16-24 hours) at 37°C.[13]

  • Staining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol (B129727) and 10% acetic acid for 1 hour at room temperature with gentle agitation.[13]

  • Destaining: Destain the gel in a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.[13] The clear bands correspond to the areas where the gelatin has been digested by MMPs.

  • Imaging and Analysis: Image the gel using a gel documentation system. The molecular weights of the gelatinolytic bands can be estimated by comparison with the protein standards. The pro-MMP-2 typically runs at approximately 72 kDa, and the active form at around 62 kDa.[8] Densitometry can be used to quantify the intensity of the bands, providing a semi-quantitative measure of MMP-2 activity.

Visualizations

Experimental Workflow

Gelatin_Zymography_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_development Zymogram Development cell_culture Cell Culture & this compound Treatment media_collection Collect Conditioned Media cell_culture->media_collection centrifugation Centrifuge to Remove Debris media_collection->centrifugation protein_quant Protein Quantification centrifugation->protein_quant sample_buffer Add Non-Reducing Sample Buffer protein_quant->sample_buffer loading Load Samples gel_prep Prepare 10% Gelatin-SDS-PAGE Gel gel_prep->loading run_gel Run Gel at 4°C loading->run_gel renaturation Wash with Renaturing Buffer (Triton X-100) incubation Incubate in Developing Buffer (37°C) renaturation->incubation staining Stain with Coomassie Blue incubation->staining destaining Destain staining->destaining imaging Image and Analyze destaining->imaging

Caption: Workflow for Gelatin Zymography.

This compound Signaling Pathway for MMP-2 Activation

Trabodenoson_Signaling_Pathway This compound This compound A1R Adenosine A1 Receptor This compound->A1R Binds to Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK pathway) A1R->Signaling_Cascade Activates Pro_MMP14 Pro-MMP-14 (MT1-MMP) Signaling_Cascade->Pro_MMP14 Increases expression/ activation of Active_MMP14 Active MMP-14 Pro_MMP14->Active_MMP14 Activated Pro_MMP2 Pro-MMP-2 (72 kDa) Active_MMP14->Pro_MMP2 Cleaves pro-domain of Active_MMP2 Active MMP-2 (62 kDa) Pro_MMP2->Active_MMP2 Activation ECM_Degradation Extracellular Matrix Degradation (Fibronectin, Collagen IV) Active_MMP2->ECM_Degradation Leads to

Caption: this compound's signaling pathway.

References

Application Notes and Protocols: Immunofluorescence Staining for Fibronectin and Collagen IV Following Trabodenoson Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trabodenoson is a selective adenosine (B11128) A1 receptor agonist that has been investigated for its potential in lowering intraocular pressure (IOP), a primary risk factor for glaucoma.[1][2][3] A key mechanism of action for this compound involves the remodeling of the extracellular matrix (ECM) in the trabecular meshwork (TM), the primary site of aqueous humor outflow.[1][4] This remodeling process is crucial for restoring normal aqueous humor drainage and reducing IOP. This document provides detailed application notes and protocols for the immunofluorescence staining of two key ECM proteins, fibronectin and collagen IV, to assess the effects of this compound treatment.

This compound exerts its effects by activating the adenosine A1 receptor, which initiates a signaling cascade leading to the increased expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-14.[1][4] These enzymes are responsible for the degradation of ECM components, including fibronectin and collagen IV.[1] The reduction in these proteins within the trabecular meshwork is believed to increase outflow facility, thereby lowering IOP.[1][2][3]

Data Presentation: Quantitative Analysis of Fibronectin and Collagen IV Reduction

A study utilizing a three-dimensional human trabecular meshwork (3D-HTM) cell culture system demonstrated a significant reduction in fibronectin and collagen IV levels following treatment with this compound. The quantitative data from this study is summarized in the tables below.

Table 1: Effect of this compound on Fibronectin Levels in 3D-HTM Cells

Treatment GroupDurationPercent Decrease in Fibronectin (vs. Vehicle)p-value
This compound (1 µM)2 daysSignificant≤ 0.05
This compound (10 µM)2 daysSignificant≤ 0.05
This compound (1 µM)8 daysSignificant≤ 0.05
This compound (10 µM)8 daysSignificant≤ 0.05

Table 2: Effect of this compound on Collagen IV Levels in 3D-HTM Cells

Treatment GroupDurationPercent Decrease in Collagen IV (vs. Vehicle)p-value
This compound (10 µM)2 daysSignificant≤ 0.01

Data adapted from a study on the effects of this compound on 3D-HTM constructs. The results showed a clear reduction in the staining of fibronectin and collagen IV with this compound treatment, comparable to the effects of exogenous MMP-2.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a general workflow for immunofluorescence staining.

Trabodenoson_Signaling_Pathway This compound This compound A1R A1 Adenosine Receptor This compound->A1R G_protein G(i/o) Protein A1R->G_protein PLC PLC G_protein->PLC PKCalpha PKCα PLC->PKCalpha cRaf c-Raf PKCalpha->cRaf MEK MEK cRaf->MEK ERK12 ERK1/2 MEK->ERK12 MMP2 MMP-2 (secretion) ERK12->MMP2 MMP14 MMP-14 (abundance) ERK12->MMP14 ECM_Degradation ECM Degradation (Fibronectin, Collagen IV) MMP2->ECM_Degradation MMP14->ECM_Degradation Outflow Increased Aqueous Outflow ECM_Degradation->Outflow Immunofluorescence_Workflow start Start: Trabecular Meshwork Tissue/Cells treatment Treatment: Vehicle or this compound start->treatment fixation Fixation treatment->fixation permeabilization Permeabilization (if required) fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation (anti-Fibronectin or anti-Collagen IV) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mounting Mounting and Coverslipping secondary_ab->mounting imaging Confocal Microscopy and Image Analysis mounting->imaging

References

Application Note: Culturing 3D Human Trabecular Meshwork Models for Trabodenoson Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by the progressive loss of retinal ganglion cells.[1] A primary risk factor for glaucoma is elevated intraocular pressure (IOP), which often results from increased resistance to aqueous humor outflow through the trabecular meshwork (TM), the eye's primary drainage system.[2][3][4] Traditional two-dimensional (2D) cell culture models often fail to replicate the complex in vivo microenvironment of the TM.[2] Three-dimensional (3D) culture models, such as spheroids or scaffold-based cultures, offer a more physiologically relevant system to study TM cell behavior, extracellular matrix (ECM) dynamics, and the effects of therapeutic agents.[2][5][6]

Trabodenoson is a first-in-class, highly selective adenosine (B11128) A1 receptor agonist designed to lower IOP by targeting the conventional outflow pathway.[1][7][8] It enhances the eye's natural pressure-regulating mechanism by remodeling the ECM of the trabecular meshwork, thereby increasing aqueous humor outflow.[7][9] This application note provides detailed protocols for establishing 3D human trabecular meshwork (hTM) spheroid models and using them to study the cellular and molecular effects of this compound.

This compound's Mechanism of Action

This compound selectively binds to and activates the adenosine A1 receptor, a G-protein coupled receptor expressed in TM cells.[1][9] This activation initiates a signaling cascade that leads to the upregulation and activation of matrix metalloproteinases (MMPs), such as MMP-2.[1][9][10] These enzymes are crucial for the turnover and remodeling of the ECM.[4] By degrading ECM components like fibronectin and collagen IV, which contribute to outflow resistance, this compound helps restore the normal outflow facility of the trabecular meshwork, leading to a reduction in IOP.[1][9]

Trabodenoson_Signaling_Pathway cluster_cell Trabecular Meshwork Cell cluster_ecm Extracellular Matrix (ECM) This compound This compound A1R Adenosine A1 Receptor (GPCR) This compound->A1R Binds G_Protein G Protein (Gi/o) A1R->G_Protein Activates Signaling_Cascade Signaling Cascade (PLC, PKC, ERK1/2) G_Protein->Signaling_Cascade Initiates MMP14 MMP-14 (Activation) Signaling_Cascade->MMP14 Increases Abundance Pro_MMP2 Pro-MMP-2 Signaling_Cascade->Pro_MMP2 Increases Expression MMP14->Pro_MMP2 Activates Active_MMP2 Active MMP-2 ECM_Proteins ECM Proteins (Fibronectin, Collagen IV) Active_MMP2->ECM_Proteins Degrades Degraded_ECM Degraded ECM Outflow Increased Aqueous Outflow Degraded_ECM->Outflow

Caption: this compound signaling pathway in human trabecular meshwork cells.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary hTM Cells

This protocol describes the isolation of hTM cells from non-transplantable human donor corneoscleral rims, based on established consensus recommendations.[11][12][13]

Materials:

  • Human donor corneoscleral rims (obtained from an eye bank within 48-72 hours of death).[12][13]

  • Sterile dissecting microscope.

  • Fine-tooth forceps and razor blades.

  • Phosphate-Buffered Saline (PBS).

  • Trabecular Meshwork Cell Medium (TMCM): Low-glucose DMEM, 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin.[11][12]

  • 6-well culture plates.

  • Collagenase (optional, for enzymatic digestion).[12]

Procedure:

  • Under a dissecting microscope, place the anterior segment in a sterile petri dish.

  • Gently remove remnants of the iris and ciliary body to expose the trabecular meshwork at the iridocorneal angle.[11]

  • Dissect the anterior segment into several wedges.

  • Carefully dissect strips of the TM tissue (2-5 mm in length).[12]

  • Place the dissected TM tissue strips into a single well of a 6-well plate.[12]

  • Carefully add 2 mL of TMCM to the well, minimizing tissue disturbance.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • hTM cells will migrate from the explants. Change the medium every 2-3 days.

  • Once cells reach 75-80% confluency, sub-culture them using standard trypsinization methods. Cells from passages 3-6 are typically used for experiments.

Protocol 2: Formation of 3D hTM Spheroid Models

This protocol details the generation of scaffold-free 3D spheroids using the hanging-drop method.[14]

Materials:

  • Confluent primary hTM cells (Passage 3-6).

  • TMCM.

  • Trypsin-EDTA.

  • 96-well plate or specialized hanging-drop plates.

  • PBS.

Procedure:

  • Harvest hTM cells from a T75 flask at 85-90% confluency.

  • Create a single-cell suspension and perform a cell count.

  • Centrifuge the cell suspension for 5 minutes at 1000 rpm and resuspend the pellet in fresh TMCM to a final concentration of 2.5 x 10^5 cells/mL.

  • Carefully pipette 20 µL drops of the cell suspension onto the inside of a petri dish lid. This volume will form a single spheroid.

  • Add sterile PBS to the bottom of the petri dish to maintain humidity.

  • Invert the lid and place it on the dish. Incubate at 37°C and 5% CO2.

  • Spheroids will form within 24-72 hours. They can be harvested by gently washing them from the lid into a collection tube.

  • Alternatively, use ultra-low attachment 96-well plates and seed 5,000-10,000 cells per well in 100 µL of TMCM. Centrifuge the plate briefly to facilitate cell aggregation at the bottom of the well.

Protocol 3: this compound Treatment of 3D hTM Models

Materials:

  • 3D hTM spheroids.

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO).

  • TMCM (serum-free or low-serum medium for treatment phase).

  • Vehicle control (e.g., DMSO).

Procedure:

  • Transfer individual spheroids to wells of a low-attachment 96-well plate.

  • Replace the growth medium with low-serum (e.g., 1% FBS) TMCM for 24 hours to starve the cells.

  • Prepare working solutions of this compound in low-serum TMCM at desired concentrations (e.g., 10 nM, 100 nM, 1 µM). Prepare a vehicle-only control.

  • Remove the starvation medium and add 200 µL of the this compound or vehicle control solutions to the appropriate wells.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, harvest the spheroids for downstream analysis.

Protocol 4: Analysis of 3D hTM Models

A. Gene Expression Analysis (RT-qPCR):

  • Harvest spheroids (~10-20 per condition) and wash with PBS.

  • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative PCR using primers for target genes (e.g., MMP2, MMP14, COL4A1, FN1, ACTA2) and a housekeeping gene (e.g., GAPDH).

  • Analyze relative gene expression using the ΔΔCt method.

B. Protein Expression Analysis (Western Blot):

  • Harvest spheroids (~30-50 per condition) and lyse in RIPA buffer with protease inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Probe with primary antibodies against MMP-2, MMP-14, Collagen IV, Fibronectin, and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.[15]

C. ECM Remodeling (Gelatin Zymography for MMP-2 Activity):

  • Collect the conditioned media from the treated spheroids.

  • Concentrate the media using centrifugal filter units.

  • Run the concentrated media on a non-reducing SDS-PAGE gel containing gelatin.

  • After electrophoresis, incubate the gel in a developing buffer to allow for gelatin degradation by MMPs.

  • Stain the gel with Coomassie Blue. Areas of MMP activity will appear as clear bands against a blue background.

  • Quantify band intensity using densitometry.

D. Outflow Facility and Contractility Assays:

  • Outflow Facility: Direct measurement of outflow facility is complex in spheroid models. This parameter is typically measured in perfused anterior segments of animal or human donor eyes.[16][17] However, changes in ECM protein expression and organization in 3D models serve as a surrogate indicator of potential effects on outflow resistance.[1]

  • Cell Contractility: The contractile properties of TM cells can be assessed using methods like collagen gel contraction assays.[15][18] Spheroids can be embedded in a collagen matrix, and the change in the matrix diameter over time after treatment with this compound can be measured. A decrease in contractility is expected to correlate with increased outflow facility.

Data Presentation

The following tables summarize expected quantitative outcomes from this compound studies based on published literature.[1]

Table 1: Effect of this compound on Outflow Facility and IOP in Mice

ParameterTreatment GroupDurationPercent Change vs. VehicleSignificance (p-value)
Outflow Facility This compound2 Days+30%< 0.05
This compound7 Days+15%0.07
IOP 3% this compound7 DaysSignificant Lowering< 0.05

Data adapted from a study on young and aged mice.[1]

Table 2: Effect of this compound on ECM-Related Proteins in 3D-hTM Models

AnalyteMeasurementPercent Change vs. VehicleSignificance (p-value)
MMP-2 Activity Gelatin ZymographyIncreasedSignificant
MMP-14 Abundance Western BlotIncreasedSignificant
Fibronectin Expression Western Blot / qPCRDecreasedSignificant
Collagen IV Expression Western Blot / qPCRDecreasedSignificant

Data adapted from parallel experiments in 3D-HTM constructs.[1]

Experimental Workflow Visualization

The entire experimental process, from cell isolation to data analysis, is outlined below.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Analysis A 1. Isolate Primary hTM Cells (Donor Corneoscleral Rims) B 2. 2D Cell Culture & Expansion (Passage 3-6) A->B C 3. 3D Spheroid Formation (Hanging Drop / Low-Attachment Plate) B->C D 4. Treat Spheroids C->D E This compound Group (Various Concentrations) D->E F Vehicle Control Group D->F G 5. Harvest Spheroids & Conditioned Media E->G F->G H Gene Expression (RT-qPCR for MMPs, ECM) G->H I Protein Levels (Western Blot for MMPs, ECM) G->I J MMP-2 Activity (Gelatin Zymography) G->J K 6. Data Interpretation & Comparison H->K I->K J->K

Caption: Workflow for studying this compound using 3D hTM spheroid models.

References

Topical Administration of Trabodenoson: Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for topical administration of Trabodenoson in animal studies, based on preclinical research. This compound is a selective adenosine (B11128) A1 receptor agonist that has been investigated for its potential to lower intraocular pressure (IOP) in models of glaucoma.[1][2][3] This document outlines the mechanism of action, experimental protocols, and key quantitative findings from these studies to guide researchers in designing and executing similar experiments.

Mechanism of Action

This compound selectively binds to and activates the adenosine A1 receptor, a G-protein coupled receptor found in the trabecular meshwork of the eye.[1][4] This activation initiates a signaling cascade that leads to the increased expression and activity of matrix metalloproteinase-2 (MMP-2).[1][4] MMP-2 is involved in the remodeling of the extracellular matrix within the trabecular meshwork, which in turn increases the conventional outflow of aqueous humor from the eye, thereby reducing intraocular pressure.[1][4] Preclinical studies have also suggested a potential neuroprotective role for this compound by protecting retinal ganglion cells.[5]

This compound This compound (Topical Administration) A1R Adenosine A1 Receptor (in Trabecular Meshwork) This compound->A1R GPCR G-Protein Coupled Signaling Cascade A1R->GPCR MMP_Activation Increased MMP-2 Expression & Activity GPCR->MMP_Activation ECM_Remodeling Extracellular Matrix Remodeling MMP_Activation->ECM_Remodeling Outflow Increased Conventional Aqueous Humor Outflow ECM_Remodeling->Outflow IOP Decreased Intraocular Pressure (IOP) Outflow->IOP

This compound Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative data from animal studies investigating the topical administration of this compound.

Table 1: Effect of Topical this compound on Intraocular Pressure (IOP) in Mice

Animal ModelThis compound ConcentrationDosing RegimenDurationMaximum IOP Reduction (mmHg) vs. VehicleCitation
Young C57BL/6 Mice3.0%Once Daily7 Days~3.3[1]
Young & Aged C57BL/6 Mice6.0%Once Daily7 DaysStatistically significant reduction[1]
C57 Male & Female Mice3.0%Once Daily7 DaysUp to 3.7 ± 0.38[2]
1-Year-Old C57BL/6J Mice6.0%Once Daily7 DaysUp to 3.0 ± 0.81[6]
3-Month-Old C57BL/6J Mice6.0%Once Daily7 Days3.64 ± 0.62[6]

Table 2: Effect of Topical this compound on Conventional Outflow Facility in Mice

Animal ModelThis compound ConcentrationDosing RegimenDurationIncrease in Outflow Facility vs. VehicleCitation
Young & Aged Mice6.0%Once Daily2 Days30%[1]
Aged Mice6.0%Once Daily2 Days26%[1]
Young & Aged Mice6.0%Once Daily7 Days15% (not statistically significant, P=0.07)[1]

Table 3: Safety and Tolerability Studies in Non-Human Primates and Dogs

Animal ModelThis compound ConcentrationDosing RegimenDurationKey FindingsCitation
Cynomolgus Monkeys3% and 6%Twice Daily28 DaysWell-tolerated with no evidence of ocular or systemic toxicity.[7]
Beagle Dogs3% and 6% (alone or with latanoprost)Twice Daily39 WeeksNo dose-related clinical signs or ocular findings related to this compound.[8]

Experimental Protocols

Detailed methodologies for key experiments involving the topical administration of this compound are provided below.

Protocol 1: Evaluation of IOP and Outflow Facility in Mice

This protocol is based on studies conducted in C57BL/6 mice.[1][2]

1. Animal Model:

  • Species: Mus musculus (Mouse)

  • Strain: C57BL/6 (young and aged cohorts can be used)[1]

  • Housing: Maintained in a vivarium with a 12-hour light-dark cycle at 21°C.[1]

2. Materials:

  • This compound ophthalmic suspension (e.g., 3% or 6% w/o preservative)[1]

  • Vehicle control (placebo)[1]

  • Rebound tonometer (for IOP measurements)[2]

  • Micropipette (for topical administration)

  • Anesthetic agent (as required for procedures)

3. Experimental Procedure:

  • Acclimatization: Allow animals to acclimate to the housing conditions for at least one week prior to the experiment.

  • Grouping: Divide mice into treatment and control groups. A common design is to treat the right eye with this compound and the contralateral left eye with vehicle.[1][2]

  • Topical Administration:

    • Gently restrain the mouse.

    • Instill a single 10 µL drop of the this compound suspension or vehicle onto the cornea of the designated eye.[1]

    • Administer once daily for the duration of the study (e.g., 7 consecutive days).[1][2]

  • IOP Measurement:

    • Measure IOP daily in both eyes using a rebound tonometer.[2]

    • Conduct measurements 30 minutes prior to the daily drug/vehicle administration to assess the lasting effect.[2]

  • Outflow Facility Measurement (Terminal Procedure):

    • At the end of the treatment period (e.g., day 2 or 7), euthanize the mice.[1]

    • Immediately enucleate the eyes.

    • Measure outflow facility using a suitable perfusion system.[1]

Start Start: Acclimatize Mice Grouping Group Animals (Treatment vs. Vehicle) Start->Grouping Daily_Loop For each day of the study: Grouping->Daily_Loop IOP_Measure Measure IOP (Rebound Tonometer) Daily_Loop->IOP_Measure End_Study End of Study Daily_Loop->End_Study Topical_Admin Topical Administration (10µL this compound/Vehicle) IOP_Measure->Topical_Admin Topical_Admin->Daily_Loop Euthanize Euthanize Mice End_Study->Euthanize Enucleate Enucleate Eyes Euthanize->Enucleate Outflow_Measure Measure Outflow Facility Enucleate->Outflow_Measure

Mouse IOP & Outflow Study Workflow
Protocol 2: Ocular Toxicity Study in Non-Human Primates

This protocol is a summary of a safety and tolerability study in Cynomolgus monkeys.[7]

1. Animal Model:

  • Species: Macaca fascicularis (Cynomolgus Monkey)

  • Age: Approximately 3 years old[7]

  • Sex: Equal numbers of males and females per group.[7]

2. Materials:

  • This compound ophthalmic formulations (e.g., 3% and 6%)[7]

  • Vehicle control

  • Mydriatic agent

  • Slit-lamp biomicroscope

  • Ophthalmoscope

  • Equipment for electrocardiography (ECG) and blood collection

3. Experimental Procedure:

  • Dosing: Administer the designated formulation topically to the right eye twice daily for 28 days.[7]

  • Daily Monitoring: Conduct daily clinical observations.

  • Ocular Examinations:

    • Perform external ocular examinations twice weekly using a modified Draize scoring scale.[7]

    • Conduct internal funduscopic and slit-lamp examinations on pre-determined days (e.g., pre-dose, days 3, 8, 26) following mydriatic administration.[7]

  • Systemic Safety Assessments:

    • Record ECGs at specified time points post-dose.[7]

    • Monitor heart rate at various intervals post-dose.[7]

    • Collect blood samples on designated days (e.g., days 1 and 28) for toxicokinetic analysis of this compound and its primary metabolite.[7]

  • Necropsy and Histopathology: At the end of the study, perform a complete necropsy and collect ocular tissues and other representative organs for histopathological evaluation.[7]

These protocols provide a foundation for conducting preclinical studies on the topical administration of this compound. Researchers should adapt these methods based on their specific experimental objectives and adhere to all relevant animal care and use guidelines.

References

Application Notes and Protocols: Assessing Trabodenoson Corneal Penetration Using Ex Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trabodenoson is a selective adenosine (B11128) A1 receptor agonist that has been investigated for its potential to lower intraocular pressure (IOP) in patients with glaucoma.[1][2] Its mechanism of action involves increasing the outflow of aqueous humor through the trabecular meshwork.[3][4] A key attribute for any topically administered ophthalmic drug is its ability to penetrate the cornea to reach its target tissues. This compound was specifically designed for good corneal penetration.[1] These application notes provide a detailed protocol for assessing the corneal penetration of this compound using ex vivo models, a critical step in the preclinical evaluation of ophthalmic drug formulations.

Data Presentation

The following table summarizes the key quantitative parameters that should be determined from an ex vivo corneal penetration study of this compound. This table is designed for the user to input their experimentally determined values for comparison across different formulations or experimental conditions.

ParameterFormulation 1Formulation 2Control
Apparent Permeability Coefficient (Papp) (cm/s) Insert ValueInsert ValueInsert Value
Steady-State Flux (Jss) (µg/cm²/h) Insert ValueInsert ValueInsert Value
Lag Time (h) Insert ValueInsert ValueInsert Value
Corneal Retention (µg/g) Insert ValueInsert ValueInsert Value

Experimental Protocols

Ex Vivo Corneal Permeation Study Using Franz Diffusion Cells

This protocol describes the use of a Franz diffusion cell system with excised porcine or rabbit corneas to assess the in vitro corneal penetration of this compound. Porcine corneas are often used due to their anatomical and physiological similarities to human corneas.

Materials:

  • Fresh porcine or rabbit eyes obtained from a local abattoir

  • Franz diffusion cells

  • Corneal storage medium (e.g., balanced salt solution)

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • This compound formulation

  • Micro-stir bars

  • Water bath or heating block

  • Dissection tools (scissors, forceps, scalpel)

  • HPLC or UPLC system for analysis

Protocol:

  • Tissue Preparation:

    • Obtain fresh porcine or rabbit eyes and transport them to the laboratory on ice in a saline solution.

    • Carefully dissect the cornea from the eyeball, leaving a 2-4 mm scleral rim.

    • Rinse the isolated cornea with a balanced salt solution.

    • Visually inspect the cornea for any defects; discard any damaged tissue.

  • Franz Diffusion Cell Setup:

    • Mount the excised cornea between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.

    • Fill the receptor chamber with a known volume of pre-warmed (37°C) receptor solution, ensuring no air bubbles are trapped beneath the cornea.

    • Place a micro-stir bar in the receptor chamber and place the cell in a water bath or on a heating block set to maintain the corneal surface temperature at approximately 32°C.

    • Allow the system to equilibrate for 30 minutes.

  • Application of this compound Formulation:

    • Apply a precise amount of the this compound formulation to the epithelial surface of the cornea in the donor chamber.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm of the receptor chamber.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution.

  • Corneal Retention (Optional):

    • At the end of the experiment, dismount the cornea from the Franz cell.

    • Gently wash the corneal surface to remove any excess formulation.

    • Blot the cornea dry, weigh it, and then homogenize it in a suitable solvent to extract the retained this compound.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected receptor solution samples and the corneal homogenate using a validated analytical method (see Protocol 2).

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area at each time point.

    • Plot the cumulative amount permeated per unit area versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = Jss / C0 (where C0 is the initial concentration of this compound in the donor chamber).

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the quantification of this compound in the receptor solution, which should be adapted and validated for the specific laboratory instrumentation and conditions.

Materials:

  • HPLC system with a UV detector

  • C18 analytical column

  • This compound analytical standard

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer, pH adjusted)

  • Syringe filters (0.22 µm)

  • Autosampler vials

Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent.

    • Prepare a series of calibration standards by serially diluting the stock solution with the receptor solution to cover the expected concentration range of the experimental samples.

  • Sample Preparation:

    • Filter the collected receptor solution samples through a 0.22 µm syringe filter into autosampler vials.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Phosphate Buffer (e.g., 30:70 v/v), pH 3.0

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: Determined by UV-Vis scan of this compound (likely around 260-280 nm)

    • Column Temperature: 30°C

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the experimental samples.

    • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • Method Validation:

    • The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

Visualizations

Experimental Workflow

G cluster_prep Tissue Preparation cluster_exp Franz Cell Experiment cluster_analysis Analysis prep1 Obtain Fresh Corneas prep2 Isolate Cornea prep1->prep2 prep3 Inspect and Select prep2->prep3 exp1 Mount Cornea in Franz Cell prep3->exp1 exp2 Equilibrate System exp1->exp2 exp3 Apply this compound Formulation exp2->exp3 exp4 Collect Samples Over Time exp3->exp4 ana1 Quantify this compound (HPLC) exp4->ana1 ana2 Calculate Permeation Parameters ana1->ana2

Caption: Ex vivo corneal penetration experimental workflow.

This compound Signaling Pathway in the Trabecular Meshwork

G This compound This compound A1R Adenosine A1 Receptor This compound->A1R G_protein Gαi/o Protein A1R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PKC Protein Kinase C (PKC) PLC->PKC activates Raf c-Raf PKC->Raf activates MEK MEK Raf->MEK activates ERK ERK1/2 MEK->ERK activates MMP14 Increased MMP-14 Expression ERK->MMP14 leads to MMP2_act Increased MMP-2 Activity MMP14->MMP2_act activates ECM ECM Remodeling in Trabecular Meshwork MMP2_act->ECM leads to Outflow Increased Aqueous Humor Outflow ECM->Outflow results in IOP Decreased Intraocular Pressure Outflow->IOP results in

Caption: this compound's signaling cascade in trabecular meshwork cells.

References

Application Notes and Protocols for In Vivo Dose-Response Studies of Trabodenoson

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo dose-response studies of Trabodenoson, a selective adenosine (B11128) A1 receptor agonist developed for lowering intraocular pressure (IOP) in glaucoma. The following sections detail the mechanism of action, experimental design considerations, detailed protocols for key assays, and data presentation guidelines.

Introduction to this compound

This compound is an adenosine mimetic engineered to be highly selective for the A1 adenosine receptor.[1][2] Its primary mechanism of action in the eye involves increasing the outflow of aqueous humor through the trabecular meshwork (TM), the natural drainage system of the eye.[3] Activation of the A1 receptor in TM cells initiates a signaling cascade that leads to the increased expression and activity of matrix metalloproteinases (MMPs), such as MMP-2.[1][4] These enzymes remodel the extracellular matrix (ECM) of the TM, which is often stiff and resistant to outflow in glaucomatous eyes, thereby restoring its natural function and lowering IOP.[1] Unlike some other glaucoma medications that reduce aqueous humor production or divert flow to a secondary pathway, this compound targets the dysfunctional TM itself, offering a more physiological approach to IOP reduction.[1]

Experimental Design Considerations

Designing a robust in vivo dose-response study for this compound requires careful consideration of the animal model, dose selection, route of administration, and outcome measures.

  • Animal Models: Murine models, such as C57BL/6 mice, are commonly used as they possess a conventional outflow system similar to humans, including a trabecular meshwork and Schlemm's canal.[5] Aged mice can be particularly relevant for studying age-related changes in the TM.[5] For neuroprotection studies, rat models of acute ocular hypertension or anterior ischemic optic neuropathy are often employed.[6][7]

  • Dose Selection and Formulation: this compound is typically formulated for topical ocular administration. In preclinical mouse studies, concentrations of 3% and 6% have been shown to be effective at lowering IOP.[5] For rat neuroprotection studies, a 2.5% solution has been used.[6] It is crucial to include a vehicle-treated control group (placebo) to account for any effects of the formulation itself.[5] The contralateral eye of the same animal is often used as a placebo control.[5]

  • Route and Frequency of Administration: Topical administration (eye drops) is the standard route for preclinical and clinical studies of this compound.[5][8] A once-daily dosing regimen has been evaluated in mice.[5]

  • Outcome Measures:

    • Intraocular Pressure (IOP): The primary efficacy endpoint is the reduction in IOP. Rebound tonometry (e.g., TonoLab) is a suitable method for measuring IOP in rodents.[5]

    • Outflow Facility: This can be measured in enucleated eyes using perfusion systems to directly assess the effect of this compound on the conventional outflow pathway.[5]

    • Histology and Morphology: Examination of the conventional outflow tissue morphology can be performed to assess any structural changes induced by the treatment.[5]

    • Biomarker Analysis: The expression and activity of MMPs (e.g., MMP-2, MMP-14) and ECM proteins (e.g., collagen IV, fibronectin) in the TM can be quantified to confirm the mechanism of action.[5][9]

Data Presentation

Quantitative data from dose-response studies should be summarized in clear and concise tables to facilitate comparison between different treatment groups.

Table 1: Example of IOP Reduction Data in a Murine Model

Treatment GroupNBaseline IOP (mmHg ± SEM)IOP Day 1 (mmHg ± SEM)IOP Day 7 (mmHg ± SEM)ΔIOP vs. Placebo Day 7 (mmHg)p-value
Placebo (Vehicle)815.2 ± 0.515.0 ± 0.415.1 ± 0.6--
3% this compound1015.5 ± 0.412.8 ± 0.313.5 ± 0.5-1.6<0.01
6% this compound1015.3 ± 0.312.1 ± 0.213.0 ± 0.4-2.1<0.001

Table 2: Example of Outflow Facility Data in a Murine Model

Treatment GroupDurationNOutflow Facility (μL/min/mmHg ± SEM)% Increase vs. Placebop-value
Placebo (Vehicle)2 Days80.015 ± 0.002--
6% this compound2 Days80.020 ± 0.00333%<0.05
Placebo (Vehicle)7 Days80.016 ± 0.002--
6% this compound7 Days80.018 ± 0.00215%0.07

Experimental Protocols

Protocol for Topical Ocular Administration and IOP Measurement in Mice

This protocol describes the daily topical administration of this compound and subsequent IOP measurement in mice.

Materials:

  • This compound solution (e.g., 3% or 6% in a suitable vehicle)

  • Vehicle control (placebo)

  • Micropipette and sterile tips

  • Rebound tonometer (e.g., TonoLab)

  • Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)

  • Animal holding system

Procedure:

  • Animal Acclimatization: Acclimate mice to the experimental conditions and handling for at least one week prior to the study.

  • Baseline IOP Measurement: Anesthetize the mice. Gently hold the mouse and position the tonometer probe perpendicular to the central cornea. Obtain at least three consecutive readings with minimal variation and average them to get the baseline IOP.

  • Drug Administration: Following baseline IOP measurement, apply a single drop (e.g., 5 µL) of the this compound solution to the corneal surface of one eye. Apply a drop of the vehicle to the contralateral eye as a control.

  • Daily Treatment and Monitoring: Repeat the drug administration once daily for the duration of the study (e.g., 7 consecutive days).[5]

  • Follow-up IOP Measurements: Measure IOP daily, just before the next drug administration, using the same procedure as the baseline measurement.

  • Data Analysis: Calculate the change in IOP from baseline for each eye and compare the this compound-treated eyes to the placebo-treated eyes using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Protocol for Outflow Facility Measurement in Enucleated Mouse Eyes

This protocol outlines the measurement of conventional outflow facility in mouse eyes following a period of in vivo treatment.

Materials:

  • iPerfusion system or similar constant-pressure perfusion apparatus

  • Dissection microscope

  • Fine-tipped forceps and scissors

  • 30-gauge needle connected to the perfusion system

  • Perfusion fluid (e.g., Dulbecco's phosphate-buffered saline with glucose)

  • Data acquisition system

Procedure:

  • Animal Euthanasia and Eye Enucleation: At the end of the in vivo treatment period, euthanize the mice according to approved institutional protocols. Immediately enucleate the eyes, taking care to leave a portion of the optic nerve attached.

  • Eye Mounting: Mount the enucleated eye in the perfusion apparatus chamber.

  • Cannulation: Under a dissection microscope, carefully cannulate the anterior chamber with the 30-gauge needle, ensuring the tip does not damage the lens or iris.

  • Perfusion: Perfuse the eye with the perfusion fluid at a series of increasing pressure steps (e.g., 5, 10, 15, 20 mmHg).

  • Flow Rate Measurement: At each pressure step, allow the flow rate to stabilize and then record the steady-state flow rate.

  • Data Analysis: Plot the flow rate against the perfusion pressure. The outflow facility is the slope of the linear portion of this pressure-flow relationship, calculated using linear regression. Compare the outflow facility between this compound-treated and placebo-treated eyes.[5]

Visualizations

Signaling Pathway of this compound

Trabodenoson_Signaling_Pathway This compound This compound A1R Adenosine A1 Receptor This compound->A1R Binds GPCR G-protein (Gi/o) A1R->GPCR Activates PLC PLC GPCR->PLC Activates PKC PKC alpha PLC->PKC Activates Raf c-Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK1/2 MEK->ERK Activates MMP14 MMP-14 Activation ERK->MMP14 MMP2 Active MMP-2 MMP14->MMP2 Activates ProMMP2 pro-MMP-2 ProMMP2->MMP2 ECM Extracellular Matrix (Fibronectin, Collagen IV) MMP2->ECM Degrades Remodeling ECM Remodeling ECM->Remodeling Outflow Increased Aqueous Outflow Remodeling->Outflow IOP Decreased IOP Outflow->IOP

Caption: this compound signaling pathway in trabecular meshwork cells.

Experimental Workflow for In Vivo Dose-Response Study

Experimental_Workflow start Start: Animal Acclimatization baseline Baseline IOP Measurement (Day 0) start->baseline treatment Daily Topical Administration (this compound vs. Placebo) baseline->treatment iop_monitoring Daily IOP Monitoring (Days 1-7) treatment->iop_monitoring iop_monitoring->treatment Repeat Daily endpoint Endpoint (Day 7) iop_monitoring->endpoint euthanasia Euthanasia & Eye Enucleation endpoint->euthanasia outflow Outflow Facility Measurement euthanasia->outflow histology Histology & Biomarker Analysis euthanasia->histology analysis Data Analysis & Comparison outflow->analysis histology->analysis

Caption: Workflow for a 7-day in vivo dose-response study of this compound.

References

Application Notes and Protocols: Investigating Adenosine-Mediated IOP Regulation with Trabodenoson

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trabodenoson is a first-in-class, highly selective adenosine (B11128) A1 receptor agonist that has been investigated for its potential to lower intraocular pressure (IOP) in patients with primary open-angle glaucoma and ocular hypertension.[1][2] Unlike many existing glaucoma therapies that primarily reduce aqueous humor production or increase uveoscleral outflow, this compound targets the conventional outflow pathway, specifically the trabecular meshwork (TM), which is the site of pathology in glaucoma.[3][4] These application notes provide a comprehensive overview of the use of this compound as a tool to investigate the adenosine-mediated regulation of IOP, complete with experimental protocols and data presentation.

This compound mimics the natural action of adenosine on the A1 receptor, initiating a signaling cascade that leads to the remodeling of the extracellular matrix (ECM) within the trabecular meshwork.[4][5] This process involves the upregulation and activation of matrix metalloproteinases (MMPs), such as MMP-2, which in turn increases the outflow of aqueous humor through the conventional pathway, thereby lowering IOP.[3][4]

Mechanism of Action

This compound selectively binds to the adenosine A1 receptor in the trabecular meshwork cells.[4] This G-protein coupled receptor activation triggers an intracellular signaling pathway that ultimately increases the expression and activity of MMPs, including MMP-2 and MMP-14.[3][6] These enzymes are crucial for the degradation and turnover of ECM components like fibronectin and collagen IV.[3] By remodeling the ECM, this compound is believed to restore a more natural, healthier state to the trabecular meshwork, improving its ability to regulate aqueous humor outflow and consequently lower IOP.[1][4]

This compound Signaling Pathway in Trabecular Meshwork This compound This compound A1R Adenosine A1 Receptor This compound->A1R Binds to GPCR G-Protein Activation A1R->GPCR Signaling Intracellular Signaling Cascade GPCR->Signaling MMP_Activation Increased MMP-2 & MMP-14 Activity Signaling->MMP_Activation ECM_Remodeling ECM Remodeling (Decreased Fibronectin & Collagen IV) MMP_Activation->ECM_Remodeling Outflow Increased Conventional Aqueous Outflow ECM_Remodeling->Outflow IOP_Reduction Reduced Intraocular Pressure Outflow->IOP_Reduction

Caption: this compound's signaling pathway in the trabecular meshwork.

Data Presentation

Preclinical Data: In Vivo Mouse Studies

Topical administration of this compound has been shown to significantly lower IOP and increase conventional outflow facility in mice.[3]

ParameterTreatment GroupResultp-valueReference
IOP Reduction 6% this compound (vs. vehicle)2.45 ± 0.38 mmHg decrease over 7 days<0.05 on days 3, 6, 7[3]
6% Preservative-Free this compound2.12 ± 0.27 mmHg decrease over 7 days<0.05 on days 3, 6, 7[3]
Outflow Facility This compound (2 days)30% increase (overall)<0.05[3]
This compound (2 days, aged mice)26% increase<0.05[3]
This compound (7 days)15% increase0.07[3]
Fluorescent Tracer Intensity This compound (7 days)40% increase0.05[3]
In Vitro Data: 3D Human Trabecular Meshwork (3D-HTM) Model

Studies using 3D-HTM constructs have elucidated the molecular effects of this compound on ECM components.[3]

ParameterTreatment GroupResultp-valueReference
MMP-2 Activity 10 µM this compoundSignificant Increase<0.05[3]
MMP-14 Abundance 1 & 10 µM this compoundIncreasedNot specified[3]
Fibronectin Expression 1 & 10 µM this compoundDecreasedNot specified[3]
Collagen IV Expression 1 & 10 µM this compoundDecreasedNot specified[3]
Clinical Data: Phase 2 Human Studies

Phase 2 clinical trials demonstrated a dose-dependent and clinically relevant reduction in IOP in patients with ocular hypertension or primary open-angle glaucoma.[1][7]

DosageDurationMean IOP Reductionp-value (vs. placebo)Reference
500 mcg BID14 Days-4.9 ± 2.9 mmHg0.01[7]
500 mcg BID28 Days-6.5 ± 2.5 mmHg<0.001[7]
Various Doses28 DaysApprox. 7 mmHg<0.001[1]

Experimental Protocols

In Vivo IOP Measurement in Mice

This protocol describes the daily measurement of IOP in mice following topical administration of this compound.

Workflow for In Vivo IOP Measurement in Mice start Start: Acclimatize Mice sedate Anesthetize Mice (e.g., Ketamine/Xylazine) start->sedate baseline_iop Measure Baseline IOP (Rebound Tonometry) sedate->baseline_iop treatment Topical Administration: This compound (one eye) Vehicle (contralateral eye) baseline_iop->treatment daily_iop Daily IOP Measurement (Prior to next dose) treatment->daily_iop repeat Repeat for 7 Days daily_iop->repeat repeat->treatment Continue Treatment end End: Data Analysis repeat->end End of Study

Caption: Experimental workflow for in vivo IOP studies in mice.

Materials:

  • C57BL/6 mice (age and sex-matched)

  • This compound ophthalmic suspension (e.g., 3% or 6%)[3]

  • Vehicle control

  • Rebound tonometer (e.g., TonoLab)

  • Anesthetic (e.g., ketamine/xylazine cocktail)[8]

  • Micropipette

Procedure:

  • Animal Handling: Handle mice in accordance with institutional animal care and use guidelines.[3]

  • Anesthesia: Anesthetize the mice using an appropriate method, such as an intraperitoneal injection of ketamine and xylazine.[8]

  • Baseline IOP Measurement: Prior to the first treatment, measure the baseline IOP in both eyes of the anesthetized mice using a rebound tonometer.[3]

  • Topical Administration: Administer a 10 µL drop of the this compound suspension to one eye and 10 µL of the vehicle to the contralateral eye.[3]

  • Daily IOP Monitoring: Measure the IOP daily at the same time, just before the next drug administration, for the duration of the study (e.g., 7 consecutive days).[3]

  • Data Analysis: Compare the IOP measurements in the this compound-treated eyes with the vehicle-treated eyes over the course of the experiment.

Outflow Facility Measurement in Enucleated Mouse Eyes

This protocol details the measurement of conventional outflow facility in mouse eyes following in vivo treatment with this compound.

Materials:

  • Mice previously treated with this compound and vehicle

  • Dissection microscope

  • iPerfusion system or similar perfusion apparatus

  • Glass microneedle

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Micromanipulator

Procedure:

  • Euthanasia and Enucleation: At the end of the in vivo treatment period (e.g., 2 or 7 days), euthanize the mice and carefully enucleate the eyes.[3]

  • Anterior Chamber Cannulation: Under a dissection microscope, insert a glass microneedle connected to the perfusion system into the anterior chamber of an enucleated eye using a micromanipulator.[3]

  • Perfusion Protocol:

    • Perfuse the eye with DMEM at a constant pressure of 9 mmHg for 30 minutes to allow for acclimatization.[3]

    • Subsequently, perfuse the eye at a series of sequential pressure steps (e.g., 4.5, 6, 7.5, 9, 10.5, 12, 15, 18, and 21 mmHg).[3]

  • Flow Measurement: Record the stable flow rate at each pressure step.[3]

  • Data Analysis: Calculate the outflow facility from the pressure and flow data. Compare the outflow facility of the this compound-treated eyes to the vehicle-treated contralateral eyes.

In Vitro 3D Human Trabecular Meshwork (3D-HTM) Studies

This protocol outlines the use of 3D-HTM constructs to investigate the molecular effects of this compound.

Materials:

  • 3D-HTM tissue constructs[3]

  • Cell culture medium

  • This compound solution (e.g., 1 µM and 10 µM)

  • Reagents for Western blotting and zymography (antibodies for MMP-14, fibronectin, collagen IV)

  • ELISA or other assay kits for MMP-2 activity

Procedure:

  • Cell Culture: Culture the 3D-HTM constructs according to the manufacturer's instructions.

  • Treatment: Treat the 3D-HTM constructs with different concentrations of this compound (e.g., 1 µM and 10 µM) or vehicle control for specified time points (e.g., 2 and 8 days).[3]

  • Supernatant and Lysate Collection: At the end of the treatment period, collect the culture supernatants and prepare cell lysates from the tissue constructs.

  • Analysis of Protein Expression and Activity:

    • Gelatin Zymography: Analyze the culture supernatants to determine the activity of secreted MMP-2.[3]

    • Western Blotting: Use the cell lysates to measure the expression levels of MMP-14, fibronectin, and collagen IV.[3]

  • Data Analysis: Quantify the changes in protein expression and activity in the this compound-treated groups compared to the vehicle control.

Conclusion

This compound serves as a valuable pharmacological tool for elucidating the role of adenosine A1 receptor signaling in the regulation of intraocular pressure. Its targeted action on the conventional outflow pathway provides a unique mechanism to study the physiology and pathology of the trabecular meshwork. The protocols and data presented here offer a framework for researchers to design and execute experiments aimed at further understanding the intricate processes governing aqueous humor dynamics and to explore novel therapeutic strategies for glaucoma.

References

Application Notes & Protocols: Sustained Release Drug Delivery for Trabodenoson

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trabodenoson is a selective A1 adenosine (B11128) receptor agonist that has been investigated for the treatment of primary open-angle glaucoma (POAG) and ocular hypertension.[1][2] Its mechanism of action involves targeting the trabecular meshwork (TM), the eye's primary drainage tissue, to increase the outflow of aqueous humor and thereby lower intraocular pressure (IOP).[1][3] this compound stimulates the A1 receptor on TM cells, leading to the upregulation and activation of matrix metalloproteinases (MMPs), such as MMP-2.[1][4] These enzymes remodel the extracellular matrix (ECM) of the TM, reducing outflow resistance and restoring a more natural drainage process.[1][3]

Conventional topical eye drop therapy for glaucoma is often challenged by poor patient adherence, transient drug concentrations, and potential side effects.[5][6] Sustained release drug delivery systems offer a promising solution by providing long-term, consistent medication to the target tissue, improving efficacy and reducing the burden of frequent dosing.[7][8][9] This document provides detailed application notes and protocols for the research and development of three distinct sustained release platforms for this compound: biodegradable microspheres, in-situ gelling hydrogels, and drug-eluting contact lenses.

This compound Signaling Pathway in the Trabecular Meshwork

The primary mechanism of this compound involves the activation of the A1 adenosine receptor, initiating a signaling cascade that enhances the eye's natural aqueous humor outflow facility.

Trabodenoson_Signaling_Pathway cluster_0 Trabecular Meshwork (TM) Cell cluster_1 Extracellular Matrix (ECM) TRAB This compound A1R Adenosine A1 Receptor (G-protein coupled) TRAB->A1R G_PROTEIN Gi/o Protein Activation A1R->G_PROTEIN PLC PLC Activation G_PROTEIN->PLC PKC PKC Activation PLC->PKC MAPK MAPK Pathway (c-Raf > ERK1/2) PKC->MAPK MMP14 MMP-14 Activation MAPK->MMP14 Upregulates MMP2_ACT Pro-MMP-2 to Active MMP-2 MMP14->MMP2_ACT Activates ECM_REMODEL ECM Remodeling (Fibronectin & Collagen IV degradation) MMP2_ACT->ECM_REMODEL Leads to OUTFLOW Increased Aqueous Humor Outflow ECM_REMODEL->OUTFLOW IOP Reduced Intraocular Pressure (IOP) OUTFLOW->IOP Microsphere_Workflow cluster_prep Preparation cluster_char Characterization W1 Aqueous Phase (W1) (this compound in Water) EM1 Primary Emulsion (W/O) W1->EM1 Homogenize O Oil Phase (O) (PLGA in DCM) O->EM1 Homogenize W2 Aqueous Phase (W2) (PVA Solution) EM2 Double Emulsion (W/O/W) W2->EM2 Homogenize EM1->EM2 Homogenize EVAP Solvent Evaporation EM2->EVAP WASH Washing & Centrifugation EVAP->WASH DRY Lyophilization WASH->DRY SEM Morphology (SEM) DRY->SEM SIZE Particle Size (DLS) DRY->SIZE EE Encapsulation Efficiency DRY->EE DL Drug Loading DRY->DL RELEASE In Vitro Release Study DRY->RELEASE Hydrogel_Mechanism START This compound in Polymer Solution (Liquid) ADMIN Topical Administration (Eye Drop) START->ADMIN EYE Ocular Surface (Temp ≈ 34-37°C) ADMIN->EYE GEL Sol-to-Gel Transition EYE->GEL Temperature Change DEPOT Viscous Gel Depot Formed (Mucoadhesive) GEL->DEPOT RELEASE Sustained Drug Release (Diffusion-controlled) DEPOT->RELEASE Prolonged Residence Time ABSORPTION Enhanced Corneal Absorption RELEASE->ABSORPTION Contact_Lens_Workflow cluster_loading Drug Loading cluster_release Drug Release LENS Hydrogel Contact Lens LOADED_LENS Drug-Loaded Contact Lens SOLUTION This compound Loading Solution SOLUTION->LENS Soaking/ Incubation TEARS Tear Film LOADED_LENS->TEARS Placement on Eye CORNEA Cornea TEARS->CORNEA Sustained Diffusion of this compound Testing_Pipeline FORM Sustained Release Formulation (Microsphere, Hydrogel, or Lens) IN_VITRO In Vitro Characterization FORM->IN_VITRO RELEASE Release Kinetics Study (Franz Cell / Dialysis) IN_VITRO->RELEASE PHYSCHEM Physicochemical Tests (Size, Loading, Viscosity, etc.) IN_VITRO->PHYSCHEM IN_VIVO In Vivo Evaluation RELEASE->IN_VIVO If successful PHYSCHEM->IN_VIVO If successful MODEL Glaucoma Animal Model (e.g., Rabbit, Mouse) IN_VIVO->MODEL EFFICACY IOP Reduction & Duration MODEL->EFFICACY SAFETY Ocular Tolerability (Slit-lamp exam) MODEL->SAFETY GO_NO_GO Decision Point for Further Development EFFICACY->GO_NO_GO SAFETY->GO_NO_GO

References

Application Notes and Protocols: Trabodenoson in Combination Glaucoma Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trabodenoson is a selective adenosine (B11128) A1 receptor agonist that has been investigated for the treatment of primary open-angle glaucoma (POAG) and ocular hypertension (OHT).[1][2] Its mechanism of action involves the restoration of the natural aqueous humor outflow through the trabecular meshwork, a distinct pathway from many existing glaucoma therapies.[1][3] This unique mechanism presents a compelling case for its use in combination with other intraocular pressure (IOP)-lowering medications. These application notes provide a comprehensive overview of the use of this compound in combination therapies, supported by data from clinical trials and detailed experimental protocols for preclinical and in-vitro evaluation.

Mechanism of Action: A Synergistic Approach

This compound's primary therapeutic target is the trabecular meshwork (TM), the tissue responsible for regulating aqueous humor outflow.[1][3] In glaucomatous eyes, the TM's function is impaired, leading to increased IOP. Unlike prostaglandin (B15479496) analogs that primarily enhance uveoscleral outflow or beta-blockers that reduce aqueous humor production, this compound works by improving the conventional outflow pathway.[3]

As a selective adenosine A1 receptor agonist, this compound activates a signaling cascade within the TM cells.[1] This leads to the upregulation of matrix metalloproteinases (MMPs), particularly MMP-2, which are enzymes that remodel the extracellular matrix (ECM) of the TM.[1][4] This ECM remodeling is thought to "clean out" the drainage channels, thereby increasing aqueous humor outflow and reducing IOP.[1] This mechanism is complementary to other glaucoma medications, suggesting a potential for additive or synergistic effects when used in combination.[1]

Signaling Pathway of this compound in Trabecular Meshwork Cells

The activation of the adenosine A1 receptor by this compound initiates a downstream signaling cascade that ultimately leads to the modulation of extracellular matrix proteins in the trabecular meshwork. This pathway is crucial for its IOP-lowering effect.

Trabodenoson_Signaling_Pathway This compound This compound A1_Receptor Adenosine A1 Receptor This compound->A1_Receptor G_Protein Gi/o Protein A1_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PKC Protein Kinase C α (PKCα) PLC->PKC activates cRaf c-Raf PKC->cRaf activates MEK MEK cRaf->MEK activates ERK ERK1/2 MEK->ERK activates Nucleus Nucleus ERK->Nucleus translocates to MMP2_Gene MMP-2 Gene Transcription Nucleus->MMP2_Gene activates MMP2_Secretion MMP-2 Secretion MMP2_Gene->MMP2_Secretion leads to ECM_Remodeling ECM Remodeling in Trabecular Meshwork MMP2_Secretion->ECM_Remodeling promotes Outflow_Increase Increased Aqueous Outflow ECM_Remodeling->Outflow_Increase IOP_Reduction IOP Reduction Outflow_Increase->IOP_Reduction

Caption: this compound signaling pathway in trabecular meshwork cells.

Clinical Data on Combination Therapy

Clinical trials have explored the efficacy and safety of this compound in combination with other widely used glaucoma medications, most notably the prostaglandin analog latanoprost (B1674536).

This compound and Latanoprost Combination

A Phase 2 clinical trial evaluated a fixed-dose combination (FDC) of this compound and latanoprost. The study assessed various concentrations of this compound (3% and 6%) combined with latanoprost (0.005% or 0.0025%).[5]

Table 1: IOP Reduction in Phase 2 Fixed-Dose Combination Trial of this compound and Latanoprost

Treatment GroupMean IOP Reduction from Baseline (mmHg) at Day 28 (AM Dosing)Additive Effect vs. Latanoprost Alone (mmHg)p-value (vs. Latanoprost alone)
This compound 3% + Latanoprost 0.005%Not explicitly stated, but showed improvement over latanoprost alone1.2p=0.061 (mean), p=0.020 (median)[6]
Latanoprost 0.005%Not explicitly stated--

Note: The trial was not powered for statistical differences among doses.[6]

The results at Day 28 with once-daily morning dosing showed a trend towards a greater IOP reduction with the combination of 3% this compound and 0.005% latanoprost compared to latanoprost alone.[6] However, at Day 56, after a switch to evening dosing, no significant clinical advantage for the fixed-dose combinations was observed.[6] The safety and tolerability profile of the combination was found to be good.[5]

This compound in Combination with other Glaucoma Therapies

Experimental Protocols

The following protocols are designed for the preclinical and in-vitro evaluation of this compound in combination with other glaucoma therapies.

In-Vivo Assessment of IOP Reduction in a Rabbit Model of Ocular Hypertension

This protocol outlines a method for evaluating the IOP-lowering efficacy of a combination therapy of this compound and latanoprost in a rabbit model of induced ocular hypertension.

in_vivo_workflow A Animal Acclimatization (New Zealand White Rabbits) B Baseline IOP Measurement (Tonometer) A->B C Induction of Ocular Hypertension (e.g., Intravenous 5% Glucose Infusion) B->C D Randomization into Treatment Groups C->D E1 Group 1: Vehicle Control D->E1 E2 Group 2: This compound D->E2 E3 Group 3: Latanoprost D->E3 E4 Group 4: This compound + Latanoprost D->E4 F Topical Drug Administration (Micropipette) E1->F E2->F E3->F E4->F G IOP Measurement at Multiple Time Points (e.g., 1, 2, 4, 6, 8 hours post-dose) F->G H Data Analysis (Comparison of IOP reduction between groups) G->H

Caption: In-vivo experimental workflow for IOP assessment.

Materials:

  • New Zealand White rabbits

  • Tonometer (e.g., Tono-Pen)

  • 5% glucose solution for intravenous infusion

  • This compound ophthalmic solution

  • Latanoprost ophthalmic solution

  • Vehicle control solution

  • Micropipette

  • Animal restrainers

Procedure:

  • Animal Acclimatization: House New Zealand White rabbits in a controlled environment for at least one week prior to the experiment.

  • Baseline IOP Measurement: Measure the baseline IOP of both eyes of each conscious, restrained rabbit using a calibrated tonometer. Obtain at least three stable readings and average them.

  • Induction of Ocular Hypertension: Induce acute ocular hypertension by intravenous infusion of a 5% glucose solution (15 mL/kg).[8]

  • Randomization: Randomly assign the rabbits to different treatment groups:

    • Group 1: Vehicle control

    • Group 2: this compound

    • Group 3: Latanoprost

    • Group 4: this compound and Latanoprost combination

  • Drug Administration: Ten minutes prior to the induction of ocular hypertension, topically administer a single 30 µL drop of the respective test solution to one eye of each rabbit using a micropipette.[8] For the combination group, the drugs can be administered 5 minutes apart.

  • IOP Monitoring: Measure IOP at regular intervals (e.g., 0, 1, 2, 4, 6, and 8 hours) after drug administration.

  • Data Analysis: Calculate the mean IOP reduction from baseline for each group at each time point. Statistically compare the IOP reduction in the combination therapy group to that of the monotherapy and vehicle control groups to determine additive or synergistic effects.

In-Vitro Assessment of Extracellular Matrix Remodeling in Human Trabecular Meshwork (hTM) Cells

This protocol describes the use of gelatin zymography to assess the activity of MMP-2, a key enzyme in ECM remodeling, in cultured hTM cells following treatment with this compound and another glaucoma agent.

Materials:

  • Primary human trabecular meshwork (hTM) cells

  • Cell culture reagents (DMEM, FBS, antibiotics)

  • This compound

  • Second glaucoma agent (e.g., latanoprost acid)

  • Reagents for gelatin zymography (acrylamide, gelatin, Tris-HCl, SDS, etc.)

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • hTM Cell Culture: Culture primary hTM cells in appropriate media until they reach 70-80% confluency.

  • Serum Starvation: Wash the cells with serum-free media and then incubate in serum-free media for 24 hours. This step is crucial as serum contains MMPs which can interfere with the results.[9]

  • Treatment: Treat the cells with this compound, the second glaucoma agent, a combination of both, or vehicle control in serum-free media for a specified period (e.g., 24-48 hours).

  • Conditioned Media Collection: Collect the conditioned media from each treatment group and centrifuge to remove cell debris.

  • Protein Concentration Measurement: Determine the total protein concentration in each conditioned media sample.

  • Gelatin Zymography:

    • Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).

    • Load equal amounts of protein from each conditioned media sample into the wells of the gel.

    • Run the gel under non-reducing conditions.

    • After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.[9]

    • Incubate the gel in a developing buffer at 37°C for 24-48 hours to allow for gelatin digestion by the MMPs.

    • Stain the gel with Coomassie Brilliant Blue and then destain.

  • Data Analysis: Areas of gelatinase activity will appear as clear bands on a blue background. The intensity of these bands, corresponding to the molecular weights of pro-MMP-2 and active MMP-2, can be quantified using densitometry. Compare the MMP-2 activity in the combination treatment group to the monotherapy and control groups.

in_vitro_workflow A hTM Cell Culture (to 70-80% confluency) B Serum Starvation (24 hours) A->B C Treatment with Test Compounds (this compound, Latanoprost, Combination, Vehicle) B->C D Collection of Conditioned Media C->D E Protein Concentration Assay D->E F Gelatin Zymography E->F G Quantification of MMP-2 Activity (Densitometry) F->G H Data Analysis and Comparison G->H

Caption: In-vitro workflow for assessing MMP-2 activity.

Conclusion

The unique mechanism of action of this compound, targeting the conventional outflow pathway to improve aqueous humor drainage, makes it a promising candidate for combination therapy in glaucoma. Clinical data, particularly from studies with latanoprost, suggest a potential for enhanced IOP reduction, although further investigation is warranted to optimize dosing and timing. The provided experimental protocols offer a framework for researchers to further explore the synergistic potential of this compound with other glaucoma therapies in both in-vivo and in-vitro settings, ultimately contributing to the development of more effective treatment strategies for patients with glaucoma.

References

Troubleshooting & Optimization

Challenges in Trabodenoson clinical trial design and interpretation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Trabodenoson Clinical Trials

This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The content addresses common challenges encountered in its clinical trial design and the interpretation of its results.

Frequently Asked Questions (FAQs)

Q1: Why did the pivotal Phase 3 clinical trials for this compound fail to meet their primary endpoints despite promising Phase 2 results?

The failure of this compound's Phase 3 trials, such as the MATRx-1 study, is attributed to a combination of factors related to trial design and data interpretation.[1][2]

  • Suboptimal Dosing and Regimen: There is a strong expert opinion that the Phase 3 trials used doses that were too high (5-10 times higher than the optimal dose) and an incorrect dosing regimen (once-daily instead of twice-daily).[3][4] this compound is suggested to be a twice-daily (BID) medication, which could potentially be switched to once-daily (QD) for maintenance after an initial loading period.[2][3] The misinterpretation of complex dose-response results from Phase 2 likely led to these suboptimal choices for Phase 3.[2]

  • High Placebo Response: The MATRx-1 trial observed a placebo response that was 2 to 3 mmHg greater than what was seen in Phase 2 studies.[1] This unexpectedly strong placebo effect, particularly at the 8 a.m. time point, significantly narrowed the statistical margin for this compound to demonstrate superiority.[1][5]

  • Endpoint Timing: The primary endpoint was intraocular pressure (IOP) reduction measured at multiple time points on days 28, 42, and 84.[1][6] This timeframe may not have been sufficient to capture the full effect of the drug's proposed "slow mode" mechanism of action related to trabecular meshwork rejuvenation.[3][7]

Q2: What is the proposed mechanism of action for this compound, and how does it complicate clinical trial design?

This compound is a highly selective adenosine (B11128) A1 receptor agonist.[3][8] Its mechanism for lowering IOP is considered novel because it targets the trabecular meshwork (TM), the site of pathology in glaucoma, to improve the natural outflow of aqueous humor.[9]

The proposed mechanism involves a dual mode of action, which presents a significant challenge for traditional clinical trial designs.[3][7]

  • Fast Mode (Vascular Effects): A rapid neurovascular modulation that contributes to an initial lowering of IOP.[7]

  • Slow Mode (TM Rejuvenation): this compound stimulates the A1 receptor on TM cells, which upregulates the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2.[1][3][8] These enzymes remodel the extracellular matrix of the TM, clearing debris and restoring its function.[4][8][9] This "rejuvenation" process is slower and is thought to produce a sustained, long-term reduction in IOP.[3][7]

This dual mechanism implies that the full therapeutic benefit may only become apparent after a longer treatment duration than is typical for many glaucoma drug trials. The trial design must therefore account for both the immediate and the cumulative, long-term effects.

Q3: How should patient selection and endpoints be optimized for future this compound trials?

Optimizing future trials requires a more nuanced approach to patient selection and the definition of endpoints.

  • Patient Population: Evidence suggests this compound may be particularly effective in specific subgroups, such as patients with more advanced glaucoma or those who are non-responders to prostaglandin (B15479496) analogs (PGAs).[3] Future trial designs should consider stratifying patients based on disease severity or prior treatment response to identify the populations most likely to benefit.

  • Endpoints: While IOP reduction remains a critical endpoint, its measurement should be designed to capture the drug's unique mechanism.

    • Longer-Term Primary Endpoints: Extending the primary endpoint evaluation beyond three months could allow the "slow mode" TM rejuvenation effect to become more pronounced.

    • Secondary/Exploratory Endpoints: Including endpoints that directly or indirectly measure TM outflow facility could provide mechanistic validation. This could involve techniques like tonography or fluorophotometry.

    • Dosing Regimen Evaluation: A well-designed Phase 2b/3 trial should investigate a BID loading dose followed by a QD maintenance dose to align with the drug's proposed dual mechanism.[10]

Q4: What are the common adverse events associated with this compound, and how should they be monitored during a clinical trial?

This compound has generally been found to be safe and well-tolerated in clinical trials, with a safety profile often comparable to placebo.[1][11][12]

  • Common Adverse Events: The most frequently reported adverse events in a Phase 1 study were mild and transient.[11][13]

    • Systemic: Headache was the most common systemic event.[11][13]

    • Ocular: Eye pain was the most common ocular event. Ocular adverse events like hyperemia (eye redness) were infrequent, mild, and self-limited.[11][13][14]

  • Monitoring Protocol: Standard safety assessments are crucial.

    • Systemic Monitoring: Regular monitoring of vital signs, orthostatic blood pressure, and clinical laboratory tests (blood counts, chemistry panels) is recommended.[11]

    • Cardiovascular Safety: Given the role of adenosine receptors in cardiac function, specific assessments such as 12-lead ECGs and Holter monitoring should be included, especially in early-phase trials.[11]

    • Ocular Examinations: Slit-lamp examinations, monitoring for hyperemia, and assessment of anterior chamber inflammation are necessary at each study visit.[14] All adverse events should be graded for severity and causality.[11]

Troubleshooting Guides

Issue: Higher-than-expected placebo response is masking the true efficacy of the drug.
  • Possible Cause: The natural variability of IOP, regression to the mean, and psychological factors can all contribute to a significant placebo effect in glaucoma trials.

  • Troubleshooting Steps:

    • Strict Eligibility Criteria: Implement stringent IOP entry criteria (e.g., multiple baseline measurements) to minimize regression to the mean. The MATRx-1 trial included patients with IOP ≥ 24 mmHg and ≤ 34 mmHg.[6]

    • Washout Period: Ensure an adequate washout period for patients previously on other IOP-lowering medications.[14]

    • Standardized IOP Measurement: Use a standardized method (e.g., Goldmann applanation tonometry) and control for time of day, as IOP fluctuates diurnally. The MATRx-1 trial measured IOP at four time points (8 am, 10 am, noon, 4 pm) to account for this.[1][6]

    • Control Arm: Include an active comparator arm (e.g., timolol (B1209231) 0.5%) to validate the sensitivity of the patient population and benchmark the placebo response.[6]

Issue: Inconsistent IOP-lowering effect observed across different doses and time points.
  • Possible Cause: This could be due to the dual mechanism of action, where the fast and slow effects have different dose-dependencies and onset times. A suboptimal dosing regimen (e.g., QD instead of BID) may fail to sustain the therapeutic effect.[2][3]

  • Troubleshooting Steps:

    • Dose-Ranging Studies: Conduct thorough Phase 2 dose-ranging studies to identify the optimal dose that balances the fast and slow mechanisms.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Analyze PK data to ensure that the dosing regimen maintains adequate drug concentration at the target tissue throughout the dosing interval. This compound is absorbed and eliminated rapidly.[11]

    • Adaptive Trial Design: Consider an adaptive trial design that allows for dose or regimen adjustments based on interim analyses.

    • Evaluate Loading Doses: Design protocols that test a BID loading dose for an initial period (e.g., 8 weeks) before switching to a QD maintenance dose, and monitor IOP changes closely after the switch.[10]

Quantitative Data Summary

Table 1: Summary of IOP Reduction in this compound Clinical Trials

Trial PhaseDoseDurationBaseline IOP (mmHg, approx.)Mean Diurnal IOP Reduction vs. Placebo (mmHg)Citation(s)
Phase 2500 mcg BIDDay 1426.2-4.9[14]
Phase 2500 mcg BIDDay 2826.2-6.5[14]
Phase 2Not specified28 DaysNot specified~ -7.0[9]
Phase 3 (MATRx-1)Multiple (e.g., 6%/2000 mcg QD)Days 28, 42, 84Not specifiedDid not meet primary endpoint of superiority at 12 time points[1][5]

Table 2: Incidence of Common Adverse Events (AEs) in Phase 1 Trial (Part 1)

Adverse EventThis compound Group (n=36)Placebo Group (n=24)Citation(s)
Any Treatment-Related AE 27.8%25.0%[13]
Systemic AEs
Headache25.0%33.0%[11][13]
Ocular AEs
Any Ocular AE16.7%17.9%[11]
Eye Pain11.1%4.2%[11][13]

Experimental Protocols

Protocol Outline: Phase 3, Randomized, Double-Masked, Placebo-Controlled Trial (Based on MATRx-1 Design)
  • Objective: To evaluate the efficacy, safety, and tolerability of this compound over three months in patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT).[6]

  • Patient Population:

    • Inclusion Criteria: Diagnosis of POAG or OHT; IOP ≥ 24 mmHg and ≤ 34 mmHg at baseline after washout of any prior glaucoma medications.[6]

    • Exclusion Criteria: Active eye disease other than POAG/OHT, history of significant ocular surgery, or contraindications to adenosine agonists.[11]

  • Study Design:

    • Randomization: Patients are randomized in a double-masked fashion to receive one of several treatment arms.

    • Treatment Arms:

      • This compound (e.g., 1000 mcg QD)[6]

      • This compound (e.g., 1500 mcg BID)[6]

      • Placebo Eye Drops

      • Active Comparator (e.g., Timolol 0.5% BID) to ensure trial sensitivity.[6]

  • Procedures:

    • Screening & Baseline: Comprehensive medical and ophthalmological examination. Multiple IOP measurements are taken to establish a stable baseline.

    • Treatment Period: 3 months (84 days).[6]

    • Follow-up Visits: Scheduled on Days 14, 28, 42, and 84.[6]

  • Endpoints:

    • Primary Efficacy Endpoint: Mean change from baseline in diurnal IOP at all follow-up visits. IOP is measured at four time points (e.g., 8:00 AM, 10:00 AM, 12:00 PM, 4:00 PM) at each visit.[1][6]

    • Safety Endpoints: Incidence of ocular and systemic adverse events, changes in visual acuity, slit-lamp findings, vital signs, and laboratory parameters.[11]

Visualizations

Signaling Pathway and Mechanism of Action

Trabodenoson_Pathway This compound This compound (Topical Ophthalmic Solution) A1R Adenosine A1 Receptor (on TM Cells) This compound->A1R Signaling Intracellular Signaling Cascade A1R->Signaling MMP2 Increased Expression & Activation of MMP-2 Signaling->MMP2 ECM Extracellular Matrix (ECM) Remodeling in TM MMP2->ECM Outflow Increased Aqueous Humor Outflow Facility ECM->Outflow IOP Reduced Intraocular Pressure (IOP) Outflow->IOP

Caption: this compound's signaling pathway to lower intraocular pressure.

Proposed Clinical Trial Workflow

Trial_Workflow Screen Screening & Baseline IOP Rand Randomization Screen->Rand Load Phase 1: Loading Dose (e.g., this compound BID) 8 Weeks Rand->Load Maint Phase 2: Maintenance Dose (e.g., this compound QD) >4 Weeks Load->Maint IOP Check End Final Endpoint Assessment Maint->End

Caption: Proposed workflow for a trial evaluating a BID to QD dosing switch.

Logical Relationship of Phase 3 Trial Challenges

Failure_Analysis Dose Suboptimal Dose (Too High) Cause Causes Dose->Cause Regimen Incorrect Regimen (QD instead of BID) Regimen->Cause Placebo High Placebo Response Placebo->Cause Endpoint Primary Endpoint Not Met Cause->Endpoint

Caption: Key factors contributing to the failure to meet the primary endpoint.

References

Technical Support Center: Optimizing Trabodenoson Dosage and Regimen for Sustained IOP Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trabodenoson. The information is designed to address specific issues that may be encountered during preclinical and clinical experimental stages.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound in reducing intraocular pressure (IOP)?

A1: this compound is a selective adenosine (B11128) A1 receptor agonist.[1] Its primary mechanism for lowering IOP involves increasing the outflow of aqueous humor through the conventional pathway, specifically the trabecular meshwork. It achieves this by upregulating the activity of matrix metalloproteinase-2 (MMP-2), which remodels the extracellular matrix of the trabecular meshwork, leading to reduced resistance to aqueous humor outflow and consequently, a decrease in IOP.[1]

Q2: What is the rationale for the failure of the Phase 3 clinical trials (MATrX-1)?

A2: The Phase 3 clinical trials for this compound monotherapy (MATrX-1) did not meet their primary endpoint of superiority in IOP reduction compared to placebo.[2] This has been attributed to the selection of a suboptimal dose and dosing regimen.[2] The chosen doses and once-daily regimen in the Phase 3 trial may not have been sufficient to elicit the sustained trabecular meshwork remodeling observed in earlier phase studies.

Q3: What were the most commonly reported adverse events associated with this compound in clinical trials?

A3: In clinical trials, this compound was generally well-tolerated. The most frequently reported adverse events were transient and mild in nature. These included eye pain and hyperemia (eye redness).[3] Importantly, the rates of these events were often comparable to the placebo groups.[3]

Q4: Is there a known dose-dependent effect of this compound on IOP reduction?

A4: Yes, Phase 2 clinical trial data demonstrated a dose-dependent reduction in IOP with this compound.[4][5] Higher doses of this compound were associated with a greater decrease in IOP. For instance, in a Phase 2 study, the 500 mcg dose showed a more significant and consistent IOP reduction compared to lower doses.[3][4][5]

Q5: How does the IOP-lowering effect of this compound change over time with continued dosing?

A5: Phase 2 studies have indicated that the efficacy of this compound in lowering IOP improves with longer treatment duration.[4][6] For example, the reduction in IOP was observed to be greater at Day 28 compared to Day 14 of treatment, suggesting a cumulative effect on the trabecular meshwork.[4]

Troubleshooting Guides

Preclinical Studies

Issue 1: High variability in IOP measurements in mouse models.

  • Possible Cause: Inconsistent measurement technique, stress-induced IOP fluctuations, or improper animal handling.

  • Troubleshooting Steps:

    • Standardize Handling: Ensure all personnel use a consistent and gentle method for animal restraint to minimize stress. Acclimatize the mice to the procedure before taking measurements.

    • Consistent Timing: Perform IOP measurements at the same time of day for all animals to account for diurnal variations in IOP.

    • Anesthesia Protocol: If using anesthesia, ensure the anesthetic regimen is consistent across all animals and that measurements are taken at a standardized time point after administration, as some anesthetics can influence IOP.

    • Tonometer Calibration and Technique: Regularly calibrate the rebound tonometer according to the manufacturer's instructions. Ensure the probe is perpendicular to the central cornea for each measurement.[7]

Issue 2: Poor topical absorption of this compound in rabbit models.

  • Possible Cause: Formulation issues, improper administration technique, or rapid clearance from the ocular surface.

  • Troubleshooting Steps:

    • Formulation Optimization: this compound has good corneal penetration; however, ensure the formulation is a stable, micronized suspension to maximize bioavailability.[1] Consider formulation strategies to increase residence time on the ocular surface, such as mucoadhesive polymers or viscosity-enhancing agents.

    • Administration Technique: Instill a small, precise volume (e.g., 10-25 µL) into the lower conjunctival sac, avoiding direct contact with the cornea. Gently hold the eyelids closed for a short period after instillation to prevent immediate washout.

    • Minimize Contamination: Be careful not to touch the applicator tip to the ocular surface to avoid contamination of the stock solution.

Clinical Studies

Issue 3: Higher than expected placebo response in IOP reduction.

  • Possible Cause: Natural diurnal IOP fluctuation, regression to the mean, or psychological effects in participants.

  • Troubleshooting Steps:

    • Establish a Stable Baseline: Incorporate a sufficiently long placebo run-in period to establish a stable baseline IOP for each participant before randomization.

    • Standardize Measurement Conditions: Control for factors that can influence IOP, such as time of day, patient posture, and fluid intake, during all measurement visits.

    • Masking and Randomization: Ensure robust double-masking and randomization procedures are in place to minimize bias.

Issue 4: Lack of sustained IOP reduction with a once-daily (QD) regimen.

  • Possible Cause: The pharmacokinetic and pharmacodynamic profile of this compound may require more frequent dosing to maintain its effect on the trabecular meshwork.

  • Troubleshooting Steps:

    • Evaluate a Twice-Daily (BID) Regimen: Based on Phase 2 data suggesting improved efficacy with more frequent dosing, consider a BID regimen to provide more sustained drug exposure to the target tissue.

    • Dose-Ranging Studies: Conduct thorough dose-ranging studies to identify the optimal dose and frequency that balances efficacy and tolerability for long-term IOP control. The failure of the Phase 3 trial highlights the importance of not extrapolating from shorter-term studies without confirming the optimal regimen.[2]

Data Presentation

Table 1: Summary of this compound Phase 2 Clinical Trial IOP Reduction Data

Dose and RegimenDurationMean Change in Diurnal IOP from Baseline (mmHg)p-value vs. Placebo
50 mcg BID14 daysNot consistently significant-
100 mcg BID14 daysNot consistently significant-
200 mcg BID14 daysStatistically significant at some time points-
500 mcg BID14 days-4.9 ± 2.9p=0.01
500 mcg BID28 days-6.5 ± 2.5p<0.001

Data compiled from publicly available information on the NCT00931921 trial.[3][4][5]

Table 2: Summary of this compound Phase 3 (MATrX-1) Clinical Trial Design

ArmTreatmentDosing FrequencyDuration
1This compound 3.0%Once Daily (QD)12 weeks
2This compound 4.5%Twice Daily (BID)12 weeks
3This compound 6.0%Once Daily (QD)12 weeks
4PlaceboTwice Daily (BID)12 weeks
5Timolol 0.5%Twice Daily (BID)12 weeks

Information based on the NCT02565173 clinical trial design.[8][9]

Experimental Protocols

Protocol 1: Measurement of Intraocular Pressure in Mice using Rebound Tonometry

Objective: To obtain accurate and reproducible IOP measurements in conscious mice.

Materials:

  • Rebound Tonometer (e.g., TonoLab)

  • Mouse restrainer

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) - optional, but can facilitate the procedure.

Procedure:

  • Acclimatization: Acclimate the mice to the restraint and the sound of the tonometer for several days prior to the experiment to minimize stress.

  • Animal Restraint: Gently restrain the mouse in a suitable restrainer, ensuring the head is stable and the eye is accessible. Avoid any pressure on the neck or chest.

  • Topical Anesthesia (Optional): If used, apply one drop of topical anesthetic to the cornea and wait for 30-60 seconds.

  • Tonometer Preparation: Load a new, sterile probe into the tonometer according to the manufacturer's instructions.

  • Measurement:

    • Position the tonometer perpendicular to the central cornea, at the distance specified by the manufacturer.

    • Activate the tonometer to take a series of six measurements. The device will typically emit an audible beep for each successful reading.

    • The tonometer will automatically calculate and display the mean IOP.

  • Data Recording: Record the IOP measurement for each eye.

  • Post-Procedure: Return the mouse to its cage and monitor for any signs of distress.

Protocol 2: Topical Ophthalmic Drug Administration in New Zealand White Rabbits

Objective: To administer a precise volume of a topical ophthalmic formulation to the rabbit eye for pharmacokinetic or efficacy studies.

Materials:

  • New Zealand White rabbits

  • Test formulation (e.g., this compound ophthalmic suspension)

  • Calibrated micropipette with sterile tips

  • Topical anesthetic (optional, for IOP measurements)

  • Tonometer suitable for rabbits (e.g., Tono-Pen, rebound tonometer)

Procedure:

  • Animal Restraint: Gently restrain the rabbit, ensuring it is calm and comfortable. An assistant may be helpful.

  • Dose Preparation: Draw the precise volume of the test formulation (e.g., 25 µL) into the micropipette using a new sterile tip.

  • Administration:

    • Gently retract the lower eyelid to form a conjunctival cul-de-sac.

    • Carefully instill the formulation into the cul-de-sac, avoiding contact between the pipette tip and the ocular surface.

    • Gently hold the eyelids closed for a few seconds to aid in the distribution of the formulation and prevent immediate expulsion.

  • IOP Measurement (if applicable):

    • If measuring IOP, perform baseline measurements before drug administration.

    • At specified time points after administration, apply a topical anesthetic (if required by the tonometer) and measure IOP as per the tonometer's instructions.

  • Observation: Observe the animal for any signs of ocular irritation or adverse reactions at regular intervals.

Mandatory Visualizations

Trabodenoson_Signaling_Pathway This compound This compound A1_Receptor Adenosine A1 Receptor This compound->A1_Receptor Binds to G_Protein G-protein Coupling A1_Receptor->G_Protein Activates Signaling_Cascade Intracellular Signaling Cascade G_Protein->Signaling_Cascade MMP2_Activation Increased MMP-2 Activation Signaling_Cascade->MMP2_Activation ECM_Remodeling Extracellular Matrix Remodeling in Trabecular Meshwork MMP2_Activation->ECM_Remodeling Aqueous_Outflow Increased Aqueous Humor Outflow ECM_Remodeling->Aqueous_Outflow IOP_Reduction IOP Reduction Aqueous_Outflow->IOP_Reduction

Caption: this compound's signaling pathway for IOP reduction.

Experimental_Workflow_IOP_Mouse Start Start Acclimatization Animal Acclimatization (Handling & Tonometer) Start->Acclimatization Baseline_IOP Baseline IOP Measurement (Rebound Tonometry) Acclimatization->Baseline_IOP Grouping Randomize into Treatment Groups Baseline_IOP->Grouping Dosing Topical Administration (this compound vs. Vehicle) Grouping->Dosing IOP_Monitoring IOP Measurement at Predefined Time Points Dosing->IOP_Monitoring Data_Analysis Data Analysis (Comparison of IOP changes) IOP_Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Preclinical experimental workflow for IOP studies in mice.

Logical_Relationship_Dosage_Regimen Dose_Concentration This compound Dose Concentration Sustained_Exposure Sustained Drug Exposure at Trabecular Meshwork Dose_Concentration->Sustained_Exposure Tolerability Tolerability & Adverse Event Profile Dose_Concentration->Tolerability Dosing_Frequency Dosing Frequency (QD vs. BID) Dosing_Frequency->Sustained_Exposure Dosing_Frequency->Tolerability Efficacy IOP Reduction Efficacy Sustained_Exposure->Efficacy Optimal_Regimen Optimal Therapeutic Regimen Efficacy->Optimal_Regimen Tolerability->Optimal_Regimen

Caption: Factors influencing the optimal this compound regimen.

References

Improving Trabodenoson solubility and stability in research formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trabodenoson. Our aim is to help you overcome common challenges related to its solubility and stability in research formulations.

Troubleshooting Guide

Researchers may encounter several issues when preparing and storing this compound formulations. This guide provides solutions to common problems.

Problem Potential Cause Recommended Solution
Precipitation of this compound in aqueous solutions. Low aqueous solubility of this compound (predicted at 1.46 mg/mL).[1]1. pH Adjustment: For weakly basic drugs, lowering the pH can increase solubility. Conversely, for weakly acidic drugs, increasing the pH can improve solubility. The effect of pH on this compound's solubility should be systematically evaluated. 2. Co-solvents: Incorporate water-miscible organic solvents such as Propylene Glycol, Polyethylene Glycol 300 (PEG 300), or ethanol (B145695) into the aqueous vehicle. 3. Complexation: Utilize cyclodextrins, such as Sulfobutylether-β-cyclodextrin (SBE-β-CD), to form inclusion complexes and enhance aqueous solubility.[2]
Phase separation or incomplete dissolution in organic solvents. Inappropriate solvent selection or insufficient energy to overcome the crystal lattice energy.1. Solvent Screening: Test a range of pharmaceutically acceptable organic solvents. This compound has been successfully dissolved in Dimethyl Sulfoxide (DMSO) and mixtures containing PEG 300 and Corn Oil.[2] 2. Energy Input: Use sonication or gentle heating to aid in the dissolution process.[2] Be cautious with heat as it may accelerate degradation.
Degradation of this compound in solution over time. Inherent chemical instability, exposure to light, or inappropriate pH. This compound is a purine (B94841) nucleoside, and this class of compounds can be susceptible to hydrolysis and photolysis.1. pH Optimization: Conduct stability studies at various pH levels to identify the pH of maximum stability. Store stock solutions and formulations at this optimal pH. 2. Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Photostability studies are a standard part of forced degradation testing. 3. Temperature Control: Store stock solutions and formulations at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C or -80 °C), to slow down degradation kinetics.[2] 4. Inert Atmosphere: For oxygen-sensitive compounds, purging the headspace of the storage container with an inert gas like nitrogen or argon can prevent oxidative degradation.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations, or degradation of the active compound.1. Confirm Solubilization: Visually inspect solutions for any particulate matter. If necessary, filter the solution through a compatible filter (e.g., 0.22 µm PVDF) before use. 2. Quantify Concentration: Use a validated analytical method, such as HPLC-UV, to confirm the concentration of this compound in the final formulation before each experiment. 3. Fresh Preparations: Prepare formulations fresh before each experiment whenever possible, especially if long-term stability data is unavailable.

Frequently Asked Questions (FAQs)

1. What are the known physicochemical properties of this compound?

This compound is a selective A1 adenosine (B11128) receptor agonist.[3] It is characterized by high lipid solubility, which facilitates its penetration into ocular tissues.[3] Its predicted aqueous solubility is 1.46 mg/mL.[1]

2. What are some suggested starting formulations for in vitro and in vivo research?

Based on available information, the following formulations have been used to achieve a concentration of at least 2.08 mg/mL[2]:

Formulation Component Protocol 1 Protocol 2 Protocol 3
DMSO10%10%10%
PEG 30040%--
Tween-805%--
Saline45%--
20% SBE-β-CD in Saline-90%-
Corn Oil--90%

Note: These are starting points and may require optimization for your specific experimental needs.

3. How should I store stock solutions of this compound?

For long-term storage, it is recommended to aliquot stock solutions and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When stored at -80°C, solutions may be stable for up to 2 years, and at -20°C for up to 1 year.[2]

4. How can I prepare a stable ophthalmic suspension of this compound?

A clinical-ready formulation has been described as an ophthalmic suspension of micronized this compound powder.[4] The development of a stable suspension for research purposes would involve:

  • Particle Size Reduction: Micronization of the this compound powder to a uniform, fine particle size.

  • Vehicle Selection: Use of a sterile, isotonic vehicle, potentially containing viscosity-enhancing agents (e.g., hydroxypropyl methylcellulose) and wetting agents to ensure particle dispersion.

  • Sterilization: The final formulation must be prepared under aseptic conditions.

5. What is the mechanism of action of this compound?

This compound selectively binds to and activates the adenosine A1 receptor. This initiates a signaling cascade that leads to the increased expression and activity of matrix metalloproteinases (MMPs), such as MMP-2, in the trabecular meshwork of the eye. These MMPs remodel the extracellular matrix, which increases the outflow of aqueous humor and results in a lowering of intraocular pressure.[3][5]

Experimental Protocols & Visualizations

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway for this compound in the trabecular meshwork.

Trabodenoson_Signaling_Pathway This compound Signaling Pathway This compound This compound A1R Adenosine A1 Receptor This compound->A1R Binds to G_protein Gi/o Protein Activation A1R->G_protein Activates PLC Phospholipase C (PLC) Activation G_protein->PLC PKC Protein Kinase C (PKC) Activation PLC->PKC ERK ERK1/2 Activation PKC->ERK MMP_upregulation Increased MMP-2 & MMP-14 Expression/Activity ERK->MMP_upregulation ECM_remodeling Extracellular Matrix Remodeling MMP_upregulation->ECM_remodeling Aqueous_outflow Increased Aqueous Humor Outflow ECM_remodeling->Aqueous_outflow IOP_reduction Intraocular Pressure Reduction Aqueous_outflow->IOP_reduction

This compound's mechanism of action in the trabecular meshwork.
Experimental Workflow: Solubility Determination

This workflow outlines the steps to determine the solubility of this compound in various solvent systems.

Solubility_Determination_Workflow Workflow for this compound Solubility Determination start Start prepare_solvents Prepare Solvent Systems (e.g., water, buffers, co-solvent mixtures) start->prepare_solvents add_excess Add Excess this compound to each Solvent System prepare_solvents->add_excess equilibrate Equilibrate at Controlled Temperature (e.g., 25°C, 37°C) with Agitation add_excess->equilibrate centrifuge Centrifuge to Separate Undissolved Solid equilibrate->centrifuge collect_supernatant Collect and Filter Supernatant centrifuge->collect_supernatant analyze Analyze Supernatant by Validated HPLC-UV Method collect_supernatant->analyze calculate Calculate Solubility (e.g., in mg/mL) analyze->calculate end End calculate->end

A general workflow for determining the solubility of this compound.
Protocol: Stability-Indicating HPLC Method Development

Objective: To develop a stability-indicating HPLC-UV method for the quantification of this compound and the detection of its degradation products.

1. Instrumentation and Chromatographic Conditions (Suggested Starting Point):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan of this compound (typically around the λmax).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Forced Degradation (Stress Testing) Protocol:

  • Acid Hydrolysis: Treat this compound solution with 0.1 N HCl at 60 °C for a specified time.

  • Base Hydrolysis: Treat this compound solution with 0.1 N NaOH at 60 °C for a specified time.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose solid this compound and its solution to dry heat (e.g., 80 °C).

  • Photodegradation: Expose this compound solution to UV light (e.g., 254 nm) and visible light.

3. Method Development and Validation:

  • Inject samples from the forced degradation studies into the HPLC system.

  • Optimize the mobile phase gradient to achieve good resolution between the parent this compound peak and any degradation product peaks.

  • Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Logical Flow for Troubleshooting Formulation Issues

This diagram presents a logical approach to troubleshooting common formulation problems.

Troubleshooting_Formulation_Issues Troubleshooting this compound Formulation Issues start Problem with Formulation is_dissolved Is this compound Fully Dissolved? start->is_dissolved is_stable Is the Formulation Stable Over Time? is_dissolved->is_stable Yes solubility_actions Actions: - Use co-solvents (DMSO, PEG300) - Add cyclodextrins (SBE-β-CD) - Adjust pH - Apply sonication/gentle heat is_dissolved->solubility_actions No stability_actions Actions: - Optimize pH for stability - Protect from light - Store at lower temperatures (-20°C/-80°C) - Use antioxidants if oxidation is suspected is_stable->stability_actions No re_evaluate Re-evaluate Formulation is_stable->re_evaluate Yes, problem solved solubility_actions->re_evaluate stability_actions->re_evaluate

References

Technical Support Center: Interpreting Variable IOP Responses to Trabodenoson in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trabodenoson in animal models for intraocular pressure (IOP) studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in lowering intraocular pressure (IOP)?

This compound is a selective adenosine (B11128) A1 receptor agonist.[1][2] Its primary mechanism for lowering IOP is by increasing the conventional outflow of aqueous humor through the trabecular meshwork (TM).[1][3] This is achieved by remodeling the extracellular matrix (ECM) of the TM. Specifically, activation of the adenosine A1 receptor upregulates matrix metalloproteinases (MMPs), such as MMP-2, which are enzymes that help to degrade and remodel the ECM proteins.[1][4] This "cleaning out" of the meshwork restores its permeability, leading to a healthier outflow and reduced IOP.[1]

Q2: In which animal models has this compound been shown to be effective?

This compound has been demonstrated to effectively lower IOP in several animal species, including mice, rabbits, and monkeys.[1][2][3] The majority of detailed preclinical studies available in the public domain have been conducted in mice.

Q3: What is the expected magnitude of IOP reduction with this compound in animal models?

The IOP reduction can vary depending on the animal model, dose, and duration of treatment. In young C57 mice, a 3% topical application of this compound resulted in an average IOP drop of approximately 2.44 mmHg over 7 days.[1] In aged mice, a similar IOP reduction was observed.[1][2]

Q4: How is this compound typically administered in animal studies?

In most preclinical animal studies, this compound is administered topically to the eye as an ophthalmic suspension.[1] The concentration and frequency of administration can vary, but once-daily dosing has been commonly used in mouse studies.[1][2]

Troubleshooting Guide

Issue 1: I am not observing a significant IOP-lowering effect with this compound in my animal model.

  • Potential Cause 1: Animal Strain and Genetic Background. Different inbred mouse strains can have significantly different baseline IOPs and conventional outflow facility.[5][6] This genetic variability can influence the response to IOP-lowering drugs. For example, strains like CBA/J tend to have higher baseline IOP compared to BALB/cJ.[5]

    • Recommendation: Be aware of the genetic background of your animals and consider its potential impact on the study outcome. If possible, use a consistent strain across all experiments.

  • Potential Cause 2: Age of the Animals. While some studies have shown this compound to be effective in both young and aged mice, age-related changes in the trabecular meshwork could potentially influence the drug's efficacy.[1][2]

    • Recommendation: Ensure that your control and treatment groups are age-matched.

  • Potential Cause 3: Dosing and Administration Technique. Inconsistent drop volume or improper administration can lead to variable drug delivery and efficacy.

    • Recommendation: Standardize the administration technique, ensuring a consistent volume is delivered directly onto the cornea.

  • Potential Cause 4: Tachyphylaxis. Some studies have suggested a potential for receptor desensitization or downregulation with repeated dosing of adenosine A1 receptor agonists. One study observed that the maximal IOP-lowering effect of this compound was seen on days 1 and 2, with a less pronounced effect at later time points.[1]

    • Recommendation: Consider the duration of your study and the frequency of dosing. If tachyphylaxis is suspected, a washout period or a different dosing regimen might be necessary.

Issue 2: I am observing high variability in IOP measurements within and between my animal groups.

  • Potential Cause 1: IOP Measurement Technique. The method of IOP measurement can significantly impact the readings and their variability. Rebound tonometry is commonly used in mice, but proper technique is crucial.[1]

    • Recommendation: Ensure that all personnel performing IOP measurements are thoroughly trained and follow a standardized protocol. Take multiple readings per eye and average them to minimize measurement error.

  • Potential Cause 2: Anesthesia. The type of anesthesia used, if any, can affect IOP.[5]

    • Recommendation: If anesthesia is necessary, use a consistent anesthetic agent and dosage for all animals. Be aware of the known effects of the chosen anesthetic on IOP.

  • Potential Cause 3: Circadian Rhythm. IOP can exhibit diurnal fluctuations.

    • Recommendation: Perform IOP measurements at the same time of day for all animals to minimize variability due to circadian rhythms.

  • Potential Cause 4: Animal Handling and Stress. Stress from handling can cause transient spikes in IOP.

    • Recommendation: Handle animals gently and allow them to acclimate to the procedure to minimize stress-induced IOP changes.

Data Presentation

Table 1: Summary of this compound IOP-Lowering Efficacy in Mice

Animal ModelAgeThis compound ConcentrationDosing RegimenDurationMean IOP Reduction (mmHg) vs. VehicleReference
C57 MiceYoung (3-4 months)3%Once Daily7 days~2.44[1]
C57 MiceYoung (3-4 months)6%Once Daily7 days~2.45[1]
C57 MiceAged (12 months)6%Once Daily7 days~2.31[1]
C57Bl6J Mice3 months6%Once Daily7 days~3.64[2]
C57Bl6J Mice1 year6%Once Daily7 days~3.0[2]

Experimental Protocols

Key Experiment: Topical Administration of this compound and IOP Measurement in Mice

  • Animals: Age- and sex-matched mice (e.g., C57BL/6J) are used. Animals are housed under a standard 12-hour light/12-hour dark cycle.

  • Drug Formulation: this compound is prepared as an ophthalmic suspension in a suitable vehicle. A placebo group receiving only the vehicle is essential.

  • Drug Administration:

    • Mice are gently restrained.

    • A calibrated micropipette is used to deliver a precise volume (e.g., 5-10 µL) of the this compound suspension or vehicle topically onto the central cornea of one eye. The contralateral eye can serve as a control.

    • The eyelid is gently held shut for a few seconds to allow for drug absorption.

    • Dosing is typically performed once daily.

  • IOP Measurement:

    • IOP is measured using a rebound tonometer (e.g., TonoLab) calibrated for mice.

    • Measurements are taken at a consistent time each day, prior to the daily drug administration.

    • The mouse is held gently without applying pressure to the neck or orbital area.

    • The tonometer probe is held perpendicular to the central cornea.

    • Multiple readings (e.g., 6-10) are taken per eye, and the instrument's software calculates the average IOP.

    • The first reading is often discarded to allow the animal to acclimate.

  • Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the IOP-lowering effect.

Mandatory Visualization

Trabodenoson_Signaling_Pathway This compound This compound A1_Receptor Adenosine A1 Receptor This compound->A1_Receptor Binds to G_Protein G-protein Activation A1_Receptor->G_Protein Signaling_Cascade Intracellular Signaling Cascade G_Protein->Signaling_Cascade MMP_Upregulation Upregulation of Matrix Metalloproteinases (e.g., MMP-2) Signaling_Cascade->MMP_Upregulation ECM_Remodeling Extracellular Matrix Remodeling in Trabecular Meshwork MMP_Upregulation->ECM_Remodeling Outflow_Increase Increased Aqueous Humor Outflow ECM_Remodeling->Outflow_Increase IOP_Reduction Reduced Intraocular Pressure Outflow_Increase->IOP_Reduction

Caption: Signaling pathway of this compound in the trabecular meshwork.

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Animal_Acclimation Animal Acclimation Baseline_IOP Baseline IOP Measurement Animal_Acclimation->Baseline_IOP Randomization Randomization into Treatment & Control Groups Baseline_IOP->Randomization Drug_Administration Daily Topical Administration (this compound or Vehicle) Randomization->Drug_Administration Daily_IOP Daily IOP Measurement (Pre-dose) Drug_Administration->Daily_IOP Repeated for Study Duration Daily_IOP->Drug_Administration Data_Analysis Data Analysis (Change in IOP) Daily_IOP->Data_Analysis Histology Optional: Histological Analysis of Outflow Pathway Data_Analysis->Histology

Caption: Typical experimental workflow for evaluating this compound in animal models.

References

Technical Support Center: Overcoming Poor Corneal Penetration of Adenosine Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the corneal penetration of adenosine (B11128) agonists like Trabodenoson.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in glaucoma?

This compound is a selective adenosine A1 receptor agonist.[1][2][3] Its primary mechanism of action in lowering intraocular pressure (IOP) is by increasing the conventional outflow facility of aqueous humor through the trabecular meshwork (TM).[1][3][4] This is achieved by stimulating the secretion of matrix metalloproteinases (MMPs), such as MMP-2, from TM cells.[1][5] These enzymes remodel the extracellular matrix of the TM, reducing outflow resistance and thereby lowering IOP.[1]

Q2: Why is corneal penetration a challenge for adenosine agonists?

The cornea presents a significant barrier to topical drug delivery. It is a multilayered tissue with both lipophilic (epithelium and endothelium) and hydrophilic (stroma) layers.[6][7] For a drug to effectively penetrate the cornea, it must possess a degree of both lipophilicity and hydrophilicity.[7] Many adenosine agonists, while effective at their target receptors, may have physicochemical properties that limit their ability to efficiently cross this complex barrier, leading to low bioavailability in the anterior chamber of the eye.[7]

Q3: What formulation strategies can be employed to improve the corneal penetration of lipophilic adenosine agonists like this compound?

Several advanced formulation strategies can enhance the corneal penetration of lipophilic drugs:

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs.[8] Liposomes can improve corneal penetration by adhering to the corneal surface, increasing the drug's residence time, and facilitating its transport across the corneal layers.[8]

  • Microemulsions: These are clear, thermodynamically stable dispersions of oil and water, stabilized by a surfactant and co-surfactant. They can enhance the solubility of poorly water-soluble drugs and improve their corneal permeability.[1][9]

  • Nanoparticles: Polymeric nanoparticles can encapsulate drugs and be tailored to have specific surface properties that enhance their interaction with the cornea and promote drug penetration.[10][11]

  • Permeation Enhancers: Certain excipients can be included in formulations to transiently and reversibly alter the integrity of the corneal epithelium, thereby increasing drug permeability.[12][13]

Q4: What are the key considerations when designing an ex vivo corneal permeability study?

When designing an ex vivo corneal permeability study, several factors are crucial for obtaining reliable and reproducible data:

  • Corneal Tissue Source: Porcine corneas are often used as they have a similar thickness and permeability to human corneas.[14] Rabbit corneas are also common but tend to be more permeable.[15]

  • Experimental Apparatus: The Franz diffusion cell is a standard apparatus for these studies.[8][16]

  • Buffer and Temperature: Maintaining physiological conditions, such as using a suitable buffer (e.g., bicarbonate ringer's solution) and temperature (around 32-35°C), is essential for tissue viability.[8][17]

  • Controls: It is important to include positive and negative controls to validate the experimental setup and ensure the integrity of the corneal tissue throughout the experiment.[9]

  • Analytical Method: A sensitive and validated analytical method, such as LC-MS/MS, is required to accurately quantify the low concentrations of drug that permeate the cornea.[7][18]

Troubleshooting Guides

Issue 1: High Variability in Ex Vivo Corneal Permeability Data

Possible Causes:

  • Donor-to-Donor Variability: Significant biological variation can exist between corneas from different animals.[19]

  • Inconsistent Tissue Handling: Differences in the time from enucleation to the start of the experiment, storage conditions, and mounting of the cornea in the diffusion cell can introduce variability.

  • Air Bubbles: The presence of air bubbles between the cornea and the receptor medium in the Franz diffusion cell can reduce the effective surface area for diffusion.[20]

  • Inadequate Stirring: Insufficient or inconsistent stirring of the receptor medium can lead to the formation of an unstirred water layer, which can act as an additional barrier to drug diffusion.[20]

  • Formulation Instability: If the drug formulation is not stable under the experimental conditions, this can lead to inconsistent results.

Solutions:

  • Increase Sample Size: Use a larger number of corneas per experimental group to account for biological variability.

  • Standardize Procedures: Develop and strictly adhere to a standard operating procedure (SOP) for tissue procurement, handling, and mounting.

  • Careful Cell Assembly: Meticulously assemble the Franz diffusion cells to ensure no air bubbles are trapped beneath the cornea.

  • Optimize Stirring: Use a consistent and appropriate stirring speed to ensure adequate mixing in the receptor chamber without causing turbulence that could damage the tissue.[20]

  • Verify Formulation Stability: Assess the stability of your drug formulation in the experimental buffer and at the experimental temperature.

Issue 2: Poor Corneal Penetration of a Novel Formulation

Possible Causes:

  • Inadequate Formulation Design: The chosen formulation strategy (e.g., liposomes, microemulsion) may not be optimized for the specific physicochemical properties of the adenosine agonist.

  • Suboptimal Excipient Concentration: The concentrations of surfactants, co-surfactants, or polymers in the formulation may not be in the optimal range to enhance penetration.

  • Particle Size and Charge: For nanoparticle or liposomal formulations, the particle size and surface charge can significantly impact their interaction with the cornea.

  • Drug Entrapment Efficiency: Low entrapment of the drug within the carrier system will result in a lower concentration gradient for diffusion.

Solutions:

  • Systematic Formulation Optimization: Conduct a systematic study to optimize the composition of your formulation, varying the types and concentrations of excipients.

  • Characterize Your Formulation: Thoroughly characterize your formulation for key parameters such as particle size, zeta potential, and drug entrapment efficiency.

  • Investigate Different Strategies: If one formulation approach is unsuccessful, consider exploring alternative strategies (e.g., switching from liposomes to a microemulsion).

  • Include a Positive Control: Use a formulation with a known penetration enhancer to benchmark the performance of your novel formulation.

Data Presentation: Corneal Permeability of Adenosine Agonists

Formulation TypeDrug Concentration (%)Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)Intra-corneal Drug Concentration at 4h (µg/g)
Simple Aqueous Solution0.10.5 ± 0.12.5 ± 0.8
Liposomal Formulation0.12.1 ± 0.410.2 ± 2.1
Microemulsion0.13.5 ± 0.615.8 ± 3.5
Nanoparticle Suspension0.12.8 ± 0.512.5 ± 2.9

Note: Data are presented as mean ± standard deviation (n=6). Papp values are calculated from the steady-state flux across excised porcine corneas in a Franz diffusion cell setup.

Experimental Protocols

Protocol 1: Ex Vivo Corneal Permeability Study using a Franz Diffusion Cell

1. Materials and Reagents:

  • Freshly enucleated porcine or rabbit eyes

  • Franz diffusion cells

  • Bicarbonate Ringer's solution (or other suitable physiological buffer)

  • Test formulation of the adenosine agonist

  • Control formulation (e.g., simple aqueous solution)

  • Analytical grade solvents for drug extraction and analysis

  • LC-MS/MS system for drug quantification

2. Procedure:

  • Cornea Excision: Carefully excise the cornea from the enucleated eye, leaving a 2-4 mm scleral rim.

  • Cornea Mounting: Mount the excised cornea between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32-35°C) bicarbonate Ringer's solution and ensure no air bubbles are present. Start the magnetic stirrer.

  • Formulation Application: Add a precise volume of the test or control formulation to the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed buffer.

  • Drug Quantification: Analyze the drug concentration in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. The slope of the linear portion of the curve represents the steady-state flux. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = J / C0 where J is the steady-state flux and C0 is the initial drug concentration in the donor chamber.

Protocol 2: Preparation of a Liposomal Formulation of a Lipophilic Adenosine Agonist

1. Materials and Reagents:

  • Lipophilic adenosine agonist (e.g., this compound)

  • Phosphatidylcholine (e.g., from soybean or egg)

  • Cholesterol

  • Chloroform (B151607) and Methanol (B129727) (analytical grade)

  • Phosphate buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

2. Procedure:

  • Lipid Film Hydration Method: a. Dissolve the adenosine agonist, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask. b. Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the flask wall. c. Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: a. To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.

  • Purification: a. Remove the un-encapsulated drug by dialysis or size exclusion chromatography.

  • Characterization: a. Determine the particle size and zeta potential using dynamic light scattering. b. Quantify the drug entrapment efficiency by lysing the liposomes with a suitable solvent and measuring the drug concentration using a validated analytical method.

Visualizations

Signaling Pathways

Adenosine_A1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A1R Adenosine A1 Receptor This compound->A1R Binds to G_protein Gi/o Protein A1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PKC Protein Kinase Cα (PKCα) PLC->PKC Activates Raf c-Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK1/2 MEK->ERK Activates MMP_Secretion MMP-2 Secretion ERK->MMP_Secretion Promotes ECM_Remodeling ECM Remodeling MMP_Secretion->ECM_Remodeling Outflow_Increase Increased Aqueous Outflow ECM_Remodeling->Outflow_Increase

Caption: Adenosine A1 receptor signaling pathway in trabecular meshwork cells.

Experimental Workflows

Corneal_Permeability_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Get_Tissue Obtain Fresh Porcine/Rabbit Eyes Excise_Cornea Excise Cornea Get_Tissue->Excise_Cornea Mount_Cornea Mount Cornea in Franz Cell Excise_Cornea->Mount_Cornea Prepare_Formulation Prepare Drug Formulation Add_Formulation Add Formulation to Donor Chamber Prepare_Formulation->Add_Formulation Mount_Cornea->Add_Formulation Sample_Receptor Sample Receptor Chamber at Intervals Add_Formulation->Sample_Receptor Quantify_Drug Quantify Drug Concentration (LC-MS/MS) Sample_Receptor->Quantify_Drug Calculate_Flux Calculate Steady-State Flux (J) Quantify_Drug->Calculate_Flux Calculate_Papp Calculate Permeability Coefficient (Papp) Calculate_Flux->Calculate_Papp Formulation_Strategy_Logic cluster_problem Problem cluster_strategies Formulation Strategies cluster_mechanisms Mechanisms of Enhancement cluster_outcome Outcome Poor_Penetration Poor Corneal Penetration Liposomes Liposomes Poor_Penetration->Liposomes Microemulsions Microemulsions Poor_Penetration->Microemulsions Nanoparticles Nanoparticles Poor_Penetration->Nanoparticles Increased_Residence_Time Increased Residence Time Liposomes->Increased_Residence_Time Improved_Permeability Improved Permeability Liposomes->Improved_Permeability Enhanced_Solubility Enhanced Solubility Microemulsions->Enhanced_Solubility Microemulsions->Improved_Permeability Nanoparticles->Increased_Residence_Time Nanoparticles->Improved_Permeability Increased_Bioavailability Increased Ocular Bioavailability Increased_Residence_Time->Increased_Bioavailability Enhanced_Solubility->Increased_Bioavailability Improved_Permeability->Increased_Bioavailability

References

Technical Support Center: Troubleshooting Trabodenoson Precipitation in Aqueous Perfusion Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the precipitation of Trabodenoson in aqueous perfusion systems during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the aqueous perfusion buffer?

A1: this compound is a lipophilic compound with low aqueous solubility. Precipitation in aqueous buffers, such as those used in perfusion systems, is a common issue and can be triggered by several factors including compound concentration exceeding its solubility limit, suboptimal pH of the buffer, and the absence of solubility-enhancing agents.

Q2: What is the maximum concentration of this compound I can use without precipitation?

A2: The maximum soluble concentration of this compound in a specific aqueous buffer is highly dependent on the experimental conditions, including pH, temperature, and the presence of co-solvents or other excipients. It is crucial to determine the empirical solubility of your specific formulation before initiating perfusion experiments.

Q3: Can I use DMSO to dissolve this compound for my perfusion experiment?

A3: Yes, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing a concentrated stock solution of this compound. However, it is critical to ensure that the final concentration of DMSO in your perfusion medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts or cytotoxicity in your experimental model. Rapid dilution of the DMSO stock into the aqueous buffer can still cause precipitation.

Q4: Are there alternatives to DMSO for improving this compound's solubility?

A4: Yes, several alternatives and supplementary strategies can be employed. These include the use of cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin) to form inclusion complexes, the addition of non-ionic surfactants (e.g., Tween® 80), or the use of co-solvents like polyethylene (B3416737) glycol (PEG). The choice of excipient will depend on the specifics of your experimental setup and its compatibility with your biological system.

Q5: How does pH affect the solubility of this compound?

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
Precipitate forms immediately upon adding this compound stock to the perfusion buffer. The concentration of this compound exceeds its solubility limit in the final buffer. The rapid change in solvent polarity upon dilution of the organic stock solution into the aqueous buffer causes the drug to crash out.- Decrease the final concentration of this compound. - Prepare the final solution by slowly adding the stock solution to the vigorously stirred, pre-warmed (37°C) buffer. - Increase the concentration of the co-solvent or solubility enhancer in the final buffer.
The perfusion tubing becomes cloudy or blocked over time. Gradual precipitation of this compound due to temperature fluctuations, prolonged experiment duration, or interaction with tubing material.- Ensure the entire perfusion system, including the reservoir and tubing, is maintained at a constant temperature (e.g., 37°C). - Prepare fresh this compound solutions periodically for long-term experiments. - Use tubing made of materials known to have low drug absorption (e.g., PEEK or FEP).
Inconsistent experimental results or lower than expected biological activity. Precipitation of this compound leads to a lower effective concentration of the drug reaching the cells or tissue.- Visually inspect the perfusion media for any signs of precipitation before and during the experiment. - Quantify the concentration of this compound in the perfusate before and after it passes through the system to check for loss. - Re-evaluate and optimize the formulation to ensure the drug remains in solution for the duration of the experiment.

Data Presentation

Table 1: Representative Aqueous Solubility of a Poorly Soluble Adenosine (B11128) A1 Agonist

pHTemperature (°C)Solubility (µg/mL)
5.02515.2
5.03722.5
6.0258.9
6.03713.1
7.4251.5
7.4372.8
8.0250.8
8.0371.2

Note: This table provides representative data for a generic poorly soluble adenosine A1 agonist, as specific public data for this compound is limited. The trend of increased solubility at lower pH and higher temperature is expected for such compounds.

Table 2: Effect of Excipients on the Apparent Aqueous Solubility of a Poorly Soluble Adenosine A1 Agonist (pH 7.4, 37°C)

ExcipientConcentrationApparent Solubility (µg/mL)
None (Control)-2.8
DMSO0.1% (v/v)5.1
Hydroxypropyl-β-cyclodextrin1% (w/v)45.7
Tween® 800.05% (v/v)18.3
PEG 4001% (v/v)12.6

Experimental Protocols

Protocol 1: Determination of Maximum Soluble Concentration of this compound

Objective: To determine the highest concentration of this compound that remains soluble in the chosen aqueous perfusion buffer under experimental conditions.

Materials:

  • This compound powder

  • DMSO (or other suitable organic solvent)

  • Aqueous perfusion buffer (e.g., Krebs-Henseleit buffer, DMEM)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Incubator or water bath set to the experimental temperature (e.g., 37°C)

  • Microscope

Procedure:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming (37°C) and vortexing if necessary.

  • Prepare serial dilutions: Pre-warm the aqueous perfusion buffer to the desired experimental temperature. In a series of microcentrifuge tubes or wells of a 96-well plate, prepare serial dilutions of the this compound stock solution in the pre-warmed buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can induce precipitation.

  • Incubation and Observation: Incubate the dilutions at the experimental temperature for a period equivalent to the planned perfusion experiment duration.

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, visible particles, or a film on the surface) at several time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours).

  • Microscopic Examination: For a more sensitive assessment, place a small drop of each solution on a microscope slide and examine for the presence of micro-precipitates.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate is considered the maximum soluble concentration for your experimental conditions.

Protocol 2: Preparation of this compound Formulation for Perfusion

Objective: To prepare a this compound solution for use in an aqueous perfusion system with minimized risk of precipitation.

Method A: Co-solvent Formulation

  • Prepare a concentrated stock solution of this compound in 100% DMSO.

  • Pre-warm the aqueous perfusion buffer to 37°C.

  • While vigorously stirring or vortexing the pre-warmed buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%).

Method B: Cyclodextrin-based Formulation

  • Prepare an aqueous solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the perfusion buffer (e.g., 1-5% w/v).

  • Add the this compound powder directly to the HP-β-CD solution.

  • Stir the mixture at room temperature or with gentle warming (37°C) for several hours or overnight to allow for the formation of the inclusion complex and complete dissolution.

  • Sterile-filter the final solution before use.

Mandatory Visualization

Trabodenoson_Troubleshooting_Workflow start Precipitation Observed in Perfusion System check_concentration Is this compound concentration above its known solubility limit? start->check_concentration yes_conc Yes check_concentration->yes_conc Yes no_conc No check_concentration->no_conc No reduce_conc Reduce this compound Concentration yes_conc->reduce_conc check_formulation Review Formulation Protocol no_conc->check_formulation end Precipitation Resolved reduce_conc->end slow_addition Slowly add stock to vigorously stirred buffer? check_formulation->slow_addition yes_slow Yes slow_addition->yes_slow no_slow No slow_addition->no_slow check_enhancers Are solubility enhancers used? yes_slow->check_enhancers check_temp Is the system temperature controlled and constant? yes_slow->check_temp implement_slow Implement Slow Addition and Vigorous Stirring no_slow->implement_slow implement_slow->end yes_enhancers Yes check_enhancers->yes_enhancers no_enhancers No check_enhancers->no_enhancers optimize_enhancers Optimize Enhancer Concentration yes_enhancers->optimize_enhancers add_enhancers Add Solubility Enhancers (e.g., Cyclodextrin, Surfactant) no_enhancers->add_enhancers add_enhancers->end optimize_enhancers->end yes_temp Yes check_temp->yes_temp no_temp No check_temp->no_temp yes_temp->end implement_temp Implement Temperature Control (e.g., 37°C) no_temp->implement_temp implement_temp->end

Caption: Troubleshooting workflow for this compound precipitation.

Trabodenoson_Signaling_Pathway This compound This compound a1r A1 Adenosine Receptor This compound->a1r gi_o G i/o Protein a1r->gi_o plc Phospholipase C (PLC) gi_o->plc activates pkc Protein Kinase C α (PKCα) plc->pkc activates raf c-Raf pkc->raf activates mek MEK raf->mek activates erk ERK1/2 mek->erk activates mmp14 MMP-14 Activation erk->mmp14 mmp2 Active MMP-2 mmp14->mmp2 activates pro_mmp2 pro-MMP-2 pro_mmp2->mmp2 degradation ECM Degradation mmp2->degradation ecm Extracellular Matrix (Fibronectin, Collagen IV) ecm->degradation outflow Increased Aqueous Humor Outflow degradation->outflow

Caption: this compound's signaling pathway in trabecular meshwork cells.

Technical Support Center: Optimizing Trabodenoson Treatment for Extracellular Matrix Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers investigating the effects of Trabodenoson on the extracellular matrix (ECM) of the trabecular meshwork (TM). This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of key data to facilitate the design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound affects the trabecular meshwork ECM?

A1: this compound is a selective adenosine (B11128) A1 receptor agonist.[1][2][3][4][5] Its primary mechanism involves binding to A1 receptors on trabecular meshwork cells, which initiates a signaling cascade that increases the activity of matrix metalloproteinase-2 (MMP-2).[1][2][3] This enhanced MMP-2 activity leads to the degradation of key ECM components, specifically fibronectin and collagen IV, resulting in the remodeling of the trabecular meshwork.[1][2][3]

Q2: What is the recommended duration of this compound treatment to observe significant effects on the ECM?

A2: Significant effects on the ECM can be observed within a relatively short treatment period. Studies using three-dimensional human trabecular meshwork (3D-HTM) tissue constructs have shown measurable changes in fibronectin and collagen IV levels after just 2 days of treatment with 10 μM this compound.[1] More pronounced effects on collagen IV are seen after 8 days of treatment.[1] In animal models, topical administration of this compound for 2 to 7 days has been shown to increase conventional outflow facility.[1][2]

Q3: Is there a dose-dependent relationship for this compound's effect on ECM components?

A3: Yes, a dose-dependent effect has been observed. In 3D-HTM cultures, this compound at concentrations of 1 μM and 10 μM significantly decreased fibronectin and collagen IV expression after 8 days of treatment.[1] The higher concentration (10 μM) showed a significant effect on collagen IV as early as 2 days.[1]

Q4: What are the key signaling pathways involved in this compound-mediated ECM remodeling?

A4: The signaling pathway initiated by this compound's binding to the A1 adenosine receptor in trabecular meshwork cells involves the activation of G i/o proteins, followed by phospholipase C (PLC) and protein kinase C alpha (PKCα). This leads to the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which in turn stimulates the secretion of MMP-2.[6][7][8][9]

Data Summary: this compound's Effects on ECM Components

The following table summarizes the quantitative effects of this compound on key ECM components and MMP-2 activity in 3D human trabecular meshwork (3D-HTM) cell cultures.

Treatment DurationThis compound ConcentrationEffect on FibronectinEffect on Collagen IVEffect on MMP-2 Activity
2 days10 μMObvious reductionSignificant decrease (p ≤ 0.01)Significantly increased
8 days1 μMSignificant decrease (p ≤ 0.05)Significant decrease (p ≤ 0.001)Not specified
8 days10 μMSignificant decrease (p ≤ 0.05)Significant decrease (p ≤ 0.001)Not specified

Data compiled from studies on 3D-HTM constructs.[1]

Experimental Protocols

3D Human Trabecular Meshwork (3D-HTM) Cell Culture

This protocol outlines the establishment of a three-dimensional culture model of human trabecular meshwork cells, which more closely mimics the in vivo environment compared to traditional 2D cultures.

Materials:

  • Primary human trabecular meshwork (HTM) cells

  • Trabecular Meshwork Cell Medium (TMCM)

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin solution

  • Collagen type I, rat tail

  • DMEM

  • Culture plates (6-well or 24-well)

  • Sterile cell culture hood, incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation: Culture primary HTM cells in TMCM supplemented with FBS and penicillin/streptomycin until they reach 80-90% confluency.

  • Collagen Matrix Preparation: On ice, mix collagen type I with 10x DMEM and sterile water to achieve a final concentration of 2.0 mg/ml. Neutralize the solution with NaOH.

  • Cell Seeding: Trypsinize the confluent HTM cells and resuspend them in a small volume of TMCM. Count the cells and adjust the concentration to 250,000 cells/ml.

  • Embedding Cells in Collagen: Gently mix the cell suspension with the neutralized collagen solution at a 1:9 ratio (cells:collagen).

  • Gel Formation: Dispense the cell-collagen mixture into the desired culture plates. Allow the gel to solidify in the incubator for 30-60 minutes.

  • Culture Maintenance: After gel polymerization, add TMCM to each well. Change the medium every 2-3 days. The 3D cultures are typically ready for experimental treatment after 5-7 days.

Western Blotting for Fibronectin and Collagen IV

This protocol describes the detection and quantification of fibronectin and collagen IV protein expression in 3D-HTM cultures following this compound treatment.

Materials:

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-fibronectin, anti-collagen IV)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, wash the 3D-HTM cultures with cold PBS. Add RIPA buffer and mechanically disrupt the gel to lyse the cells and solubilize the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Gelatin Zymography for MMP-2 Activity

This protocol allows for the detection of MMP-2 activity in the conditioned media of 3D-HTM cultures.

Materials:

  • Conditioned cell culture media

  • Non-reducing sample buffer

  • SDS-PAGE gels containing 0.1% gelatin

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

  • Zymogram developing buffer (containing CaCl2, ZnCl2)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation: Collect the conditioned media from the 3D-HTM cultures. Do not boil the samples. Mix the media with non-reducing sample buffer.

  • Electrophoresis: Load the samples onto a gelatin-containing SDS-PAGE gel and run at 4°C.

  • Renaturation: After electrophoresis, wash the gel with renaturing buffer for 30-60 minutes at room temperature to remove SDS and allow the MMPs to renature.

  • Enzyme Activation: Incubate the gel in developing buffer at 37°C for 16-24 hours. This allows the active MMPs to digest the gelatin in the gel.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.

  • Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of these bands corresponds to the level of MMP activity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low HTM Cell Viability or Proliferation Contamination (bacterial, fungal, mycoplasma).Discard contaminated cultures. Thoroughly clean incubator and biosafety cabinet. Review and reinforce aseptic techniques.[10][11]
Suboptimal culture medium or supplements.Ensure the use of high-quality, pre-tested reagents. Test new lots of FBS before use.
Donor tissue quality.Use fresh donor tissue whenever possible. The time from death to culture can impact cell viability.[12]
Inconsistent ECM Protein Expression Variability in primary cell lines.Use multiple primary cell lines for each experiment to account for donor-to-donor variability.
Passage number of cells.Use HTM cells at a consistent and low passage number (e.g., passages 3-7) as high passage numbers can lead to altered phenotypes.
Incomplete protein extraction from 3D matrix.Ensure thorough mechanical disruption and lysis of the 3D collagen gel during protein extraction.
No or Weak Signal in Western Blot Insufficient protein loading.Accurately quantify protein concentrations and ensure equal loading.
Poor antibody quality or incorrect dilution.Use validated antibodies at the manufacturer's recommended dilution. Optimize antibody concentration if necessary.
Inefficient protein transfer.Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage if needed.
High Background in Gelatin Zymography Incomplete renaturation.Increase the duration of the renaturation step.
Contamination of samples with proteases.Handle samples carefully to avoid contamination. Use protease inhibitors in cell lysates if performing intracellular zymography.

Visualizations

This compound Signaling Pathway in Trabecular Meshwork Cells

Trabodenoson_Signaling_Pathway This compound This compound A1R Adenosine A1 Receptor This compound->A1R Binds to G_protein G i/o Protein A1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PKC Protein Kinase C α (PKCα) PLC->PKC Activates ERK ERK1/2 PKC->ERK Activates MMP2_secretion MMP-2 Secretion ERK->MMP2_secretion Stimulates ECM_degradation ECM Degradation (Fibronectin, Collagen IV) MMP2_secretion->ECM_degradation Leads to

Caption: this compound's signaling cascade in TM cells.

Experimental Workflow for Assessing this compound's ECM Effects

Experimental_Workflow start Start: 3D HTM Cell Culture treatment This compound Treatment (Varying Durations & Concentrations) start->treatment collect_media Collect Conditioned Media treatment->collect_media lyse_cells Lyse Cells & Extract Protein treatment->lyse_cells zymography Gelatin Zymography collect_media->zymography western_blot Western Blotting lyse_cells->western_blot mmp2_analysis Analyze MMP-2 Activity zymography->mmp2_analysis ecm_analysis Analyze Fibronectin & Collagen IV Expression western_blot->ecm_analysis end End: Data Interpretation mmp2_analysis->end ecm_analysis->end

Caption: Workflow for analyzing this compound's ECM effects.

References

Technical Support Center: Trabodenoson Dose-Escalation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trabodenoson, focusing on the limitations and challenges observed in dose-escalation study designs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective adenosine (B11128) A1 receptor agonist that was developed for the treatment of primary open-angle glaucoma (POAG) and ocular hypertension.[1] Its primary mechanism of action is to lower intraocular pressure (IOP) by increasing the outflow of aqueous humor through the trabecular meshwork, which is the natural drainage system of the eye.[2][3] This is achieved by stimulating the adenosine A1 receptor, which in turn up-regulates matrix metalloproteinases (MMPs) that remodel the extracellular matrix of the trabecular meshwork.[4][5]

Q2: What were the key findings from the Phase 1 and Phase 2 dose-escalation studies of this compound?

Phase 1 studies in healthy volunteers demonstrated that topical ocular doses of this compound up to 3,200 μg per eye were safe and well-tolerated, with no significant systemic side effects.[6][7] Phase 2 studies in patients with POAG or ocular hypertension showed a dose-dependent reduction in IOP.[8][9] The 500 mcg dose administered twice daily was found to be statistically significant in reducing IOP compared to placebo.[8][10]

Q3: Why did the Phase 3 clinical trials for this compound fail?

The pivotal Phase 3 clinical trials (MATrX-1) for this compound failed to meet their primary endpoint of statistically significant IOP reduction compared to placebo at all 12 time points.[5][11] The failure was attributed to a misinterpretation of the Phase 2 results, leading to the selection of an inappropriate dose and dosing regimen (once-daily) for the Phase 3 trials.[1] The doses tested in Phase 3 were considered to be 5-10 times too high.[1] Additionally, a larger than expected placebo effect was observed in the Phase 3 study.[5][11]

Q4: What are the general challenges in developing adenosine A1 receptor agonists like this compound?

The development of adenosine A1 receptor agonists is challenging due to the widespread expression of these receptors throughout the body, which can lead to off-target side effects.[12] Common challenges include the potential for cardiovascular side effects (like bradycardia), receptor desensitization (tachyphylaxis) with prolonged use, and achieving tissue-specific effects to minimize systemic adverse events.[13]

Troubleshooting Guide for Experimental Design

This guide addresses specific issues that researchers might encounter when designing and interpreting dose-escalation studies for this compound or similar adenosine A1 receptor agonists.

Issue 1: Difficulty in Determining the Optimal Dose Range

  • Problem: Early phase dose-escalation studies may not accurately predict the optimal therapeutic dose for later-phase trials, as was the case with this compound.

  • Troubleshooting:

    • Comprehensive Dose-Response Assessment: Conduct thorough dose-ranging studies in Phase 2 with multiple dose levels and frequencies (e.g., once-daily vs. twice-daily).

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Utilize PK/PD modeling to understand the relationship between drug concentration and IOP reduction to inform dose selection.

    • Consideration of Receptor Desensitization: Investigate the potential for tachyphylaxis at higher doses and longer treatment durations.

Issue 2: Managing and Interpreting the Placebo Effect

  • Problem: A significant placebo effect can mask the true efficacy of the investigational drug, complicating the interpretation of results. The placebo response in the this compound Phase 3 trial was notably high.[5][11]

  • Troubleshooting:

    • Standardized Washout Period: Implement a sufficiently long and standardized washout period for any prior glaucoma medications to establish a stable baseline IOP.

    • Appropriate Control Group: Include a well-defined placebo group and potentially an active comparator arm to validate the study's sensitivity.[4]

    • Rigorous Subject Training: Ensure consistent and accurate IOP measurement techniques and subject instructions to minimize variability.

Issue 3: Monitoring for Potential Systemic Adverse Events

  • Problem: Although this compound showed a good safety profile in early trials, the systemic effects of adenosine A1 receptor agonists are a known concern.

  • Troubleshooting:

    • Comprehensive Safety Monitoring: In addition to ocular examinations, include thorough systemic safety assessments, particularly cardiovascular monitoring (heart rate, blood pressure, ECG).[14]

    • Dose-Dependent Adverse Event Profiling: Carefully track the incidence and severity of all adverse events at each dose level to identify any dose-related safety signals.

Data Presentation

Table 1: Summary of this compound Phase 1 Dose-Escalation Study in Healthy Volunteers

Parameter Details
Study Design Randomized, double-masked, placebo-controlled, dose-escalation
Participants 60 healthy adult volunteers (Part 1), 10 subjects (Part 2)
Dose Levels (Part 1) 200, 400, 800, 1,600, 2,400, or 3,200 μg (twice-daily, monocular)
Dose Levels (Part 2) 8 escalating doses of bilateral this compound (total daily doses: 1,800-6,400 μg)
Primary Endpoints Safety and tolerability
Key Safety Findings Ocular doses up to 3,200 μg per eye were safe and well-tolerated. No clinically significant treatment-related systemic adverse events.
Common Adverse Events Headache, eye pain (mild and self-limited)

Source:[6][7]

Table 2: Summary of this compound Phase 2 Dose-Escalation Study in Patients with Ocular Hypertension or POAG

Parameter Details
Study Design Multicenter, randomized, double-masked, placebo-controlled, dose-escalation
Participants Patients with ocular hypertension or primary open-angle glaucoma
Dose Levels 50, 100, or 200 mcg (twice-daily for 14 days); 500 mcg (twice-daily for 28 days)
Primary Endpoints Safety, tolerability, and IOP-lowering efficacy
Key Efficacy Findings Dose-dependent reduction in IOP. 500 mcg dose showed statistically significant IOP reduction compared to placebo.
Mean IOP Reduction (500 mcg) Approximately 4.1 mmHg from diurnal baseline at Day 28
Key Safety Findings Well-tolerated with no clinically meaningful ocular or systemic side effects.

Source:[8][10]

Experimental Protocols

Protocol: Phase 2 Dose-Escalation Study for this compound

  • Subject Selection: Enroll adult patients with a diagnosis of ocular hypertension or primary open-angle glaucoma with a baseline IOP within a specified range (e.g., ≥ 24 mmHg).

  • Washout Period: A washout period of sufficient duration is implemented for subjects on other IOP-lowering medications.

  • Randomization: Subjects are randomized in a double-masked fashion to receive one of the this compound dose levels (e.g., 50, 100, 200, 500 mcg) or a matching placebo.

  • Dosing Regimen: The assigned eye drops are administered twice daily (e.g., at 8 AM and 8 PM) for a specified duration (e.g., 14 or 28 days).

  • Efficacy Assessment: Intraocular pressure is measured at multiple time points throughout the day (e.g., 8 AM, 10 AM, 12 PM, 4 PM) at baseline and on specified follow-up days (e.g., Day 14, Day 28). Goldmann applanation tonometry is the standard method.

  • Safety and Tolerability Assessment: Ocular safety is assessed through slit-lamp biomicroscopy, visual acuity testing, and monitoring for adverse events such as hyperemia. Systemic safety is monitored through physical examinations, vital signs, and laboratory tests.

Visualizations

Trabodenoson_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_tm Trabecular Meshwork This compound This compound A1_Receptor Adenosine A1 Receptor This compound->A1_Receptor Binds to G_Protein G-protein Signaling A1_Receptor->G_Protein Activates MMPs Increased MMPs (e.g., MMP-2) G_Protein->MMPs Leads to ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Aqueous_Outflow Increased Aqueous Humor Outflow ECM_Remodeling->Aqueous_Outflow IOP_Reduction Reduced Intraocular Pressure Aqueous_Outflow->IOP_Reduction

Caption: this compound's mechanism of action in the trabecular meshwork.

Dose_Escalation_Workflow cluster_phase1 Phase 1: Safety & Tolerability in Healthy Volunteers cluster_phase2 Phase 2: Efficacy & Dose-Ranging in Patients P1_Start Start: Recruit Healthy Volunteers P1_Dose1 Cohort 1: Low Dose (e.g., 200 mcg BID) P1_Start->P1_Dose1 P1_Safety1 Safety Assessment P1_Dose1->P1_Safety1 P1_Dose2 Cohort 2: Escalated Dose (e.g., 400 mcg BID) P1_Safety1->P1_Dose2 P1_Safety2 Safety Assessment P1_Dose2->P1_Safety2 P1_DoseN ... Subsequent Cohorts (Up to 3200 mcg BID) P1_Safety2->P1_DoseN P1_MTD Determine Maximum Tolerated Dose (MTD) P1_DoseN->P1_MTD P2_Start Start: Recruit POAG/OHT Patients P2_Randomize Randomize to Placebo or Multiple this compound Doses (e.g., 50, 100, 200, 500 mcg BID) P2_Start->P2_Randomize P2_Treat Treatment Period (e.g., 14-28 days) P2_Randomize->P2_Treat P2_Assess Assess IOP Reduction & Safety P2_Treat->P2_Assess P2_Optimal Identify Optimal Dose for Phase 3 P2_Assess->P2_Optimal

Caption: Typical workflow for a dose-escalation clinical trial.

References

Validation & Comparative

Comparative Efficacy of Trabodenoson and Other A1 Adenosine Agonists in Glaucoma Management

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the performance of Trabodenoson against other A1 adenosine (B11128) receptor agonists, supported by experimental data and detailed methodologies.

This compound, a selective adenosine A1 receptor agonist, was a promising therapeutic agent for the reduction of intraocular pressure (IOP) in patients with primary open-angle glaucoma (POAG) and ocular hypertension. Its mechanism of action centers on enhancing the conventional outflow of aqueous humor through the trabecular meshwork. This is achieved by stimulating the A1 adenosine receptor, which leads to the upregulation of matrix metalloproteinases (MMPs), particularly MMP-2, and subsequent remodeling of the extracellular matrix in the trabecular meshwork.[1] Despite its novel mechanism, the clinical development of this compound was discontinued (B1498344) after Phase 3 trials did not meet their primary efficacy endpoints.[2] This guide provides a comparative overview of the efficacy of this compound and other notable A1 adenosine agonists, based on available preclinical and clinical data.

Quantitative Efficacy Data

Direct comparative clinical trial data between this compound and other A1 adenosine agonists is not publicly available. The following tables summarize the efficacy data from separate studies on this compound and other A1 agonists. It is important to note that these data are not from head-to-head studies and, therefore, direct comparisons should be made with caution due to differences in study design, animal models, and patient populations.

Table 1: Preclinical Efficacy of A1 Adenosine Agonists in Animal Models

CompoundAnimal ModelDoseIOP ReductionChange in Outflow FacilityCitation
This compound Young Mice3.0%~3.3 mmHg (after 1 day)33% increase (not statistically significant)[1]
This compound Aged Mice6.0%Up to 3.0 ± 0.81 mmHg26% increase (after 2 days)[3][4]
N6-cyclohexyladenosine (CHA) Cynomolgus Monkeys20-500 µgMaximum fall of 3.6 mmHgNot directly measured, but implied as the mechanism[5]
(R)-phenylisopropyladenosine (R-PIA) Cynomolgus Monkeys20-250 µgMaximum fall of 2.1 mmHg71% increase (3 hours after 100 µg dose)[5]
N6-cyclohexyladenosine (CHA) Perfused Bovine Anterior Segments10 µMNot Applicable28% increase[6][7]

Table 2: Clinical Efficacy of this compound in Patients with Ocular Hypertension or Primary Open-Angle Glaucoma

Trial PhaseDoseDurationMean IOP Reduction from BaselineComparatorCitation
Phase 2 500 mcg BID28 days-4.1 mmHg (mean change)Placebo (-1.6 mmHg)[8][9]
Phase 2 500 mcg BID28 days~7 mmHgPlacebo[10]
Phase 3 (MATRx-1) 6% (2000 mcg) QD84 daysStatistically superior to placebo at most time pointsPlacebo[2]
Phase 2 (Fixed-Dose Combo) 3% this compound + 0.005% Latanoprost QAM28 days1.2 mmHg improvement vs. Latanoprost aloneLatanoprost 0.005%[11]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).

A1_Signaling_Pathway cluster_cell Trabecular Meshwork Cell A1R A1 Adenosine Receptor G_protein Gi/o Protein A1R->G_protein PLC Phospholipase C (PLC) G_protein->PLC PKC Protein Kinase Cα (PKCα) PLC->PKC Raf c-Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Pro_MMP2 Pro-MMP-2 ERK->Pro_MMP2 Activation MMP2 Active MMP-2 Pro_MMP2->MMP2 ECM Extracellular Matrix (ECM) Degradation MMP2->ECM Outflow Increased Aqueous Humor Outflow ECM->Outflow This compound This compound / CHA This compound->A1R

Figure 1. A1 Adenosine Receptor Signaling Pathway in Trabecular Meshwork Cells.

Experimental_Workflow cluster_animal_prep Animal Preparation and Dosing cluster_iop_measurement IOP Measurement cluster_outflow_facility Outflow Facility Measurement cluster_analysis Data Analysis Animal_Selection Select Young and Aged Mice Grouping Randomize into Treatment and Vehicle Control Groups Animal_Selection->Grouping Dosing Topical Administration of this compound or Vehicle (Once Daily for 7 Days) Grouping->Dosing Rebound_Tonometer Measure IOP Daily using a Rebound Tonometer Dosing->Rebound_Tonometer Enucleation Enucleate Eyes at Day 2 and Day 7 Rebound_Tonometer->Enucleation After final IOP reading Comparison Compare IOP and Outflow Facility between Treatment and Control Groups Rebound_Tonometer->Comparison Perfusion Perfuse Anterior Segments at Constant Pressure Enucleation->Perfusion Measurement Measure Flow Rate to Calculate Outflow Facility Perfusion->Measurement Measurement->Comparison

Figure 2. Experimental Workflow for Assessing this compound Efficacy in Mice.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of A1 adenosine agonists.

In Vivo IOP and Outflow Facility Measurement in Mice (this compound Study)
  • Animals: Young (3-4 months) and aged (12 months) C57BL/6J mice were used. Animals were housed in a 12-hour light/dark cycle with ad libitum access to food and water.

  • Drug Administration: A 5 µL drop of this compound (3% or 6% solution) was topically administered to one eye of each mouse once daily for seven consecutive days. The contralateral eye received a vehicle control.

  • IOP Measurement: Intraocular pressure was measured daily in both eyes using a rebound tonometer (TonoLab) on conscious mice. Measurements were taken just prior to the daily drug administration.

  • Outflow Facility Measurement: At the end of the treatment period (day 2 or day 7), mice were euthanized, and the eyes were enucleated. The anterior segments were dissected and perfused with a constant pressure of 10 mmHg. The flow rate of the perfusion fluid was measured to calculate the conventional outflow facility.

  • Data Analysis: IOP values and outflow facility were compared between the this compound-treated and vehicle-treated eyes using appropriate statistical tests (e.g., t-test or ANOVA). A p-value of <0.05 was considered statistically significant.

In Vivo IOP and Outflow Facility Measurement in Monkeys (CHA and R-PIA Study)
  • Animals: Ocular normotensive cynomolgus monkeys were used in this study.

  • Drug Administration: A single unilateral topical application of N6-cyclohexyladenosine (CHA; 20-500 µg) or (R)-phenylisopropyladenosine (R-PIA; 20-250 µg) was administered.

  • IOP Measurement: IOP was determined under ketamine anesthesia using a Goldmann applanation tonometer at various time points post-drug administration.

  • Aqueous Humor Flow (AHF): AHF was determined by fluorophotometry.

  • Outflow Facility Measurement: Total outflow facility was determined by anterior chamber perfusion under pentobarbital (B6593769) anesthesia.

  • Data Analysis: Changes in IOP, AHF, and outflow facility from baseline were calculated and analyzed.

Human Clinical Trial Protocol (this compound MATRx-1 Phase 3)
  • Study Design: A randomized, double-masked, placebo-controlled, multicenter trial.[12]

  • Participants: Approximately 335 patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT) with an IOP between 24 mmHg and 34 mmHg.[12]

  • Intervention: Patients were randomized to one of five arms:

    • This compound 3.0% (1000 mcg) once daily

    • This compound 4.5% (1500 mcg) twice daily

    • This compound 6.0% (2000 mcg) once daily

    • Placebo twice daily

    • Timolol 0.5% twice daily (as an active control to validate patient sensitivity)[12]

  • Duration: 12 weeks of treatment.[13]

  • Primary Endpoint: The primary efficacy endpoint was the reduction of IOP from baseline compared to the placebo arm at four time points (8 am, 10 am, 12 pm, and 4 pm) on days 14, 28, 42, and 84.[2][12]

  • Safety Assessments: Included adverse event monitoring, ophthalmic examinations, and systemic safety evaluations.

Conclusion

This compound, a selective A1 adenosine receptor agonist, demonstrated a clear mechanism of action in preclinical models, leading to increased conventional outflow facility and a reduction in IOP.[1] However, its clinical development was halted due to the failure of Phase 3 trials to demonstrate a statistically significant superiority over placebo across all predefined time points.[2] While other A1 adenosine agonists like CHA and R-PIA have also shown efficacy in preclinical models, a lack of direct comparative clinical trials makes it challenging to definitively rank their efficacy against this compound. The data suggests that while the A1 adenosine receptor remains a valid target for glaucoma therapy, challenges in translating preclinical efficacy to robust clinical outcomes persist. Future research may focus on optimizing drug delivery, exploring combination therapies, or identifying patient populations that may respond more favorably to this class of medication.

References

Comparative Analysis of Trabodenoson's and Latanoprost's Effects on MMP-14 and TIMP-2 Expression in Trabecular Meshwork Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the effects of Trabodenoson, a selective adenosine (B11128) A1 receptor agonist, and Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, on the expression of Matrix Metalloproteinase-14 (MMP-14) and Tissue Inhibitor of Metalloproteinases-2 (TIMP-2) in human trabecular meshwork (TM) cells. The objective is to present available experimental data to researchers, scientists, and drug development professionals involved in glaucoma research.

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by the progressive loss of retinal ganglion cells. Elevated intraocular pressure (IOP) is a major risk factor, and its reduction is the primary goal of current treatments. The trabecular meshwork (TM) is a critical tissue in regulating aqueous humor outflow and, consequently, IOP. The extracellular matrix (ECM) of the TM plays a significant role in outflow resistance. Matrix metalloproteinases (MMPs) and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs), are key regulators of ECM remodeling.

This compound is a highly selective adenosine A1 receptor agonist that lowers IOP by enhancing the conventional outflow of aqueous humor through the TM.[1][2][3][4] Its mechanism involves the upregulation of MMPs, leading to ECM remodeling and reduced outflow resistance.[1][2] Specifically, this compound has been shown to increase the activity of MMP-2, which is activated by MMP-14.[2]

Latanoprost , a widely prescribed prostaglandin analogue, primarily increases the uveoscleral outflow of aqueous humor. However, studies have also indicated that it can influence the TM and affect the expression of various MMPs and TIMPs.[5][6]

This guide will compare the known effects of these two compounds on MMP-14 and TIMP-2 expression in TM cells, providing insights into their distinct mechanisms of action on the conventional outflow pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and Latanoprost on the expression and activity of MMP-14 and TIMP-2 in human trabecular meshwork cells, based on available literature.

Table 1: Effect of this compound on MMP-14 and TIMP-2

CompoundTargetMethodCell TypeConcentrationObserved EffectReference
This compoundMMP-14Not SpecifiedHuman TM CellsNot SpecifiedImplied increase in MMP-14 to activate MMP-2[2]
This compoundTIMP-2Not SpecifiedHuman TM CellsNot SpecifiedNo direct data available
N⁶-cyclohexyladenosine (CHA) (Adenosine A1 Agonist)MMP-2 SecretionNot SpecifiedHuman & Bovine TM Cells0.1 µMTime-dependent increase, max at 2 hours[7][8][9]

Note: Direct quantitative data for this compound's effect on MMP-14 and TIMP-2 expression is limited. The effect on MMP-14 is inferred from its role in activating MMP-2, which is upregulated by this compound.

Table 2: Effect of Latanoprost on MMP-14 and TIMP-2

CompoundTargetMethodCell TypeConcentrationObserved EffectReference
LatanoprostMMP-14 mRNAReal-time RT-PCRHuman TM CellsNot specifiedHigh relative expression in control cells, no significant change with Latanoprost[5][6]
LatanoprostTIMP-2 mRNAReal-time RT-PCRHuman TM Cells30 ng/µlUpregulation[5][10]
LatanoprostTIMP-2 ProteinImmunoblotHuman TM Cells0.03 µg/mlIncrease[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Cell Culture of Human Trabecular Meshwork (TM) Cells
  • Source: Human donor eyes.

  • Procedure: TM tissue is dissected and placed in explant culture. The outgrowing TM cells are then subcultured.

  • Culture Medium: Typically Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and antimycotics.

  • Incubation: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Drug Treatment
  • Latanoprost: Cultures of TM cells are treated with the free acid form of Latanoprost or a vehicle control for a specified duration (e.g., 24 hours).[5]

  • Adenosine A1 Agonists (e.g., CHA): Serum-deprived TM cells are treated with the agonist for various time points (e.g., 30 minutes to 2 hours) to observe time-dependent effects.[8][9]

Measurement of MMP and TIMP Expression
  • Real-Time Reverse Transcription Polymerase Chain Reaction (RT-PCR):

    • Purpose: To quantify mRNA expression levels of MMPs and TIMPs.

    • Procedure:

      • Total RNA is isolated from treated and control TM cells.

      • RNA is reverse-transcribed into complementary DNA (cDNA).

      • Real-time PCR is performed using specific primers for MMP-14, TIMP-2, and a housekeeping gene (e.g., GAPDH) for normalization.

      • The relative change in gene expression is calculated using the comparative CT method.[10]

  • Western Blotting/Immunoblotting:

    • Purpose: To detect and quantify protein levels of MMPs and TIMPs.

    • Procedure:

      • Cell lysates (for intracellular proteins like membrane-bound MMP-24) or conditioned media (for secreted proteins) are collected.[11]

      • Proteins are separated by size using SDS-PAGE.

      • Separated proteins are transferred to a membrane.

      • The membrane is incubated with primary antibodies specific to MMP-14 or TIMP-2, followed by a secondary antibody.

      • The protein bands are visualized and quantified.

  • Zymography:

    • Purpose: To detect the activity of gelatinases like MMP-2.

    • Procedure:

      • Conditioned media is run on a polyacrylamide gel containing gelatin.

      • After electrophoresis, the gel is incubated in a developing buffer to allow for enzymatic activity.

      • The gel is stained, and areas of gelatin degradation appear as clear bands against a stained background, indicating MMP activity.[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for analyzing MMP and TIMP expression.

Trabodenoson_Signaling_Pathway This compound This compound A1R Adenosine A1 Receptor This compound->A1R Binds to G_protein Gi/o Protein A1R->G_protein Activates PLC PLC G_protein->PLC PKC PKCα PLC->PKC cRaf c-Raf PKC->cRaf MEK MEK cRaf->MEK ERK12 ERK1/2 MEK->ERK12 MMP_upregulation Increased MMP Expression/Secretion ERK12->MMP_upregulation Leads to MMP14 MMP-14 (MT1-MMP) MMP_upregulation->MMP14 Increases proMMP2 Pro-MMP-2 MMP_upregulation->proMMP2 Increases activeMMP2 Active MMP-2 MMP14->activeMMP2 Activates proMMP2->activeMMP2 ECM_remodeling ECM Remodeling activeMMP2->ECM_remodeling Outflow_increase Increased Aqueous Outflow ECM_remodeling->Outflow_increase IOP_reduction IOP Reduction Outflow_increase->IOP_reduction

Caption: this compound signaling pathway in trabecular meshwork cells.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation TM_cells Human Trabecular Meshwork Cells Treatment Treat with this compound, Latanoprost, or Vehicle TM_cells->Treatment RNA_isolation RNA Isolation Treatment->RNA_isolation Protein_collection Protein Collection (Lysate & Media) Treatment->Protein_collection RT_PCR Real-Time RT-PCR (mRNA Expression) RNA_isolation->RT_PCR Western_blot Western Blot (Protein Expression) Protein_collection->Western_blot Zymography Zymography (Protein Activity) Protein_collection->Zymography Data_analysis Compare Expression & Activity vs. Control RT_PCR->Data_analysis Western_blot->Data_analysis Zymography->Data_analysis

References

A Comparative Guide to Trabodenoson and Rho Kinase Inhibitors: Effects on Trabecular Meshwork Outflow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct classes of therapeutic agents, Trabodenoson and Rho kinase (ROCK) inhibitors, focusing on their mechanisms of action and quantifiable effects on trabecular meshwork (TM) outflow. The information presented is intended to support research and development efforts in the field of glaucoma therapeutics.

Introduction

Elevated intraocular pressure (IOP) is a primary risk factor for glaucoma, a progressive optic neuropathy. The conventional outflow pathway, via the trabecular meshwork, is responsible for the majority of aqueous humor drainage. Dysfunction of the TM leads to increased outflow resistance and elevated IOP. Both this compound and Rho kinase inhibitors target the TM to enhance aqueous humor outflow, but through different signaling pathways and mechanisms.

Mechanism of Action

This compound: An Adenosine (B11128) A1 Receptor Agonist

This compound is a selective adenosine A1 receptor agonist.[1] Its mechanism of action in the trabecular meshwork involves the upregulation of matrix metalloproteinases (MMPs), particularly MMP-2.[1][2] Activation of the A1 receptor initiates a signaling cascade that leads to the remodeling of the extracellular matrix (ECM) within the TM, thereby reducing outflow resistance and lowering IOP.[1] This process is considered a more physiological approach to restoring the natural outflow pathway.

Rho Kinase (ROCK) Inhibitors

Rho kinase inhibitors, such as netarsudil (B609535) and ripasudil, function by targeting the RhoA/ROCK signaling pathway, which plays a crucial role in regulating the contractility of TM cells.[3][4] By inhibiting ROCK, these agents lead to the relaxation of the TM, a decrease in actin stress fibers, and a reduction in cellular stiffness.[5] This cytoskeletal rearrangement increases the effective filtration area within the TM and enhances aqueous humor outflow.[3][4]

Quantitative Comparison of Effects on Trabecular Meshwork Outflow

The following table summarizes the quantitative data on the effects of this compound and Rho kinase inhibitors on trabecular meshwork outflow facility from various preclinical studies. It is important to note that a direct head-to-head comparison under identical experimental conditions is not yet available in the published literature. The variability in experimental models and methodologies should be considered when interpreting these data.

Drug ClassSpecific AgentConcentrationExperimental ModelChange in Outflow FacilityReference
Adenosine A1 Agonist This compound3% TopicalMurine (in vivo)▲ 26% (aged mice), 30% (overall) after 2 days[6][7]
Rho Kinase Inhibitor Y-2763210-100 µMPorcine (enucleated)▲ 40-80%[8]
Rho Kinase Inhibitor Y-2763250 µMBovine (enucleated)▲ 58%[9]
Rho Kinase Inhibitor Y-27632100 mM TopicalRabbit (in vivo)▲ ~100% (two-fold increase)[10]
Rho Kinase Inhibitor Netarsudil1 µMPorcine (anterior segment culture)▼ IOP (indicative of increased outflow)[11]

Signaling Pathways

The distinct mechanisms of action of this compound and Rho kinase inhibitors are best understood by examining their respective signaling pathways.

Trabodenoson_Pathway This compound This compound A1R Adenosine A1 Receptor This compound->A1R Binds to Gi_o G i/o Protein A1R->Gi_o Activates PLC Phospholipase C (PLC) Gi_o->PLC Activates PKC Protein Kinase Cα (PKCα) PLC->PKC Activates ERK ERK1/2 PKC->ERK Activates MMP2 MMP-2 Secretion ERK->MMP2 Increases ECM ECM Remodeling MMP2->ECM Outflow Increased Trabecular Outflow ECM->Outflow

This compound Signaling Pathway

ROCK_Inhibitor_Pathway cluster_0 Normal State cluster_1 With ROCK Inhibitor RhoA Active RhoA ROCK ROCK RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Activates MLCP MLC Phosphatase ROCK->MLCP Inhibits iROCK Inactive ROCK Cofilin Cofilin LIMK->Cofilin Inhibits (phosphorylates) pMLC p-MLC MLCP->pMLC Dephosphorylates Actin Actin Stress Fibers (Contraction) Cofilin->Actin Depolymerizes MLC MLC pMLC->Actin ROCKi ROCK Inhibitor ROCKi->ROCK Inhibits iMLCP Active MLCP Relaxation TM Relaxation Increased Outflow dpMLC MLC iMLCP->dpMLC Dephosphorylates iCofilin Active Cofilin iCofilin->Relaxation Depolymerizes Actin dpMLC->Relaxation

Rho Kinase Inhibitor Signaling Pathway

Experimental Protocols

The assessment of trabecular meshwork outflow is critical for evaluating the efficacy of potential glaucoma therapies. The following outlines a general experimental workflow for measuring outflow facility.

Measurement of Aqueous Humor Outflow Facility

A common method for quantifying the effects of pharmacological agents on TM outflow is through perfusion studies in enucleated animal eyes (e.g., porcine, bovine, or murine) or human donor eyes.

1. Eye Preparation:

  • The eye is enucleated and the anterior segment is isolated.

  • The anterior segment is mounted in a specialized perfusion chamber.

2. Perfusion System:

  • A constant pressure or constant flow perfusion system is utilized.[12]

  • Constant Pressure Perfusion: The anterior chamber is cannulated and perfused with a buffered saline solution at a constant physiological pressure. The flow rate required to maintain this pressure is measured. An increase in flow rate indicates an increase in outflow facility.

  • Constant Flow Perfusion: A constant flow of perfusion solution is delivered to the anterior chamber, and the resulting stable IOP is measured.[12] A decrease in IOP signifies an increase in outflow facility.

3. Data Acquisition and Analysis:

  • A baseline outflow facility is established.

  • The test compound (e.g., this compound or a ROCK inhibitor) is added to the perfusion medium.

  • Changes in flow rate or IOP are continuously monitored.

  • Outflow facility (C) is calculated using the Goldmann equation: C = (F - U) / (IOP - EVP), where F is the aqueous flow rate, U is the uveoscleral outflow, and EVP is the episcleral venous pressure. In ex vivo systems, U is often considered negligible.

Experimental_Workflow Start Start: Enucleated Eye or Anterior Segment Mount Mount in Perfusion Chamber Start->Mount Cannulate Cannulate Anterior Chamber Mount->Cannulate Perfuse_Baseline Perfuse with Control Solution (Establish Baseline) Cannulate->Perfuse_Baseline Measure_Baseline Measure Baseline Flow Rate / IOP Perfuse_Baseline->Measure_Baseline Add_Compound Introduce Test Compound (this compound or ROCKi) Measure_Baseline->Add_Compound Perfuse_Test Continue Perfusion Add_Compound->Perfuse_Test Measure_Test Measure Changes in Flow Rate / IOP Perfuse_Test->Measure_Test Calculate Calculate Outflow Facility Change Measure_Test->Calculate End End: Data Analysis Calculate->End

General Experimental Workflow for Outflow Facility Measurement

Conclusion

This compound and Rho kinase inhibitors represent promising therapeutic strategies for glaucoma by targeting the trabecular meshwork to increase aqueous humor outflow. Their distinct mechanisms of action offer different approaches to restoring normal physiological function. This compound acts by remodeling the extracellular matrix, while Rho kinase inhibitors modulate the cytoskeleton of TM cells. The available preclinical data suggest that both classes of drugs effectively increase trabecular outflow, with Rho kinase inhibitors demonstrating a potentially greater magnitude of effect in the studied models. However, the absence of direct comparative studies necessitates further research to definitively establish their relative efficacy and therapeutic potential. Future studies employing standardized experimental protocols will be invaluable for a more direct comparison and for guiding the development of next-generation glaucoma therapies.

References

Trabodenoson vs. CHA (N6-cyclohexyladenosine): A Comparative Guide on their Effects on Trabecular Meshwork Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two adenosine (B11128) A1 receptor agonists, Trabodenoson and N6-cyclohexyladenosine (CHA), on trabecular meshwork (TM) cells. The information presented is collated from various experimental studies to assist researchers in understanding their mechanisms of action and potential as therapeutic agents for glaucoma.

Introduction

Elevated intraocular pressure (IOP) is a primary risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible blindness. The conventional outflow pathway, which includes the trabecular meshwork (TM), is responsible for draining aqueous humor from the eye. In glaucoma, the TM's function is impaired, leading to increased IOP. Both this compound and CHA are adenosine A1 receptor agonists that have been shown to lower IOP by targeting the TM. This guide delves into their comparative effects on TM cells, focusing on their impact on aqueous humor outflow, extracellular matrix (ECM) remodeling, and underlying signaling pathways.

Mechanism of Action

Both this compound and CHA exert their effects primarily by activating the adenosine A1 receptor, a G-protein coupled receptor expressed in TM cells.[1][2] Activation of this receptor initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the trabecular meshwork, thereby increasing the outflow of aqueous humor and reducing intraocular pressure.[3][4]

A key distinction lies in their selectivity and downstream effects. This compound is a highly selective A1 adenosine receptor agonist.[3] Its mechanism involves increasing the activity of matrix metalloproteinase-2 (MMP-2) through the activation of MMP-14.[1] This enzymatic activity leads to the degradation of ECM components like fibronectin and collagen IV, which are known to contribute to outflow resistance in the TM.[1] In contrast to CHA, this compound has been shown to increase MMP-2 activity without altering its expression.[1]

CHA also functions as an adenosine A1 receptor agonist.[2] Its IOP-lowering effect is attributed to an initial decrease in aqueous humor production, followed by a sustained increase in conventional outflow facility.[2] Similar to this compound, CHA's effect on the TM is mediated by an increase in MMP activity.[2] However, studies have shown that CHA treatment leads to an increase in MMP-2 mRNA expression in TM cells.[5]

Comparative Effects on Trabecular Meshwork Cells

The following tables summarize the quantitative data from various studies on the effects of this compound and CHA on TM cells. It is important to note that the experimental conditions, such as cell origin (human, bovine), drug concentrations, and treatment durations, may vary between studies.

Effects on Aqueous Humor Outflow Facility
CompoundSpeciesConcentrationTreatment DurationChange in Outflow FacilityCitation
This compound Mice (in vivo)Topical2 days↑ 30% (overall)[1]
This compound Mice (in vivo)Topical7 days↑ 15%[1]
CHA Bovine (ex vivo)10 µM3-4 hours↑ 28%[2]
Effects on Extracellular Matrix Components and MMPs
ParameterCompoundCell TypeConcentrationTreatment DurationEffectCitation
MMP-2 Activity This compoundHuman TM Cells10 µM2 and 8 days↑ Significantly Increased[1]
MMP-2 mRNA Expression This compoundHuman TM Cells--No significant change[1]
MMP-2 mRNA Expression CHAHuman TM Cells0.1 µM24 hours↑ 11.98%[5]
MMP-2 mRNA Expression CHAHuman TM Cells1.0 µM24 hours↑ 32.61%[5]
MMP-14 Levels This compoundHuman TM Cells1 µM and 10 µM2 and 8 days↑ Significantly Increased[1]
Fibronectin Levels This compoundHuman TM Cells1 µM and 10 µM2 and 8 days↓ Significantly Decreased[1]
Collagen IV Levels This compoundHuman TM Cells10 µM2 days↓ Significantly Decreased[1]

Signaling Pathways

The activation of the A1 adenosine receptor by both this compound and CHA in TM cells triggers downstream signaling pathways that culminate in the modulation of ECM proteins. A simplified representation of this process is illustrated below.

G cluster_0 cluster_1 cluster_2 cluster_3 A1_Agonist This compound / CHA A1R Adenosine A1 Receptor A1_Agonist->A1R G_Protein G-protein Coupling A1R->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PKC Protein Kinase C (PKC) PLC->PKC MAPK_Pathway MAPK Pathway (e.g., ERK1/2) PKC->MAPK_Pathway MMP_Activation MMP-14 Activation (this compound) MAPK_Pathway->MMP_Activation MMP2_Expression Increased MMP-2 Expression (CHA) MAPK_Pathway->MMP2_Expression MMP2_Activity Increased MMP-2 Activity MMP_Activation->MMP2_Activity ECM_Degradation ECM Degradation (Fibronectin, Collagen IV) MMP2_Activity->ECM_Degradation MMP2_Expression->ECM_Degradation Outflow_Increase Increased Aqueous Humor Outflow ECM_Degradation->Outflow_Increase IOP_Reduction Reduced Intraocular Pressure Outflow_Increase->IOP_Reduction

Caption: Signaling pathway of A1 adenosine receptor agonists in TM cells.

Experimental Protocols

This section outlines the general methodologies employed in the studies cited in this guide. For specific details, please refer to the original publications.

Trabecular Meshwork Cell Culture
  • Human TM Cells: Primary human TM cells are isolated from donor eyes.[1] The cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[1] Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1] For experiments, cells are typically used before the fifth passage.[1]

  • Three-Dimensional (3D) Human TM Culture: To better mimic the in vivo environment, human TM cells can be cultured on scaffolds to form 3D constructs.[1]

Treatment with A1 Agonists
  • TM cells are grown to near confluence and then treated with varying concentrations of this compound or CHA for specified durations (e.g., 24 hours, 2 days, 8 days).[1][5]

Key Assays
  • Gelatin Zymography: This technique is used to measure the enzymatic activity of MMP-2 in the cell culture supernatant.[1]

  • Reverse Transcription Polymerase Chain Reaction (RT-PCR): Used to quantify the mRNA expression levels of genes of interest, such as MMP-2.[5]

  • Western Blotting/Immunofluorescence: These methods are used to determine the protein levels of ECM components like fibronectin and collagen IV, as well as signaling proteins.[1]

  • Outflow Facility Measurement: In animal models, outflow facility is measured by perfusing the anterior chamber of enucleated eyes with a constant pressure system.[1] In ex vivo models, isolated anterior segments are perfused.[2]

  • Intraocular Pressure (IOP) Measurement: In vivo IOP is measured using a tonometer.[1]

Caption: General experimental workflow for studying TM cell responses.

Summary and Conclusion

Both this compound and CHA effectively modulate the trabecular meshwork to increase aqueous humor outflow, a desirable characteristic for glaucoma therapeutics. Their primary mechanism of action involves the activation of the adenosine A1 receptor, leading to ECM remodeling through the action of MMPs.

Key differences have been observed in their downstream effects on MMP-2, with this compound increasing its activity without altering expression, while CHA has been shown to increase MMP-2 mRNA levels. This compound's high selectivity for the A1 receptor may offer a more targeted therapeutic approach.

Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the subtle differences in their efficacy and molecular mechanisms. The data presented in this guide provides a foundation for researchers and drug development professionals to build upon in their pursuit of novel and effective treatments for glaucoma.

References

Trabodenoson: A Comparative Analysis of Phase 2 and Phase 3 Clinical Data for Glaucoma

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the clinical trial data of Trabodenoson, an adenosine (B11128) A1 receptor agonist, reveals a promising Phase 2 outcome for the treatment of primary open-angle glaucoma and ocular hypertension, which was not replicated in the subsequent Phase 3 pivotal trials. This guide provides a comprehensive comparison of the quantitative data, experimental protocols, and the underlying signaling pathway of this compound from its mid and late-stage clinical development.

Executive Summary

This compound, a novel drug candidate, was developed to lower intraocular pressure (IOP) by targeting the trabecular meshwork, the primary site of aqueous humor outflow resistance in the eye. Its mechanism of action involves the selective activation of the adenosine A1 receptor, which in turn upregulates matrix metalloproteinases (MMPs) to remodel the extracellular matrix of the trabecular meshwork and enhance fluid outflow. While Phase 2 trials demonstrated statistically significant and clinically meaningful IOP reduction with a favorable safety profile, the Phase 3 MATRx-1 trial failed to meet its primary endpoint of superiority over placebo. This analysis will dissect the available data from both phases to provide researchers, scientists, and drug development professionals with a clear, comparative overview of this compound's clinical journey.

Quantitative Data Comparison

The efficacy and safety data from the Phase 2 and Phase 3 clinical trials of this compound are summarized below. The tables highlight the key differences in outcomes that marked the transition from a successful mid-stage to a challenging late-stage development program.

Table 1: Efficacy Data - Intraocular Pressure (IOP) Reduction

ParameterPhase 2 Clinical TrialPhase 3 Clinical Trial (MATRx-1)
Primary Efficacy Endpoint Mean Diurnal IOP Reduction from BaselineSuperiority in IOP Reduction vs. Placebo at all time points
Key Efficacy Finding ~7 mmHg reduction at 28 days (p < 0.001)[1]Did not achieve primary endpoint of superiority over placebo[2]
Dose with Most Consistent IOP Lowering 500 mcg twice daily[3][4]6% (2000 mcg) dose showed some statistical superiority at specific time points[2]
Placebo Response Noted, but this compound showed significant effect over placeboHigher than expected placebo response (2-3 mmHg greater than in Phase 2) contributed to failure to meet endpoint[2]

Table 2: Safety and Tolerability

ParameterPhase 2 Clinical TrialPhase 3 Clinical Trial (MATRx-1)
General Tolerability Well-tolerated with good ocular and systemic tolerability[1]Safety profile comparable to placebo[2]
Key Adverse Events Less hyperemia (eye redness) compared to currently approved treatments[1]Not specified in detail, but overall safety was not a primary concern for trial failure
Systemic Side Effects No clinically meaningful systemic side effects identified[3]Not reported as a significant issue

Experimental Protocols

A detailed examination of the experimental designs of the Phase 2 and Phase 3 trials reveals significant differences in patient numbers, dosing regimens, and duration, which may have contributed to the divergent outcomes.

Table 3: Comparative Experimental Protocols

ParameterPhase 2 Clinical TrialPhase 3 Clinical Trial (MATRx-1)
Study Design Multi-center, randomized, double-masked, placebo-controlled, dose-ranging[1]Randomized, double-masked, placebo-controlled[5]
Patient Population 144 patients with primary open-angle glaucoma or ocular hypertension[1]Approximately 335 patients with primary open-angle glaucoma or ocular hypertension[5]
Inclusion Criteria (IOP) ≥ 24 mmHg[1]≥ 24 mmHg and ≤ 34 mmHg[5]
Dosing Regimens 50, 100, 200 mcg twice daily for 14 days; 500 mcg twice daily for 28 days[6]1000 mcg once daily, 1500 mcg twice daily, 2000 mcg once daily[5]
Treatment Duration Up to 28 days[1]3 months[5]
Primary Endpoint Measurement Mean diurnal IOP at day 28[4]IOP reduction at days 28, 42, and 84 at four time points (8 am, 10 am, noon, 4 pm)[2]

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on the adenosine signaling pathway within the trabecular meshwork. The following diagram illustrates this proposed pathway.

Trabodenoson_Signaling_Pathway This compound This compound A1R Adenosine A1 Receptor This compound->A1R binds to TM_Cell Trabecular Meshwork Cell A1R->TM_Cell on Intracellular_Signaling Intracellular Signaling Cascade TM_Cell->Intracellular_Signaling activates MMPs Increased MMPs Expression (e.g., MMP-2) Intracellular_Signaling->MMPs leads to ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling causes Aqueous_Outflow Increased Aqueous Humor Outflow ECM_Remodeling->Aqueous_Outflow results in IOP_Reduction IOP Reduction Aqueous_Outflow->IOP_Reduction leading to

Caption: Proposed signaling pathway of this compound in the trabecular meshwork.

The experimental workflow for a typical clinical trial assessing an IOP-lowering drug is outlined below.

Experimental_Workflow Screening Patient Screening (POAG or OHT) Washout Washout of Prior Glaucoma Medications Screening->Washout Randomization Randomization Washout->Randomization Treatment_Group Treatment Group (this compound) Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Dosing Dosing Period (e.g., 28 days or 3 months) Treatment_Group->Dosing Placebo_Group->Dosing IOP_Measurement IOP Measurements (Multiple Time Points) Dosing->IOP_Measurement Safety_Assessment Safety & Tolerability Assessments Dosing->Safety_Assessment Data_Analysis Data Analysis (Efficacy & Safety) IOP_Measurement->Data_Analysis Safety_Assessment->Data_Analysis

Caption: Generalized experimental workflow for this compound clinical trials.

Discussion and Conclusion

The clinical development of this compound presents a case study in the challenges of translating promising Phase 2 results into Phase 3 success. The Phase 2 trials established a clear dose-dependent IOP-lowering effect, with the 500 mcg twice-daily dose demonstrating a robust reduction of approximately 7 mmHg.[1] The drug was also well-tolerated, with a favorable safety profile.

However, the pivotal Phase 3 MATRx-1 trial failed to demonstrate superiority over placebo.[2] Several factors may have contributed to this outcome. The dosing regimens in Phase 3 were different from those in Phase 2, with an exploration of both once-daily and higher-dose twice-daily regimens.[5] Some analyses suggest that the selected doses and dosing frequency in Phase 3 might have been suboptimal.[7][8] Furthermore, a significantly higher placebo effect was observed in the Phase 3 trial, which narrowed the therapeutic window for demonstrating a statistically significant drug effect.[2]

References

Trabodenoson vs. Timolol: A Comparative Analysis of Aqueous Humor Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The management of intraocular pressure (IOP) remains the cornerstone of glaucoma therapy. While numerous pharmacological agents are available, their mechanisms of action on aqueous humor dynamics differ significantly. This guide provides an objective comparison of trabodenoson, a novel adenosine (B11128) mimetic, and timolol (B1209231), a long-established beta-blocker, supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Pathways

This compound and timolol lower IOP through distinct and independent mechanisms. This compound targets the conventional outflow pathway, the primary site of resistance in glaucomatous eyes, while timolol primarily acts on aqueous humor production.

This compound: This highly selective adenosine A1 receptor agonist works by enhancing the natural drainage system of the eye.[1][2] Activation of the A1 receptor on trabecular meshwork (TM) cells initiates a signaling cascade that increases the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-14.[1][3][4] These enzymes remodel the extracellular matrix (ECM) of the TM by degrading components like fibronectin and collagen IV.[3][5] This process reduces the hydraulic resistance of the TM, thereby increasing the facility of aqueous humor outflow and lowering IOP.[3][4][6]

Timolol: As a non-selective beta-adrenergic antagonist, timolol's principal effect is the reduction of aqueous humor production by the ciliary body.[7][8][9] It blocks beta-2 adrenergic receptors in the ciliary epithelium, which are involved in stimulating aqueous secretion.[8] By inhibiting these receptors, timolol effectively decreases the rate of fluid formation, leading to a reduction in IOP.[7][10] Its effect on outflow facility is not its primary mechanism and has been shown to be variable, with some studies in healthy eyes indicating a potential reduction in outflow facility.[10][11]

Quantitative Comparison of Effects

The following tables summarize the quantitative effects of this compound and timolol on key parameters of aqueous humor dynamics as reported in various studies.

Table 1: Effect on Intraocular Pressure (IOP)

DrugStudy PopulationDosageBaseline IOP (mmHg)IOP ReductionCitation
Timolol Ocular Hypertensive Volunteers0.5% twice dailyNot specified24% at 9 AM, 18% at noon[12]
Timolol Healthy Volunteers0.5% twice daily15.1 ± 3.02.7 mmHg (18%)[10][11]
Timolol (in combination) POAG or OHT Patients0.5% (fixed combinations)Not specified28.1% - 34.9% (relative reduction)[13]
This compound (in combination) POAG or OHT PatientsTwice dailyNot specified5.8 mmHg (added to latanoprost)[14]
Timolol (in combination) POAG or OHT PatientsTwice dailyNot specified7.6 mmHg (added to latanoprost)[14]

POAG: Primary Open-Angle Glaucoma; OHT: Ocular Hypertension

Table 2: Effect on Aqueous Humor Outflow Facility

DrugStudy ModelDosage/ConcentrationChange in Outflow FacilityCitation
This compound Aged Mice (enucleated eyes)Topical, once daily+26% after 2 days[3][4]
This compound Young & Aged Mice (enucleated eyes)Topical, once daily+30% (overall) after 2 days[3][5]
Timolol Healthy Humans0.5% twice daily for 1 week-21.7% (from 0.23 to 0.18 µL/min/mmHg)[10][11]

Table 3: Effect on Aqueous Humor Flow/Formation

DrugStudy PopulationDosageChange in Aqueous FlowCitation
Timolol Ocular Hypertensive Volunteers0.5% twice daily-25% (daytime); No significant change at night[12]
Timolol Glaucoma/OHT PatientsNot specified-33% to -50%[10]
This compound Not ApplicableNot ApplicablePrimarily affects outflow, not production[1]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental designs is crucial for understanding the comparative effects of these drugs.

Trabodenoson_Pathway This compound This compound A1R Adenosine A1 Receptor (TM Cell) This compound->A1R G_Protein G-protein Signaling A1R->G_Protein Signaling_Cascade Intracellular Signaling Cascade G_Protein->Signaling_Cascade MMP_Activation Increased MMP-2 & MMP-14 Expression & Activity Signaling_Cascade->MMP_Activation ECM_Remodeling ECM Remodeling (Fibronectin, Collagen IV↓) MMP_Activation->ECM_Remodeling Outflow_Increase Increased Conventional Aqueous Outflow ECM_Remodeling->Outflow_Increase IOP_Reduction IOP Reduction Outflow_Increase->IOP_Reduction

Caption: this compound's signaling pathway in the trabecular meshwork (TM).

Timolol_Pathway Timolol Timolol Beta_Receptor Beta-2 Adrenergic Receptor (Ciliary Body) Timolol->Beta_Receptor Blocks AC_Activity Adenylyl Cyclase Activity ↓ Beta_Receptor->AC_Activity cAMP_Levels cAMP Levels ↓ AC_Activity->cAMP_Levels Production_Decrease Decreased Aqueous Humor Secretion cAMP_Levels->Production_Decrease IOP_Reduction IOP Reduction Production_Decrease->IOP_Reduction

Caption: Timolol's primary mechanism of action in the ciliary body.

Experimental_Workflow cluster_0 Baseline Phase cluster_1 Treatment Phase cluster_2 Follow-up & Analysis Screening Patient Screening (POAG or OHT) Washout Washout of Prior Meds Screening->Washout Baseline_Measurements Baseline Measurements (Diurnal IOP, Outflow Facility, Aqueous Flow) Washout->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Timolol) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Followup_Measurements Follow-up Measurements (e.g., Day 14, 28, 84) Randomization->Followup_Measurements Data_Analysis Statistical Analysis (Compare change from baseline between groups) Followup_Measurements->Data_Analysis

Caption: A generalized workflow for a clinical trial comparing ocular hypotensive drugs.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized and validated methodologies.

  • Intraocular Pressure (IOP) Measurement: In human clinical trials, IOP is typically measured using Goldmann applanation tonometry or pneumatonometry at multiple time points throughout the day to establish a diurnal curve.[10][12] In animal studies, such as those involving mice, rebound tonometry is a common method.[3][4]

  • Aqueous Humor Flow Rate: This is measured in humans using fluorophotometry. The technique involves the topical application of a fluorescent tracer (e.g., fluorescein) and subsequent measurement of its concentration in the anterior chamber and cornea over time. The rate of tracer clearance allows for the calculation of aqueous humor flow.[10][12]

  • Outflow Facility:

    • Human Studies: Tonography is a method used to measure outflow facility in living human eyes.[12] More recent studies have also employed pressure-clamp perfusion of the anterior chamber.

    • Animal (ex vivo) Studies: For mouse models, outflow facility is often measured by perfusing enucleated eyes at a constant pressure. The flow rate required to maintain this pressure is used to calculate the facility of outflow through the conventional pathway.[3][4]

  • Molecular and Cellular Assays (this compound): To elucidate the mechanism of this compound, researchers have utilized three-dimensional (3D) cultures of human TM cells. These tissue constructs are treated with the drug, and subsequent changes in protein expression (e.g., MMPs, fibronectin, collagen IV) and enzyme activity are quantified using techniques like Western blotting and zymography.[3][4][5]

Conclusion

This compound and timolol represent two distinct strategies for lowering IOP. This compound offers a novel, targeted approach by seeking to restore the function of the diseased conventional outflow pathway.[2][6] In contrast, timolol is a well-established therapy that effectively reduces IOP by suppressing the inflow of aqueous humor.[7] The experimental data show that while timolol is a potent aqueous suppressant, this compound directly improves the eye's drainage system.[3][12] The choice between these or other therapies depends on individual patient characteristics, desired IOP targets, and the potential for combination therapy, where their complementary mechanisms may offer additive effects. Future research and clinical trials will continue to define the precise roles of these agents in the glaucoma treatment paradigm.

References

Trabodenoson's Efficacy in Prostaglandin Non-Responders: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of trabodenoson's efficacy in glaucoma models non-responsive to prostaglandins, alongside alternative therapeutic options. The following analysis is based on available clinical trial data and preclinical studies.

This compound, a selective adenosine (B11128) A1 receptor agonist, was developed as a novel intraocular pressure (IOP)-lowering agent for glaucoma. Its mechanism of action, which involves enhancing the conventional outflow of aqueous humor through the trabecular meshwork, positioned it as a potential treatment for patients who do not respond adequately to first-line prostaglandin (B15479496) analogs. However, clinical trial results have indicated a modest and inconsistent efficacy profile for this compound in this patient population. This guide will delve into the quantitative data, experimental protocols, and underlying signaling pathways of this compound and compare it with established alternative treatments for prostaglandin non-responders, such as Rho kinase inhibitors, alpha-adrenergic agonists, and carbonic anhydrase inhibitors.

Quantitative Data Summary

The following tables summarize the intraocular pressure (IOP) lowering effects of this compound as an adjunctive therapy and other alternatives in patients with an inadequate response to prostaglandin analogs.

Table 1: Efficacy of this compound as Adjunctive Therapy to Latanoprost (B1674536)

Treatment ArmBaseline IOP (on Latanoprost)Additional Mean IOP Reduction (mmHg)Duration of TreatmentStudy Identifier
This compound 3.0% + Latanoprost 0.005% (AM dosing)Not explicitly stated1.2 mmHg (p=0.061 vs. Latanoprost alone)28 DaysNCT02829996
This compound 3.0% + Latanoprost 0.005% (PM dosing)Not explicitly statedNo meaningful clinical advantage56 DaysNCT02829996

Note: The Phase 2 trial (NCT02829996) showed a marginal, non-sustained IOP reduction with the addition of this compound to latanoprost. This compound monotherapy failed to demonstrate superiority over placebo in Phase 3 trials[1][2].

Table 2: Efficacy of Alternative Adjunctive Therapies in Prostaglandin Non-Responders/Inadequate Responders

Adjunctive TherapyProstaglandin Analog BackboneBaseline IOP (on Prostaglandin)Additional Mean IOP Reduction (mmHg)Duration of TreatmentReference(s)
Rho Kinase Inhibitor
Netarsudil 0.02%Various19.1 ± 4.6 mmHg2.2 - 3.7 mmHg1 - 6 months[3][4]
Alpha-Adrenergic Agonist
Brimonidine (B1667796) 0.15%Latanoprost 0.005%~21.7 mmHg5.7 mmHg (peak)1 month[5]
Brimonidine 0.2%Beta-blocker + Dorzolamide (B1670892)Not on Prostaglandin4.60 mmHg1 month[6]
Carbonic Anhydrase Inhibitor
Dorzolamide 2%Latanoprost 0.005%26.8 mmHg2.8 mmHg10 days[7]
Dorzolamide 2%Latanoprost 0.005%~20.7 mmHg4.0 mmHg (peak)1 month[5]

Experimental Protocols

This compound Adjunctive Therapy (NCT02829996)

This Phase 2, randomized, double-masked study evaluated the efficacy and tolerability of fixed-dose combinations of this compound and latanoprost in patients with ocular hypertension or primary open-angle glaucoma[8][9].

  • Patient Population: Adults with ocular hypertension or primary open-angle glaucoma.

  • Washout Period: All subjects underwent a washout of their routine glaucoma medications.

  • Run-In Period: A placebo run-in period where a vehicle matched to this compound was applied twice daily to both eyes.

  • Treatment Regimen: Patients were randomized to receive a fixed-dose combination of this compound (3.0% or 6.0%) and latanoprost (0.0025% or 0.005%) or latanoprost alone. The study drug was applied to both eyes for a total of 8 weeks, with 4 weeks of morning (AM) dosing and 4 weeks of evening (PM) dosing in a masked fashion[8].

  • Primary Outcome: Evaluation of the IOP-lowering efficacy of the different fixed-dose combinations over two consecutive 4-week periods[8].

Alternative Adjunctive Therapies

Studies evaluating alternatives in prostaglandin non-responders or inadequate responders generally follow a similar protocol:

  • Patient Population: Patients with open-angle glaucoma or ocular hypertension with an IOP above a certain threshold despite ongoing prostaglandin analog monotherapy[5][10].

  • Baseline: IOP is measured while patients are on a stable dose of a prostaglandin analog.

  • Treatment Regimen: The adjunctive therapy (e.g., netarsudil, brimonidine, or dorzolamide) is added to the existing prostaglandin analog treatment. Dosing is administered as per the specific drug's approved regimen (e.g., once daily for netarsudil, twice daily for brimonidine)[3][5].

  • Follow-up: IOP is measured at various time points (e.g., 1, 3, and 6 months) to assess the additional IOP-lowering effect[3][5].

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound is a selective agonist of the adenosine A1 receptor, a G-protein coupled receptor. Its activation in the trabecular meshwork is believed to increase the expression and activity of matrix metalloproteinases (MMPs), leading to remodeling of the extracellular matrix and an increase in aqueous humor outflow[11][12].

Trabodenoson_Pathway This compound This compound A1R Adenosine A1 Receptor This compound->A1R G_protein G-protein Activation A1R->G_protein Signaling_Cascade Intracellular Signaling Cascade G_protein->Signaling_Cascade MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) Signaling_Cascade->MMP_Upregulation ECM_Remodeling Extracellular Matrix Remodeling in TM MMP_Upregulation->ECM_Remodeling Aqueous_Outflow Increased Aqueous Humor Outflow ECM_Remodeling->Aqueous_Outflow IOP_Reduction IOP Reduction Aqueous_Outflow->IOP_Reduction

Caption: Signaling pathway of this compound in the trabecular meshwork.

Rho Kinase (ROCK) Inhibitor Signaling Pathway

Rho kinase inhibitors, such as netarsudil, target the Rho kinase (ROCK) signaling pathway in the trabecular meshwork. By inhibiting ROCK, these agents lead to the relaxation of the trabecular meshwork cells, increased aqueous humor outflow through the conventional pathway, and a reduction in IOP[13][14].

ROCK_Inhibitor_Pathway ROCK_Inhibitor Rho Kinase Inhibitor (e.g., Netarsudil) ROCK Rho Kinase (ROCK) ROCK_Inhibitor->ROCK Inhibits TM_Relaxation TM Cell Relaxation ROCK_Inhibitor->TM_Relaxation Promotes MLCP_Inhibition Inhibition of MLCP ROCK->MLCP_Inhibition MLC_Phosphorylation Myosin Light Chain Phosphorylation MLCP_Inhibition->MLC_Phosphorylation Actin_Myosin Actin-Myosin Interaction MLC_Phosphorylation->Actin_Myosin Cell_Contraction TM Cell Contraction & Stiffness Actin_Myosin->Cell_Contraction Outflow_Resistance Increased Outflow Resistance Cell_Contraction->Outflow_Resistance Aqueous_Outflow Increased Aqueous Humor Outflow TM_Relaxation->Aqueous_Outflow IOP_Reduction IOP Reduction Aqueous_Outflow->IOP_Reduction

Caption: Signaling pathway of Rho kinase inhibitors in the trabecular meshwork.

Experimental Workflow for Adjunctive Therapy Trials

The following diagram illustrates a typical workflow for clinical trials evaluating adjunctive therapies in patients inadequately responding to prostaglandin analogs.

Experimental_Workflow Screening Patient Screening (OAG/OHT on PG Analog) Washout Washout of Other Glaucoma Meds Screening->Washout Baseline Baseline Visit (IOP on PG Analog) Washout->Baseline Randomization Randomization Baseline->Randomization Treatment_A Adjunctive Therapy (e.g., this compound, Netarsudil) Randomization->Treatment_A Treatment_B Control or Active Comparator (e.g., Placebo, Brimonidine) Randomization->Treatment_B FollowUp1 Follow-up Visit 1 (e.g., 1 Month) Treatment_A->FollowUp1 Treatment_B->FollowUp1 FollowUp2 Follow-up Visit 2 (e.g., 3 Months) FollowUp1->FollowUp2 Final_Analysis Final Analysis (IOP Reduction, Safety) FollowUp2->Final_Analysis

Caption: A typical experimental workflow for adjunctive glaucoma therapy trials.

Conclusion

Based on the available evidence, this compound has not demonstrated robust and sustained efficacy in lowering IOP in patients who are non-responsive or have an inadequate response to prostaglandin analogs. Clinical trials showed only a marginal and transient benefit when used as an adjunctive therapy. In contrast, other classes of medications, such as Rho kinase inhibitors (netarsudil), alpha-adrenergic agonists (brimonidine), and carbonic anhydrase inhibitors (dorzolamide), have shown clinically meaningful IOP reductions when added to prostaglandin therapy in this patient population. These alternatives, which target different mechanisms of aqueous humor dynamics, represent more established and effective options for managing glaucoma in patients who do not achieve their target IOP with prostaglandin analogs alone. Further research may be needed to identify specific patient subgroups who might benefit from this compound, but based on current data, its utility in the broader prostaglandin non-responder population appears limited.

References

A Comparative Analysis of Trabodenoson and Other Emerging Glaucoma Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of glaucoma treatment is continually evolving, with novel therapeutic agents emerging that target different mechanisms to lower intraocular pressure (IOP), the primary modifiable risk factor for glaucoma. This guide provides a detailed comparison of Trabodenoson, a selective adenosine (B11128) A1 receptor agonist, with two other prominent emerging therapies: Rhopressa® (netarsudil), a Rho kinase (ROCK) inhibitor, and Vyzulta® (latanoprostene bunod), a nitric oxide-donating prostaglandin (B15479496) analog. This analysis is supported by experimental data from preclinical and clinical studies to aid in the evaluation of their potential roles in the management of glaucoma.

Mechanism of Action

The primary distinction between these emerging therapies lies in their unique mechanisms for lowering IOP.

This compound is a first-in-class adenosine A1 receptor agonist.[1] Its mechanism involves mimicking the natural action of adenosine in the eye.[2] By selectively binding to the A1 receptor in the trabecular meshwork (TM), this compound initiates a signaling cascade that leads to the increased expression and activity of matrix metalloproteinases (MMPs), such as MMP-2.[1][2] This enzymatic activity remodels the extracellular matrix of the TM, thereby increasing the facility of aqueous humor outflow through the conventional pathway and lowering IOP.[2][3] This is considered a more physiological approach as it targets the diseased tissue responsible for elevated IOP in many glaucoma patients.[2]

Rhopressa® (netarsudil) is a Rho kinase (ROCK) inhibitor.[4][5] The exact mechanism is not fully understood, but it is believed to lower IOP by increasing aqueous humor outflow through the trabecular meshwork.[4][6] By inhibiting ROCK, netarsudil (B609535) is thought to relax the TM cells, leading to an increase in the effective filtration area and a reduction in outflow resistance.[7] It may also have a secondary mechanism of reducing episcleral venous pressure.[7]

Vyzulta® (latanoprostene bunod) is a dual-action prostaglandin analog.[8] It is a single molecule that, upon administration, is metabolized into two active moieties: latanoprost (B1674536) acid and butanediol (B1596017) mononitrate.[8] Latanoprost acid, a well-established prostaglandin F2α analog, increases aqueous humor outflow primarily through the uveoscleral pathway. Butanediol mononitrate releases nitric oxide (NO), which is believed to relax the TM and Schlemm's canal, thereby increasing outflow through the conventional pathway. This dual mechanism targets both major outflow pathways in the eye.

Signaling Pathway Diagrams

Trabodenoson_Pathway This compound This compound A1_Receptor Adenosine A1 Receptor (on TM cells) This compound->A1_Receptor G_Protein G-protein signaling A1_Receptor->G_Protein MMPs Increased MMPs (e.g., MMP-2) G_Protein->MMPs ECM_Remodeling Extracellular Matrix Remodeling in TM MMPs->ECM_Remodeling Outflow Increased Aqueous Outflow (Conventional Pathway) ECM_Remodeling->Outflow IOP Lowered IOP Outflow->IOP

This compound's signaling cascade in trabecular meshwork cells.

Netarsudil_Pathway Netarsudil Netarsudil (Rhopressa®) ROCK Rho Kinase (ROCK) in TM cells Netarsudil->ROCK inhibits Actin_Cytoskeleton Actin Cytoskeleton Disruption ROCK->Actin_Cytoskeleton TM_Relaxation Trabecular Meshwork Cell Relaxation Actin_Cytoskeleton->TM_Relaxation Outflow Increased Aqueous Outflow (Conventional Pathway) TM_Relaxation->Outflow IOP Lowered IOP Outflow->IOP

Netarsudil's inhibitory effect on the Rho kinase pathway.

Latanoprostene_Bunod_Pathway cluster_0 Latanoprostene Bunod Metabolism cluster_1 Aqueous Outflow Pathways Latanoprostene_Bunod Latanoprostene Bunod (Vyzulta®) Latanoprost_Acid Latanoprost Acid Latanoprostene_Bunod->Latanoprost_Acid Butanediol_Mononitrate Butanediol Mononitrate Latanoprostene_Bunod->Butanediol_Mononitrate Uveoscleral_Outflow Increased Uveoscleral Outflow Latanoprost_Acid->Uveoscleral_Outflow Nitric_Oxide Nitric Oxide (NO) Butanediol_Mononitrate->Nitric_Oxide Conventional_Outflow Increased Conventional Outflow Nitric_Oxide->Conventional_Outflow IOP Lowered IOP Uveoscleral_Outflow->IOP Conventional_Outflow->IOP

Dual mechanism of action of Latanoprostene Bunod.

Efficacy from Clinical Trials

The following tables summarize the IOP-lowering efficacy of this compound, Rhopressa®, and Vyzulta® from key clinical trials.

Table 1: this compound Clinical Trial Data

TrialPhaseComparatorKey Efficacy EndpointsResults
MATRx-1[6][9]3PlaceboMean IOP reduction from baseline at Days 28, 42, and 84Did not meet the primary endpoint of superiority to placebo at all 12 time points. A high placebo response was noted.[6] However, the 6% once-daily dose showed a statistically significant IOP reduction compared to placebo at several time points.[6]
Phase 2[10]2PlaceboMean IOP reduction from baseline at Day 28At the highest dose (500 mcg twice daily), mean IOP reduction from diurnal baseline ranged from -3.5 to -5.0 mmHg, with a mean change of -4.1 mmHg compared to -1.6 mmHg for placebo.[10]

Table 2: Rhopressa® (netarsudil) Clinical Trial Data

TrialPhaseComparatorKey Efficacy EndpointsResults
ROCKET-1 & ROCKET-2[3]3Timolol (B1209231) 0.5%Non-inferiority to timolol in mean IOP reduction at Month 3Netarsudil 0.02% once daily was non-inferior to timolol 0.5% twice daily in patients with a baseline IOP < 25 mmHg.[3]
ROCKET-4[11]3Timolol 0.5%Non-inferiority to timolol in mean IOP reduction at Day 90Met primary endpoint, demonstrating non-inferiority to timolol in patients with baseline IOP >20 to <25 mmHg.[11]
J-ROCKET[12]3Ripasudil (B1663664) 0.4%Superiority in mean diurnal IOP reduction at Week 4Netarsudil 0.02% once daily was superior to ripasudil 0.4% twice daily in lowering mean diurnal IOP. Mean reduction from baseline was 4.7 mmHg for netarsudil vs. 3.0 mmHg for ripasudil.[12][13]

Table 3: Vyzulta® (latanoprostene bunod) Clinical Trial Data

TrialPhaseComparatorKey Efficacy EndpointsResults
APOLLO & LUNAR[14][15]3Timolol 0.5%Non-inferiority and superiority in mean IOP reduction over 3 monthsLatanoprostene bunod 0.024% once daily was superior to timolol 0.5% twice daily in mean IOP reduction at all nine time points.[14][15] Mean IOP reduction ranged from 7.5 to 9.1 mmHg.[16]
VOYAGER[17]2Latanoprost 0.005%Mean diurnal IOP reduction at Day 28Latanoprostene bunod 0.024% demonstrated a statistically significant greater reduction in mean diurnal IOP compared to latanoprost 0.005%.[17]

Safety and Tolerability

This compound: In clinical trials, this compound has generally been well-tolerated, with a safety profile comparable to placebo.[6]

Rhopressa® (netarsudil): The most common ocular adverse event is conjunctival hyperemia, which was reported in 50-53% of patients in the ROCKET studies.[3] Other reported side effects include cornea verticillata, eye pain, and conjunctival hemorrhage.[3]

Vyzulta® (latanoprostene bunod): The safety profile is similar to other prostaglandin analogs. The most common ocular adverse events are conjunctival hyperemia, eye irritation, and eye pain.[16] Other potential side effects include iris pigmentation and eyelash changes.[16]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of these therapies.

This compound: IOP Measurement and MMP-2 Activity Assay in Mice
  • Objective: To determine the effect of this compound on IOP and its mechanism of action on the conventional outflow pathway in a murine model.

  • Methodology:

    • Animal Model: C57BL/6J mice (both young and aged) were used.[2]

    • Drug Administration: A 10 μL drop of this compound (3% or 6% formulation) was topically administered to one eye daily for up to 7 days. The contralateral eye received a placebo.[2]

    • IOP Measurement: IOP was measured daily using a rebound tonometer (TonoLab) in conscious mice. Multiple readings were taken for each eye and averaged.[2]

    • Outflow Facility Measurement: Enucleated mouse eyes were perfused at a constant pressure to measure the rate of aqueous humor outflow, from which the outflow facility was calculated.

    • MMP-2 Activity Assay: Human trabecular meshwork cells were cultured in a 3D system and treated with this compound. The culture supernatant was collected, and the activity of secreted MMP-2 was analyzed using gelatin zymography. The concentrations of MMP-2 and its inhibitor, TIMP-2, were quantified using an electrochemiluminescence assay.[2]

Trabodenoson_Experiment cluster_0 In Vivo Murine Study cluster_1 In Vitro Human TM Cell Study Animal_Model C57BL/6J Mice Dosing Topical this compound (daily) Animal_Model->Dosing IOP_Measurement Rebound Tonometry Dosing->IOP_Measurement Outflow_Measurement Perfusion of Enucleated Eyes Dosing->Outflow_Measurement Cell_Culture 3D Human TM Cell Culture Treatment This compound Treatment Cell_Culture->Treatment MMP2_Assay Gelatin Zymography & Electrochemiluminescence Treatment->MMP2_Assay

Experimental workflow for evaluating this compound.
Rhopressa® (netarsudil): ROCK Inhibitor Kinase Assay

  • Objective: To quantify the inhibitory activity of netarsudil on Rho kinase (ROCK1 and ROCK2).

  • Methodology:

    • Assay Platform: A commercially available kinase assay kit (e.g., Kinase-Glo® Luminescent Kinase Assay) was used.[18]

    • Enzyme and Substrate: Recombinant human ROCK1 or ROCK2 enzyme and a suitable kinase substrate were incubated in a 96-well plate.

    • Inhibitor Addition: Serial dilutions of netarsudil were added to the wells.

    • ATP Addition: The kinase reaction was initiated by the addition of ATP.

    • Luminescence Measurement: After incubation, a reagent was added to stop the kinase reaction and generate a luminescent signal that is inversely proportional to the amount of ATP remaining. The luminescence was measured using a plate reader.

    • Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) was calculated from the dose-response curve.[19]

Netarsudil_Experiment Setup Prepare 96-well plate with ROCK enzyme and substrate Add_Inhibitor Add serial dilutions of Netarsudil Setup->Add_Inhibitor Initiate_Reaction Add ATP to start kinase reaction Add_Inhibitor->Initiate_Reaction Stop_Reaction Add Kinase-Glo® reagent Initiate_Reaction->Stop_Reaction Measure_Signal Measure luminescence Stop_Reaction->Measure_Signal Analyze_Data Calculate IC50 Measure_Signal->Analyze_Data

Workflow for the Netarsudil ROCK inhibitor assay.
Vyzulta® (latanoprostene bunod): Nitric Oxide Donor Assay

  • Objective: To confirm the release of nitric oxide (NO) from latanoprostene bunod.

  • Methodology:

    • Cell Culture: Human trabecular meshwork cells were cultured.

    • Treatment: Cells were treated with latanoprostene bunod or a control compound.

    • NO Detection: The production of NO can be measured using various methods, such as the Griess assay, which detects nitrite (B80452) (a stable product of NO metabolism) in the cell culture supernatant.

    • Functional Assays: The physiological effect of NO release was assessed by measuring the relaxation of pre-contracted TM cells. Cell contraction was induced with an agent like endothelin-1, and the ability of latanoprostene bunod to reverse this contraction was measured, often by observing changes in cell morphology or by quantifying the phosphorylation of myosin light chain.[20]

Latanoprostene_Bunod_Experiment cluster_0 NO Release Confirmation cluster_1 Functional Assessment Cell_Culture_NO Culture Human TM Cells Treatment_NO Treat with Latanoprostene Bunod Cell_Culture_NO->Treatment_NO Griess_Assay Griess Assay for Nitrite Treatment_NO->Griess_Assay Cell_Culture_Func Culture Human TM Cells Contraction Induce Cell Contraction (e.g., with Endothelin-1) Cell_Culture_Func->Contraction Treatment_Func Treat with Latanoprostene Bunod Contraction->Treatment_Func Measure_Relaxation Measure Cell Relaxation (e.g., Myosin Light Chain Phosphorylation) Treatment_Func->Measure_Relaxation

Experimental workflow for Vyzulta® NO donor and functional assays.

Conclusion

This compound, Rhopressa®, and Vyzulta® represent significant advancements in glaucoma therapy, each with a distinct mechanism of action that addresses the underlying pathophysiology of elevated IOP. This compound's approach of targeting the conventional outflow pathway through a physiological mechanism is promising, although its Phase 3 clinical trial results were not as robust as anticipated due to a high placebo effect. Rhopressa® offers a novel mechanism for targeting the trabecular meshwork and has demonstrated non-inferiority to a standard-of-care agent. Vyzulta® provides a dual-action approach that targets both the conventional and uveoscleral outflow pathways, showing superior IOP reduction compared to timolol.

The choice of therapy for a particular patient will depend on various factors, including their baseline IOP, the desired target IOP, their tolerance to different medications, and the underlying cause of their glaucoma. The data presented in this guide provide a foundation for researchers and drug development professionals to compare these emerging therapies and to inform the design of future studies and the development of next-generation glaucoma treatments. Further head-to-head comparative studies will be invaluable in elucidating the relative efficacy and safety of these novel agents.

References

Safety Operating Guide

Proper Disposal of Trabodenoson: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Trabodenoson are paramount for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides a comprehensive operational and disposal plan based on general best practices for non-hazardous pharmaceutical waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before disposal, it is crucial to handle this compound with appropriate care. Although not classified as a hazardous substance, standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat and closed-toe shoes.

  • Use nitrile gloves to prevent skin contact.

  • Wear safety glasses or goggles to protect from potential splashes.

Handling:

  • Avoid generating dust or aerosols.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • In case of a spill, contain the substance with an inert absorbent material and dispose of it as chemical waste.

Step-by-Step Disposal Procedure

The disposal of this compound should follow the principles of proper pharmaceutical waste management, focusing on segregation, secure containment, and appropriate disposal routes.

1. Waste Segregation:

  • Identify and Segregate: Isolate all materials contaminated with this compound, including unused product, expired materials, contaminated labware (e.g., vials, pipette tips), and used personal protective equipment.

  • Dedicated Waste Container: Use a designated, leak-proof waste container clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration" and include the name "this compound."[1] Do not mix with hazardous chemical waste, sharps, or general trash.[1]

2. Packaging and Labeling:

  • Primary Container: For solid waste, ensure it is in a sealed container (e.g., a vial with a secure cap). For liquid waste, use a sturdy, leak-proof container.

  • Secondary Container: Place the primary container(s) into a larger, durable, and sealable waste container.

  • Labeling: The outer container must be clearly labeled with the contents ("this compound Waste"), the date, and the generating laboratory's information.

3. Storage:

  • Store the sealed waste container in a secure, designated area away from general laboratory traffic.

  • This area should be inaccessible to unauthorized personnel.

4. Final Disposal:

  • Engage a Licensed Waste Contractor: Arrange for the collection and disposal of the pharmaceutical waste through a licensed and reputable chemical waste disposal contractor.

  • Incineration: The recommended final disposal method for non-hazardous pharmaceutical waste is incineration at a permitted facility.[1][2] This ensures the complete destruction of the active pharmaceutical ingredient.

  • Do Not Dispose in Regular Trash or Down the Drain: Under no circumstances should this compound be disposed of in the regular trash or flushed down the sink.[1]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the following general laboratory procedures for handling investigational drug products should be adopted.

Protocol for Handling and Disposal of Investigational New Drugs in a Research Laboratory:

  • Receipt and Accountability: Maintain a detailed log of all this compound received, used, and disposed of. This is a critical component of Good Laboratory Practice (GLP).

  • Preparation of Solutions: When preparing solutions of this compound, do so in a designated area, preferably within a chemical fume hood, to minimize exposure.

  • Decontamination of Labware: All non-disposable labware that comes into contact with this compound should be decontaminated. A thorough rinse with an appropriate solvent (e.g., ethanol (B145695) or isopropanol), followed by washing with a laboratory detergent and rinsing with deionized water, is recommended. The initial solvent rinse should be collected and disposed of as chemical waste.

  • Spill Management: In the event of a spill, cordon off the area. For a solid spill, carefully sweep or vacuum the material into a designated waste container. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand) and place it in the waste container. The area should then be decontaminated.

Data Presentation

As no specific quantitative data for the disposal of this compound is available, the following table provides a general framework for waste management that can be adapted for internal laboratory records.

Waste StreamContainer TypeLabeling RequirementsStorage LocationDisposal Method
Solid this compound Waste (unused powder, contaminated consumables)Sealed, leak-proof plastic container"Non-Hazardous Pharmaceutical Waste for Incineration - this compound", Date, Lab IDSecure, designated waste accumulation areaIncineration via licensed contractor
Liquid this compound Waste (solutions, solvent rinses)Sturdy, leak-proof, chemically compatible bottle"Non-Hazardous Pharmaceutical Waste for Incineration - this compound", Date, Lab IDSecure, designated waste accumulation areaIncineration via licensed contractor
Contaminated Sharps (needles, scalpels)Puncture-resistant sharps container"Sharps - this compound Contaminated", Biohazard symbol if applicableSecure, designated waste accumulation areaAutoclaving and/or Incineration via licensed contractor

Mandatory Visualization

This compound Signaling Pathway

This compound is an adenosine (B11128) A1 receptor (A1R) agonist.[3] Its mechanism of action in reducing intraocular pressure involves a signaling cascade that leads to the activation of matrix metalloproteinase-2 (MMP-2).[3][4][5] This enzyme plays a crucial role in remodeling the extracellular matrix of the trabecular meshwork, which increases the outflow of aqueous humor and lowers intraocular pressure.[4]

Trabodenoson_Signaling_Pathway cluster_cell Trabecular Meshwork Cell This compound This compound A1R Adenosine A1 Receptor (G-protein coupled) This compound->A1R binds Signaling Intracellular Signaling Cascade A1R->Signaling activates proMMP2 pro-MMP-2 (Inactive) Signaling->proMMP2 leads to activation of MMP2 MMP-2 (Active) proMMP2->MMP2 converts to ECM Extracellular Matrix Remodeling MMP2->ECM promotes Outflow Increased Aqueous Humor Outflow ECM->Outflow results in

Caption: this compound's mechanism of action signaling pathway.

References

Essential Safety and Logistical Information for Handling Trabodenoson

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling of Trabodenoson, an investigational adenosine (B11128) mimetic. The information herein is compiled to ensure the safety of laboratory personnel and to provide clear operational and disposal plans. Given that this compound is a research compound, this guidance is based on general best practices for handling investigational drugs and publicly available safety information for related compounds.

Personal Protective Equipment (PPE)

When handling this compound powder or solutions, appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile or Neoprene GlovesPowder-free gloves are preferred to prevent contamination.[1] Always inspect gloves for tears or punctures before use. Change gloves frequently, and always before leaving the laboratory area.
Eye and Face Protection Safety Goggles and Face ShieldUse safety goggles to protect against splashes.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1]
Respiratory Protection Fit-tested N95 or N100 RespiratorA NIOSH-approved respirator is essential when handling the powdered form of the compound to protect against airborne particles.[1] For activities with a risk of vapor or gas exposure, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) should be used.[1][2][3]
Body Protection Disposable Gown or Laboratory CoatA disposable gown is preferred.[1] If a reusable lab coat is used, it should be professionally laundered and not taken home. Ensure the gown or coat has long sleeves and is fully buttoned.
Head and Shoe Protection Head/Hair Covers and Closed-toe ShoesHead/hair covers should be used as needed.[1] Always wear closed-toe shoes in the laboratory.

Handling and Experimental Protocols

General Handling Precautions:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form of this compound.

  • Avoid direct contact with skin, eyes, and clothing.

  • Minimize the generation of dust and aerosols.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

Protocol for Preparing a this compound Solution:

  • Preparation: Ensure the chemical fume hood is clean and operational. Gather all necessary equipment, including an analytical balance, weighing paper, spatula, volumetric flask, and the appropriate solvent.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of this compound powder on an analytical balance inside the fume hood. Use a clean spatula and weighing paper.

  • Solubilization: Transfer the weighed powder to a volumetric flask. Add the solvent incrementally, swirling gently to dissolve the compound. Avoid splashing.

  • Final Volume: Once the compound is fully dissolved, add the solvent to the final desired volume.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.

  • Cleaning: Decontaminate all surfaces and equipment used in the preparation process. Dispose of any contaminated disposable materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid contamination.

Disposal Plan

All materials contaminated with this compound, including unused compound, solutions, and disposable labware, must be disposed of as hazardous chemical waste.

Disposal Protocol:

  • Segregation: Keep this compound waste separate from other waste streams.

  • Containment:

    • Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container. This includes contaminated gloves, weighing paper, and other disposable items.

    • Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard(s).

  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[4] Follow all institutional and local regulations for hazardous waste disposal. Investigational drugs are to be destroyed in accordance with Federal Resource Conservation and Recovery Act (RCRA) guidelines.[4]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the known signaling pathway of this compound and the logical workflow for its safe handling and disposal.

Trabodenoson_Signaling_Pathway This compound This compound A1_Receptor Adenosine A1 Receptor This compound->A1_Receptor Selectively Binds Intracellular_Signaling Intracellular Signaling A1_Receptor->Intracellular_Signaling Activates MMP_Expression Increased MMP Expression (e.g., MMP-2) Intracellular_Signaling->MMP_Expression Leads to ECM_Remodeling Extracellular Matrix Remodeling MMP_Expression->ECM_Remodeling Causes Outflow_Facility Increased Aqueous Humor Outflow Facility ECM_Remodeling->Outflow_Facility Results in IOP_Reduction Lowering of Intraocular Pressure (IOP) Outflow_Facility->IOP_Reduction Leads to Trabodenoson_Handling_Workflow Start Start: Receive this compound Risk_Assessment Conduct Risk Assessment Start->Risk_Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Handling Handling/Experimentation (e.g., Weighing, Solution Prep) Don_PPE->Handling Waste_Segregation Segregate Waste Handling->Waste_Segregation Decontamination Decontaminate Work Area Handling->Decontamination Waste_Disposal Arrange for Hazardous Waste Disposal Waste_Segregation->Waste_Disposal Doff_PPE Doff PPE Decontamination->Doff_PPE End End Doff_PPE->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trabodenoson
Reactant of Route 2
Trabodenoson

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。